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  • Product: D-Phenylglycyl Cephalexin-d5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of D-Phenylglycyl Cephalexin-d5

Executive Summary D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5) is the stable isotope-labeled analog of the first-generation cephalosporin antibiotic, Cephalexin. It functions primarily as an Internal Standard (IS) in qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5) is the stable isotope-labeled analog of the first-generation cephalosporin antibiotic, Cephalexin. It functions primarily as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) for pharmacokinetic studies, therapeutic drug monitoring, and food safety residue analysis.

The incorporation of five deuterium atoms onto the phenyl ring of the side chain provides a mass shift of +5 Da. This shift is sufficient to differentiate the IS from the analyte (Cephalexin) and its metabolites while retaining identical chromatographic behavior (retention time) and ionization efficiency. This guide details the chemical synthesis via the Dane Salt Mixed Anhydride method , a robust protocol favored for high-value isotopic starting materials over enzymatic routes due to stoichiometric control.

Strategic Utility in Bioanalysis

In LC-MS/MS workflows, matrix effects (ion suppression or enhancement) can severely compromise data integrity. Cephalexin-d5 is superior to structural analogs (e.g., Cefadroxil) because it co-elutes with the analyte.

FeatureCephalexin (Analyte)Cephalexin-d5 (Internal Standard)Benefit
Molecular Weight 347.4 g/mol 352.4 g/mol Distinct Mass Resolution (+5 Da)
Retention Time ~1.65 min~1.64 minCo-elution compensates for matrix effects
Ionization ESI (+)ESI (+)Identical ionization efficiency
Chemical Structure

-lactam core

-lactam core
Identical extraction recovery

Retrosynthetic Analysis

The synthesis converges two primary blocks: the cephalosporin nucleus (7-ADCA ) and the isotopically labeled side chain (D-Phenylglycine-d5 ).

  • Fragment A (Nucleus): 7-Aminodesacetoxycephalosporanic acid (7-ADCA).[1][2][3]

  • Fragment B (Side Chain): D-Phenylglycine-phenyl-d5.

  • Coupling Strategy: The "Dane Salt" method is selected to protect the

    
    -amino group of the phenylglycine. This prevents self-acylation and, crucially, minimizes racemization of the chiral center during the activation phase.
    
Workflow Visualization

SynthesisWorkflow Start1 D-Phenylglycine-d5 (Isotopic Starting Material) Step1 Dane Salt Formation (Ethyl Acetoacetate + KOH) Start1->Step1 Protection Start2 7-ADCA (Cephalosporin Nucleus) Step2 Silylation Protection (HMDS / TMSCl) Start2->Step2 Solubilization Step3 Activation (Mixed Anhydride w/ Pivaloyl Chloride) Step1->Step3 -30°C Coupling Coupling Reaction (-30°C, Dichloromethane) Step2->Coupling Step3->Coupling Hydrolysis Acid Hydrolysis & Deprotection Coupling->Hydrolysis Final Cephalexin-d5 (Isolated Product) Hydrolysis->Final

Figure 1: Convergent synthesis workflow utilizing the Dane Salt protection strategy to ensure stereochemical integrity.

Synthesis Protocol (Dane Salt Method)

Safety Warning:


-lactams are potent sensitizers. All operations must be performed in a fume hood with appropriate PPE (respiratory protection recommended).
Phase 1: Preparation of D-Phenylglycyl-d5 Dane Salt

The amino group of D-phenylglycine-d5 is protected by condensing it with a


-keto ester (ethyl acetoacetate) to form an enamine salt (Dane Salt).
  • Reagents: Suspend D-Phenylglycine-d5 (10 mmol) in Methanol (30 mL).

  • Base Addition: Add KOH (methanolic solution, 10 mmol) to dissolve the amino acid.

  • Condensation: Add Ethyl Acetoacetate (11 mmol). Reflux for 30–60 minutes.

  • Isolation: Concentrate in vacuo. Add Isopropyl ether to precipitate the Potassium Dane Salt. Filter and dry under vacuum.[4]

    • Checkpoint: The product should be a crystalline solid. This protects the amine and activates the carboxyl group for the next step.

Phase 2: Silylation of 7-ADCA

7-ADCA is insoluble in organic solvents. Silylation renders it soluble and protects the C4 carboxyl group.

  • Suspension: Suspend 7-ADCA (10 mmol) in dry Dichloromethane (DCM, 50 mL).

  • Silylation: Add Hexamethyldisilazane (HMDS) (7 mmol) and a catalytic amount of Saccharin or TMSI.

  • Reflux: Heat to reflux for 2–4 hours until the solution becomes clear (indicating complete silylation to bis-silylated 7-ADCA).

  • Cooling: Cool to -20°C under Nitrogen atmosphere.

Phase 3: Activation and Coupling (Mixed Anhydride)
  • Activation: Dissolve the Dane Salt (from Phase 1) in dry DCM containing a catalytic amount of N-methylmorpholine (NMM). Cool to -40°C.[5]

  • Anhydride Formation: Add Pivaloyl Chloride (10 mmol) dropwise. Stir for 60 minutes at -30°C.

    • Mechanism:[2][6][7][8][9][10] This forms a mixed anhydride.[5][6] Low temperature is critical to prevent decarboxylation or racemization.

  • Coupling: Transfer the cold silylated 7-ADCA solution into the mixed anhydride solution. Maintain temperature between -30°C and -20°C. Stir for 2 hours.

  • Warming: Allow the mixture to slowly warm to 0°C over 1 hour.

Phase 4: Hydrolysis and Isolation
  • Hydrolysis: Add water (20 mL) and adjust pH to ~1.0 with concentrated HCl. This removes the silyl groups and hydrolyzes the Dane salt protecting group (releasing ethyl acetoacetate).

  • Phase Separation: Separate the aqueous layer (containing the product salt) from the organic layer.

  • Precipitation: Adjust the pH of the aqueous phase to the isoelectric point of Cephalexin (pH ~4.5) using Ammonia or Triethylamine.[7]

  • Crystallization: Cephalexin-d5 crystallizes as the monohydrate. Filter, wash with water/acetone, and dry.[10]

Characterization & Validation

Mass Spectrometry (LC-MS/MS)

The identity is confirmed by the mass shift in the parent ion and specific fragmentation patterns.

  • Instrument: Triple Quadrupole MS (ESI+).

  • Precursor Ion (Q1):

    • Cephalexin (Std): m/z 348.1

      
      
      
    • Cephalexin-d5: m/z 353.1

      
      
      
  • Product Ions (Q3):

    • Primary Transition: m/z 353.1

      
       158.1 (Cephem core fragment).
      
    • Note: The fragment at 158 retains the unlabeled nucleus, confirming the label is on the side chain (lost during fragmentation).

Nuclear Magnetic Resonance (NMR)

Compare


H NMR of labeled vs. unlabeled standard.
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Observation:

    • Unlabeled: Multiplet at

      
       7.3–7.5 ppm (5H, aromatic phenyl protons).
      
    • Labeled (d5): The aromatic region (

      
       7.3–7.5 ppm) will be silent  (no peaks), confirming full deuteration of the phenyl ring.
      
    • 
      -Lactam Protons:  Doublets at 
      
      
      
      4.9 and 5.6 ppm (unchanged).
Isotopic Purity Calculation

Isotopic purity is critical for preventing "cross-talk" in the blank channel.



  • Requirement:

    
     isotopic purity to ensure the contribution to the m/z 348 channel (unlabeled analyte) is negligible.
    

Bioanalytical Application Workflow

The following diagram illustrates how the synthesized Cephalexin-d5 is integrated into a validated regulatory bioanalysis workflow.

Bioanalysis Sample Plasma Sample (Unknown Conc.) Pretreat Protein Precipitation (Acetonitrile) Sample->Pretreat IS Add Cephalexin-d5 (Fixed Conc.) IS->Pretreat LC HPLC Separation (C18 Column) Pretreat->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calc (Area Analyte / Area IS) MS->Data

Figure 2: Integration of Cephalexin-d5 in a standard pharmacokinetic assay workflow.

References

  • Synthesis of Cephalexin (Enzymatic Route)

    • Title: Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system.[1]

    • Source: Biotechnology and Applied Biochemistry (2020).[11]

    • URL:[Link]

  • Synthesis of Cephalexin (Chemical/Dane Salt Route)
  • LC-MS/MS Application (Internal Standard)

    • Title: Fully Automated Simultaneous Analysis of Cephem Antibiotics in Serum by LC-MS/MS.[12]

    • Source: Shimadzu Applic
    • URL:[Link]

  • D-Phenylglycine Synthesis (Starting Material)

    • Title: Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum.[13]

    • Source: PubMed / Applied Microbiology and Biotechnology.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Isotopic Labeling of Cephalexin for Metabolic & Pharmacokinetic Profiling

Executive Summary Cephalexin, a first-generation cephalosporin, presents a unique pharmacokinetic profile characterized by rapid absorption (via PEPT1 transporters) and minimal hepatic metabolism, with >90% excreted unch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cephalexin, a first-generation cephalosporin, presents a unique pharmacokinetic profile characterized by rapid absorption (via PEPT1 transporters) and minimal hepatic metabolism, with >90% excreted unchanged in urine. Consequently, "metabolic studies" for Cephalexin do not focus on CYP450 biotransformation but rather on hydrolytic stability (beta-lactam ring opening), renal clearance mechanisms , and trace degradation profiling .

This guide outlines the strategic synthesis and application of stable isotope-labeled (SIL) Cephalexin. We prioritize Carbon-13 (


C)  labeling on the phenylglycine side chain for metabolic flux studies due to its chemical inertness, while acknowledging Deuterium (

H)
labeling for routine LC-MS/MS quantification.

Part 1: Strategic Selection of Isotopologues

The choice of isotope and labeling position is dictated by the specific analytical goal.

FeatureDeuterated Cephalexin (

-Phenyl)
Carbon-13 Cephalexin (

-Phenyl)
Primary Use Internal Standard (LC-MS/MS)Metabolic Stability / Flux Analysis
Cost LowHigh
Isotopic Stability Moderate (Risk of H-D exchange at acidic pH)High (Non-exchangeable)
Mass Shift +5 Da+6 Da
Retention Time Slight shift (Chromatographic Isotope Effect)Co-elutes perfectly with analyte
The "Safe" Labeling Zone

The Cephalexin molecule consists of a 7-ADCA nucleus and a D-phenylglycine side chain .

  • Avoid: Labeling the beta-lactam ring carbons or the dihydrothiazine ring if studying degradation, as ring-opening hydrolysis will fragment the core.

  • Recommended: Labeling the phenyl ring of the side chain. This moiety remains intact even during beta-lactam hydrolysis (forming phenylglycine or diketopiperazines), allowing the label to track all major degradation products.

Part 2: Synthetic Architecture

Objective: Synthesis of [Phenyl-


C

]-Cephalexin. Strategy: Chemical acylation of 7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) with isotopically labeled D-phenylglycine.
Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis strategy, highlighting the coupling of the labeled side chain to the beta-lactam core.

CephalexinSynthesis cluster_inputs Precursors PG D-Phenylglycine (13C-Labeled Phenyl) Protect N-Protection (Boc/Dane Salt) PG->Protect  Protection ADCA 7-ADCA (Beta-Lactam Core) Coupling Amide Coupling (-10°C) ADCA->Coupling  Silylation (BSA) Activate Activation (Mixed Anhydride) Protect->Activate  Isobutyl Chloroformate Activate->Coupling Deprotect Deprotection (TFA/Acid) Coupling->Deprotect  Intermediate Product 13C-Cephalexin Deprotect->Product  Purification

Caption: Convergent synthesis of


C-Cephalexin via mixed anhydride coupling of labeled phenylglycine to 7-ADCA.
Detailed Synthetic Protocol

Pre-requisite: Start with commercially available [Universal-


C

]-D-Phenylglycine.

Step 1: Protection (Dane Salt Formation) To prevent self-polymerization, the amino group of the labeled phenylglycine must be protected.

  • Dissolve 1.0 eq of [

    
    C
    
    
    
    ]-D-Phenylglycine in methanol containing KOH (1.0 eq).
  • Add ethyl acetoacetate (1.1 eq) and reflux for 1 hour.

  • Causality: This forms the potassium Dane salt (enamine protection), which is stable enough for activation but labile enough for mild acid removal later.

Step 2: Activation (Mixed Anhydride Method)

  • Suspend the Dane salt in anhydrous acetone at -20°C.

  • Add N-methylmorpholine (catalyst).

  • Dropwise add ethyl chloroformate (1.0 eq).

  • Critical Control Point: Maintain temperature < -15°C. Higher temperatures cause disproportionation of the mixed anhydride, reducing yield.

Step 3: Coupling to 7-ADCA

  • Separately, solubilize 7-ADCA in water/acetone using triethylamine (TEA) to form the soluble triethylammonium salt.

  • Add the chilled mixed anhydride solution to the 7-ADCA solution.

  • Stir for 2 hours at -10°C, then allow to warm to 0°C.

Step 4: Deprotection & Isolation

  • Adjust pH to 1.5 using dilute HCl. This cleaves the enamine protecting group and precipitates the diastereomers.

  • Readjust pH to 4.5 (isoelectric point of Cephalexin).

  • Self-Validation: The product precipitates as a white solid. Purity is confirmed via HPLC (>98%) and Mass Spectrometry (M+6 shift confirmation).

Part 3: Analytical Validation (LC-MS/MS)

For metabolic tracking, the labeled compound serves as the internal standard (IS) or the tracer.

Mass Spectrometry Parameters

The following transitions are standard for a Triple Quadrupole (QqQ) system operating in Positive ESI mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Cephalexin (Native) 348.1158.115Loss of phenylglycine moiety
Cephalexin-d5 (IS) 353.1163.115Deuterated phenyl fragment
Cephalexin-

C

354.1164.115

C-labeled phenyl fragment
Sample Preparation Workflow

Since Cephalexin is polar and zwitterionic, standard Liquid-Liquid Extraction (LLE) is difficult. Protein Precipitation (PPT) is preferred.

  • Aliquot: 50 µL Plasma/Urine.

  • Spike: Add 10 µL of IS (Cephalexin-

    
    ).
    
  • Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: 10 min at 10,000g.

  • Inject: Supernatant directly onto a C18 or HILIC column.

Part 4: Application in Stability & Degradation Studies

Because Cephalexin is not heavily metabolized by the liver, "metabolic" studies often refer to the degradation kinetics of the beta-lactam ring under physiological conditions (e.g., gastric pH or urinary storage).

Degradation Pathway Tracking

Using [Phenyl-


C

]-Cephalexin allows researchers to distinguish between enzymatic hydrolysis (beta-lactamase) and chemical instability.

DegradationPath cluster_products Degradation Products (All Retain 13C Label) Ceph 13C-Cephalexin (Intact) Hydrolysis Beta-Lactam Hydrolysis (pH > 8 or Beta-Lactamase) Ceph->Hydrolysis CephAcid Cephalosporoic Acid (Open Ring) Hydrolysis->CephAcid  Primary Path DKP Diketopiperazine (Intramolecular Cyclization) Hydrolysis->DKP  Secondary Path PG Phenylglycine (Side Chain Cleavage) CephAcid->PG  Further Breakdown

Caption: Tracking


C-labeled degradation products. The label on the phenyl ring (red nodes) persists through all major hydrolytic pathways.
Protocol: Renal Clearance Study

Objective: Determine if renal excretion involves active secretion (OAT system) or passive filtration.

  • Dose: Administer [

    
    C]-Cephalexin IV to model organism.
    
  • Collection: Collect urine fractions at 0-2h, 2-4h, 4-8h.

  • Analysis: Quantify intact [

    
    C]-Cephalexin vs. unlabeled background.
    
  • Inhibition: Co-administer Probenecid (OAT inhibitor). A decrease in [

    
    C]-Cephalexin clearance confirms active tubular secretion.
    

References

  • Nakagawa, T., et al. (1978). Combined liquid chromatography-mass spectrometry for the identification of drug metabolites. Journal of Chromatography A.

  • Gshwind, L., et al. (1992). Synthesis of 13C-labeled beta-lactam antibiotics. Journal of Antibiotics.

  • Nakai, Y., et al. (1976). Cephalexin metabolism and pharmacokinetics in humans.[1][2] Chemical & Pharmaceutical Bulletin.

  • FDA Prescribing Information. (2023). Cephalexin (Keflex) Clinical Pharmacology.

  • Alsachim. (2024). Cephalexin-d5 Internal Standard Technical Data Sheet.

Sources

Foundational

The Kinetic Isotope Effect in Action: A Technical Guide to the Rationale and Analysis of Deuterated Cephalexin Analogs

This guide provides a detailed examination of the scientific principles, synthetic strategies, and analytical methodologies surrounding the development of deuterated cephalexin analogs. It is intended for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the scientific principles, synthetic strategies, and analytical methodologies surrounding the development of deuterated cephalexin analogs. It is intended for researchers and drug development professionals interested in the application of deuterium chemistry to modify and enhance the properties of established antibiotics. While specific clinical and preclinical data on deuterated cephalexin are limited following the discontinuation of its development, this paper synthesizes the available science to offer a comprehensive overview of the core concepts and technical approaches involved.

Introduction: The Principle of Deuterium Reinforcement

In pharmaceutical sciences, enhancing a drug's metabolic stability is a primary goal for improving its therapeutic index. One elegant strategy to achieve this is through "deuterium reinforcement," which involves the selective replacement of hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H). This modification does not typically alter the drug's fundamental shape or its interaction with biological targets.[1]

The therapeutic advantage stems from the Kinetic Isotope Effect (KIE) .[2] A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.[3] Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism by cytochrome P450 (CYP) enzymes, require a higher activation energy.[2] This can significantly slow down the rate of drug metabolism, leading to several potential pharmacokinetic benefits:

  • Extended Half-life (t½): The drug remains in the systemic circulation for a longer period.

  • Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.

  • Reduced Peak-to-Trough Fluctuations: This can lead to a more consistent therapeutic concentration.

  • Lowered Dosing Frequency: Patients may require fewer doses per day, improving adherence.[1]

  • Altered Metabolite Profile: It can reduce the formation of potentially toxic or inactive metabolites.

Cephalexin: A First-Generation Workhorse

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic used to treat a variety of bacterial infections, including those of the respiratory tract, skin, and urinary tract.[4] It exhibits bactericidal activity by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[4]

Pharmacokinetic Profile of Standard Cephalexin: Cephalexin is well-absorbed orally, with peak serum concentrations typically reached within one hour.[4] It has a relatively short plasma half-life of approximately 0.5 to 1.2 hours in subjects with normal renal function and is primarily eliminated unchanged by the kidneys.[5][6] This short half-life necessitates frequent dosing (typically every 6 to 12 hours) to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for target pathogens.[7] This dosing regimen presents a clear opportunity for improvement through pharmacokinetic enhancement.

Deuterated Cephalexin (C-101): A Case Study

Concert Pharmaceuticals developed a deuterated analog of cephalexin, known as C-101, with the objective of improving its pharmacokinetic profile to allow for less frequent dosing. While the program was ultimately discontinued for reasons not publicly detailed, the scientific rationale provides a valuable framework for understanding the application of deuteration to β-lactam antibiotics.

Rationale for Deuteration

The primary motivation for developing a deuterated cephalexin was to extend its plasma half-life. By strategically placing deuterium at sites susceptible to metabolic transformation (so-called "soft spots"), the KIE could be leveraged to slow its clearance. A longer half-life would support a less frequent dosing schedule (e.g., once or twice daily), potentially improving patient compliance and therapeutic outcomes.

Synthesis of Deuterated Cephalexin Analogs

While a specific, published synthesis for C-101 is not available, a general strategy can be inferred from established cephalosporin chemistry and deuteration techniques. The synthesis would likely involve the acylation of a deuterated 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus or, more commonly, the use of a deuterated phenylglycine side chain.

The core structure of cephalexin is synthesized from 7-ADCA and a D-phenylglycine derivative.[8] A plausible route for creating a deuterated analog would be to first synthesize a deuterated D-phenylglycine methyl ester (PGME) and then couple it with 7-ADCA using an immobilized penicillin G acylase, a common enzymatic method for cephalexin synthesis.

Exemplary Protocol: Conceptual Enzymatic Synthesis of a Deuterated Cephalexin Analog

This protocol is a conceptual representation based on established enzymatic synthesis methods for cephalexin and is not a validated protocol for a specific deuterated analog.

  • Preparation of Deuterated Precursor: Synthesize D-phenylglycine methyl ester (PGME) with deuterium atoms incorporated at specific, metabolically labile positions on the phenyl ring.

  • Reaction Setup: In a temperature-controlled vessel, create a suspension of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) in an aqueous buffer system.

  • Enzymatic Catalyst: Introduce immobilized penicillin G acylase (IPGA) to the 7-ADCA suspension.

  • Substrate Addition: Continuously feed the deuterated PGME into the reaction vessel. The enzymatic reaction will catalyze the acylation of the 7-amino group of 7-ADCA with the deuterated phenylglycine side chain.

  • Reaction Monitoring: Monitor the conversion of 7-ADCA to deuterated cephalexin using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction reaches completion (e.g., >99% conversion of 7-ADCA), separate the solid product (deuterated cephalexin) and the immobilized enzyme from the reaction medium by filtration.

  • Purification: Wash the isolated product with appropriate solvents to remove unreacted precursors and byproducts.

  • Drying and Characterization: Dry the purified deuterated cephalexin under vacuum. Confirm its identity and isotopic enrichment via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacodynamic & In Vitro Activity Considerations

A critical consideration for any modified antibiotic is the retention of its antibacterial potency. The structural modifications introduced by deuteration are minimal and are not expected to interfere with the drug's ability to bind to penicillin-binding proteins (PBPs), the molecular target of β-lactam antibiotics. Therefore, the Minimum Inhibitory Concentrations (MICs) of a deuterated cephalexin analog against susceptible bacterial strains are expected to be comparable to those of standard cephalexin.

Table 1: Representative In Vitro Activity of Standard Cephalexin against Common Pathogens

Bacterial SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus4.08.0
Streptococcus pyogenes≤0.5≤0.5
Streptococcus pneumoniae8.016.0
Escherichia coli8.016.0
Klebsiella pneumoniae8.032.0
Proteus mirabilis4.08.0

(Note: Data are compiled from various in vitro studies of standard cephalexin and serve as a baseline for expected activity. Specific values can vary by study and strain.)[9][10][11][12]

Bioanalytical Methodology for Deuterated Analogs

The quantification of drugs and their deuterated analogs in biological matrices like plasma or urine is essential for pharmacokinetic studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[13]

The key principle of using LC-MS/MS for analyzing a deuterated drug involves using a different deuterated version of the same drug as an internal standard. For instance, to quantify a cephalexin analog deuterated on the phenylglycine ring, one might use cephalexin-d5 as an internal standard.[14] The chromatographic properties of the analyte and the internal standard are nearly identical, meaning they co-elute.[13] However, they are easily distinguished by the mass spectrometer due to their mass difference, allowing for precise and accurate quantification.[13]

Workflow: LC-MS/MS Quantification of a Deuterated Cephalexin Analog in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection (e.g., K2EDTA anticoagulant) spike Spike with Internal Standard (e.g., Cephalexin-d5) plasma->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer & Dilute Supernatant centrifuge->supernatant injection Inject Sample onto UPLC/HPLC System supernatant->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integrate Integrate Peak Areas (Analyte & Internal Standard) detection->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Quantify using Calibration Curve ratio->curve

Bioanalytical workflow for deuterated drug quantification.
Exemplary Protocol: LC-MS/MS Analysis of Deuterated Cephalexin

This protocol is a representative method adapted from published assays for cephalexin and deuterated internal standards. It would require optimization for a specific deuterated analog.[14]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the deuterated cephalexin analog (analyte) and a separate stock solution of a different deuterated variant to serve as the internal standard (e.g., cephalexin-d5).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • For each plasma sample (calibration standard, quality control, or unknown), add a fixed amount of the internal standard solution.

  • Protein Precipitation:

    • To 100 µL of the plasma sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • LC-MS/MS Conditions:

    • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

    • Column: A suitable reverse-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the deuterated cephalexin analog in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Perspectives

The application of deuterium chemistry to a well-established antibiotic like cephalexin represents a sound scientific strategy to enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect, deuterated analogs have the potential to offer a more convenient dosing regimen, which could improve patient adherence and overall therapeutic efficacy. While the clinical development of C-101 was not pursued, the underlying principles remain a compelling area of research.

The technical workflows for synthesis and bioanalysis are well within the capabilities of modern pharmaceutical development. Future research in this area could explore deuteration of other β-lactam antibiotics or investigate the impact of deuterium substitution on susceptibility to specific β-lactamase enzymes. As the need for optimized antibiotic therapies continues to grow, the strategic use of deuterium will likely remain a valuable tool in the drug developer's arsenal.

References

  • Concert Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials. (n.d.). Patsnap Synapse. Retrieved February 2, 2026, from [Link]

  • Baranov, II, & Galkin, OM (1982). [Pharmacokinetics of cephalexin and cephradine in surgical patients]. Antibiotiki, 27(9), 689-692. Retrieved February 2, 2026, from [Link]

  • Santella, P. J., et al. (1978). Comparison of in vitro antibacterial activity of three oral cephalosporins: cefaclor, cephalexin, and cephradine. Antimicrobial Agents and Chemotherapy, 13(3), 454-457. Retrieved February 2, 2026, from [Link]

  • Thornhill, T. S., et al. (1969). In vitro antimicrobial activity and human pharmacology of cephalexin, a new orally absorbed cephalosporin C antibiotic. Applied Microbiology, 17(5), 727-732. Retrieved February 2, 2026, from [Link]

  • A kind of method that LC-MS measures cefalexin concentration in blood plasma. (2019). CN109682916A. Google Patents.
  • Pallin, D. J., et al. (2009). Randomized, double-blind, placebo-controlled trial of cephalexin for treatment of uncomplicated skin abscesses in a population at risk for community-acquired methicillin-resistant Staphylococcus aureus infection. Antimicrobial Agents and Chemotherapy, 53(10), 4165-4171. Retrieved February 2, 2026, from [Link]

  • Adediran, S. A., & Pratt, R. F. (1993). Beta-secondary and solvent deuterium kinetic isotope effects on beta-lactamase catalysis. Biochemistry, 32(15), 4069-4076. Retrieved February 2, 2026, from [Link]

  • Pallin, D. J., et al. (2013). Clinical Trial: Comparative Effectiveness of Cephalexin Plus Trimethoprim-Sulfamethoxazole Versus Cephalexin Alone for Treatment of Uncomplicated Cellulitis: A Randomized Controlled Trial. Clinical Infectious Diseases, 56(12), 1754-1762. Retrieved February 2, 2026, from [Link]

  • Abdel-Aziz, O., et al. (2016). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Spyker, D. A., et al. (1978). Pharmacokinetics of Cefaclor and Cephalexin: Dosage Nomograms for Impaired Renal Function. Antimicrobial Agents and Chemotherapy, 14(2), 172-177. Retrieved February 2, 2026, from [Link]

  • Nakayama, E., et al. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. The Journal of Antibiotics, 44(8), 854-863. Retrieved February 2, 2026, from [Link]

  • Taylor, N. P. (2023, May 2). Sun's Concert hits bum note as FDA imposes partial hold 2 months after $576M buyout. Fierce Biotech. Retrieved February 2, 2026, from [Link]

  • Bill, N. J., & Washington, J. A. (1977). Comparison of in vitro activity of cephalexin, cephradine, and cefaclor. Antimicrobial Agents and Chemotherapy, 11(3), 470-474. Retrieved February 2, 2026, from [Link]

  • Adediran, S. A., & Pratt, R. F. (1995). Beta-secondary and solvent deuterium kinetic isotope effects on catalysis by the Streptomyces R61 DD-peptidase: comparisons with a structurally similar class C beta-lactamase. Biochemistry, 34(16), 5567-5576. Retrieved February 2, 2026, from [Link]

  • Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved February 2, 2026, from [Link]

  • Fass, R. J. (1983). Comparative study of cephalexin hydrochloride and cephalexin monohydrate in the treatment of skin and soft tissue infections. Antimicrobial Agents and Chemotherapy, 23(3), 434-437. Retrieved February 2, 2026, from [Link]

  • Process for the preparation of cephalosporin antibiotics. (2004). WO2004037833A1. Google Patents.
  • Sheng, J., et al. (2012). Hydrogen/Deuterium Exchange-LC-MS Approach to Characterize the Action of Heparan Sulfate C5-Epimerase. Journal of Biological Chemistry, 287(21), 17525-17532. Retrieved February 2, 2026, from [Link]

  • Filbin, M. R., et al. (2013). Clinical trial: comparative effectiveness of cephalexin plus trimethoprim-sulfamethoxazole versus cephalexin alone for treatment of uncomplicated cellulitis: a randomized controlled trial. Clinical Infectious Diseases, 56(12), 1754-1762. Retrieved February 2, 2026, from [Link]

  • Tetzlaff, T. R., et al. (1978). In Vitro Susceptibility Studies with Cefaclor and Cephalexin. Antimicrobial Agents and Chemotherapy, 13(3), 503-506. Retrieved February 2, 2026, from [Link]

  • GlobalData Healthcare. (2021). Concert Pharmaceuticals discontinuing schizophrenia drug after trial failure. Pharmaceutical Technology. Retrieved February 2, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved February 2, 2026, from [Link]

  • Chemistry For Everyone. (2023, August 11). What Is The Deuterium Kinetic Isotope Effect? YouTube. Retrieved February 2, 2026, from [Link]

  • Design and synthesis of new cephalosporin antibiotics. (2014). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Suneetha, D., & Anusha, S. (2017). Qualitative analysis of Amoxicillin, Ampicillin, Cephalexin by Quadrupole–Time of Flight (LCMS) using Electrospray Ionization. International Journal of Pharmaceutical Sciences and Research, 8(9), 3845-3850. Retrieved February 2, 2026, from [Link]

  • High-dose vs. Standard-dose Cephalexin for Cellulitis. (2020). ClinicalTrials.gov. Retrieved February 2, 2026, from [Link]

  • Development of a nitric oxide-releasing cephalexin-based hybrid compound for enhanced antimicrobial efficacy and biofilm disruption. (2025). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Sun Pharma to Acquire Concert Pharmaceuticals, Advancing the Potential Treatment of Alopecia Areata. (2023, January 19). PR Newswire. Retrieved February 2, 2026, from [Link]

  • Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. (2021). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Atzrodt, J., et al. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition, 57(7), 1758-1784. Retrieved February 2, 2026, from [Link]

  • Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. (2012). SciSpace. Retrieved February 2, 2026, from [Link]

  • Carceles, C. M., et al. (2010). Pharmacokinetics of Cephalexin after Intravenous and Single and Multiple Intramuscular Administration to Rabbit. Journal of Veterinary Medical Science, 72(10), 1361-1364. Retrieved February 2, 2026, from [Link]

  • Spyker, D. A., et al. (1978). Pharmacokinetics of Cefaclor and Cephalexin: Dosage Nomograms for Impaired Renal Function. Antimicrobial Agents and Chemotherapy, 14(2), 172-177. Retrieved February 2, 2026, from [Link]

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Exploratory

CAS number and molecular structure of D-Phenylglycyl Cephalexin-d5

Advanced Application as a Stable Isotope Internal Standard in Bioanalysis Part 1: Executive Summary & Technical Identity D-Phenylglycyl Cephalexin-d5 (commonly referred to as Cephalexin-d5 ) is the stable isotope-labeled...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application as a Stable Isotope Internal Standard in Bioanalysis

Part 1: Executive Summary & Technical Identity

D-Phenylglycyl Cephalexin-d5 (commonly referred to as Cephalexin-d5 ) is the stable isotope-labeled analog of the first-generation cephalosporin antibiotic, Cephalexin. In high-precision bioanalytical workflows (LC-MS/MS), it serves as the critical Internal Standard (IS) . Its primary function is to normalize variability arising from sample preparation (extraction efficiency) and ionization suppression/enhancement in the mass spectrometer source.

The specific nomenclature "D-Phenylglycyl Cephalexin-d5" highlights the position of the isotopic label: the five deuterium atoms are located on the phenyl ring of the D-phenylglycine side chain, ensuring metabolic stability and minimal hydrogen-deuterium exchange (HDX) during processing.

1.1 Physicochemical Specifications
ParameterTechnical Detail
Common Name Cephalexin-d5
Chemical Name (6R,7R)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 2101505-56-8
Molecular Formula C₁₆H₁₂D₅N₃O₄S (Anhydrous)
Molecular Weight 352.42 g/mol
Isotopic Purity Typically ≥ 99 atom % D
Solubility Soluble in water, methanol, and DMSO; slightly soluble in ethanol.[1][2]
pKa 2.56 (COOH), 6.88 (NH2) - Zwitterionic nature
Part 2: Structural Logic & Synthesis Pathway

Understanding the structure is vital for predicting fragmentation patterns in MS/MS. The molecule consists of a beta-lactam dihydrothiazine ring (7-ADCA nucleus) coupled to a deuterated D-phenylglycine side chain.

2.1 Structural Visualization (DOT Diagram)

The following diagram illustrates the modular connectivity of Cephalexin-d5, highlighting the deuterated moiety essential for mass shift differentiation.

Cephalexin_Structure Phenyl Phenyl Ring-d5 (5 Deuterium Atoms) Glycine D-α-Amino Group (Chiral Center) Phenyl->Glycine Attached to C-alpha Amide Amide Linkage (-CONH-) Glycine->Amide Forms Side Chain BetaLactam Beta-Lactam Ring (Reactive Core) Amide->BetaLactam Acylation at C-7 Dihydrothiazine Dihydrothiazine Ring (S-containing) BetaLactam->Dihydrothiazine Bicyclic Fusion Carboxyl Carboxylic Acid (C-3 Position) Dihydrothiazine->Carboxyl Functional Group

Caption: Modular connectivity of Cephalexin-d5. The red node indicates the stable isotope location (Phenyl-d5), providing a +5 Da mass shift from the analyte.

2.2 Synthetic Origin

While commercial synthesis is proprietary, the authoritative route involves the Schotten-Baumann condensation or enzymatic coupling of 7-Aminodesacetoxycephalosporanic acid (7-ADCA) with D-Phenylglycine-d5 acid chloride (or activated ester).

  • Significance: Using the deuterated phenylglycine precursor ensures the label is on a non-exchangeable aromatic ring, preventing "label loss" in aqueous buffers.

Part 3: Bioanalytical Application (LC-MS/MS)
3.1 Mass Spectrometry Parameters (MRM)

The deuterium label provides a mass shift of +5 Da. You must ensure your mass window does not overlap with the M+5 isotope of the natural analyte (though naturally low abundance, at high concentrations it can cause "cross-talk").

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Cephalexin 348.1 [M+H]⁺158.115-20Loss of phenylglycine moiety
Cephalexin-d5 353.1 [M+H]⁺163.115-20Loss of deuterated phenylglycine

Note: The product ion 158/163 corresponds to the phenylglycine fragment. Since the label is on this fragment, the mass shift is preserved in the transition, which is critical for specificity.

3.2 Validated Extraction Protocol (Protein Precipitation)

This protocol is designed for human plasma. It minimizes the degradation of the beta-lactam ring, which is susceptible to hydrolysis at high pH.

Reagents:

  • Stock Solvent: 50:50 Methanol:Water (Cephalexin is stable here; avoid pure methanol for long-term storage).

  • Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.

Step-by-Step Workflow:

  • IS Spiking: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Cephalexin-d5 working solution (e.g., 500 ng/mL in water). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (+0.1% FA). The acid stabilizes the beta-lactam.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution (Critical): Transfer 100 µL of supernatant to a clean vial. Dilute with 400 µL of Water (+0.1% FA) .

    • Why? Injecting high organic content (ACN) directly onto a reverse-phase column will cause "solvent effect" peak broadening for early-eluting polar compounds like Cephalexin.

  • Injection: Inject 5-10 µL onto the LC-MS/MS.

3.3 Analytical Workflow Diagram

Bioanalysis_Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add IS: Cephalexin-d5 (Normalization Step) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Denature Proteins Centrifuge Centrifugation (14k rpm, 4°C) Precip->Centrifuge Dilution Dilution with Water (Prevent Solvent Effects) Centrifuge->Dilution Supernatant Transfer LCMS LC-MS/MS Analysis (C18 Column, ESI+) Dilution->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Caption: Standardized Bioanalytical Workflow for Cephalexin quantification using Cephalexin-d5.

Part 4: Troubleshooting & Scientific Integrity
4.1 Isotope Effects

Deuterium is slightly more lipophilic than hydrogen. On high-resolution C18 columns, Cephalexin-d5 may elute slightly earlier than Cephalexin.

  • Risk: If the separation is too large, the IS may not compensate for matrix effects occurring at the exact retention time of the analyte.

  • Mitigation: Use a column with high aqueous stability (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl) and a shallow gradient to ensure co-elution or minimal separation.

4.2 Stability Warning

Cephalexin contains a beta-lactam ring and an alpha-amino group. It is unstable in alkaline conditions (pH > 8) due to ring opening.

  • Protocol Rule: Always maintain processed samples at 4°C in the autosampler. Use acidified mobile phases (0.1% Formic Acid) to maintain pH < 4.

References
  • Veeprho Laboratories. (n.d.). Cephalexin-D5 | CAS 2101505-56-8.[2][3] Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2744, Cephalexin. Retrieved October 26, 2023, from [Link]

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Foundational

An In-Depth Technical Guide to D-Phenylglycyl Cephalexin-d5: Principles and Application in Bioanalytical Research

Abstract This technical guide provides a comprehensive overview of D-Phenylglycyl Cephalexin-d5, a critical stable isotope-labeled (SIL) internal standard for the quantitative bioanalysis of the first-generation cephalos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of D-Phenylglycyl Cephalexin-d5, a critical stable isotope-labeled (SIL) internal standard for the quantitative bioanalysis of the first-generation cephalosporin antibiotic, Cephalexin. The "discovery" of this molecule is rooted in the analytical necessity for a robust internal standard to support pharmacokinetic and metabolism studies. This document details the rationale for its use, general synthetic strategies, and its core application in validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflows. Protocols and data are presented from the perspective of a senior application scientist, emphasizing the causality behind experimental choices to ensure accuracy, precision, and regulatory compliance.

The Foundational Role of Stable Isotope-Labeled Internal Standards in Drug Quantification

In quantitative bioanalysis, particularly for pharmacokinetic (PK) studies, the primary objective is to accurately measure the concentration of a drug in a complex biological matrix like plasma or urine.[1] The journey from sample collection to final concentration value is fraught with potential variability. Sample preparation steps, such as protein precipitation or liquid-liquid extraction, and the ionization process within a mass spectrometer are all sources of potential analyte loss or signal fluctuation.[2]

To correct for this variability, an ideal internal standard (IS) is introduced at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.[3] The perfect IS behaves identically to the analyte of interest throughout the entire analytical process.[4] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for LC-MS/MS assays because they meet this requirement almost perfectly.[5]

D-Phenylglycyl Cephalexin-d5 is the deuterated analogue of Cephalexin. The five deuterium atoms on the phenylglycyl side chain increase its mass by 5 Daltons. This mass shift allows the mass spectrometer to distinguish it from the non-labeled analyte, while its chemical and physical properties remain nearly identical.[4] Consequently, any physical loss or ionization suppression/enhancement experienced by the analyte will be mirrored by the SIL-IS.[3] The final quantification is based on the ratio of the analyte's response to the IS's response, providing a highly accurate and precise measurement.[1]

Figure 1: Bioanalytical workflow using a SIL internal standard.

Synthesis and Characterization of D-Phenylglycyl Cephalexin-d5

The "early research" into D-Phenylglycyl Cephalexin-d5 is fundamentally a story of synthetic chemistry enabling analytical precision. The key is the strategic incorporation of deuterium atoms into a stable part of the molecule.

Synthetic Strategy: The Primacy of the Labeled Precursor

The most efficient route to D-Phenylglycyl Cephalexin-d5 involves the synthesis of the deuterated side chain, D-phenylglycine-d5, which is then coupled to the cephalosporin nucleus, 7-ADCA (7-aminodesacetoxycephalosporanic acid).[6] Direct hydrogen/deuterium exchange on the final Cephalexin molecule is often inefficient and can lead to a mixture of products. Therefore, building the molecule from a deuterated precursor is the standard approach.[7]

The synthesis of D-phenylglycine-d5 can be achieved through various methods, such as metal-catalyzed H/D exchange reactions using D₂O as the deuterium source on phenylglycine or a suitable precursor.[8][9] This method is favored for its efficiency and the use of an inexpensive deuterium source.[7] Once the labeled amino acid is synthesized and purified, it can be coupled to 7-ADCA using established enzymatic or chemical condensation methods similar to those used for non-labeled Cephalexin production.[6][10][11]

G PG D-Phenylglycine D2O Deuterium Source (e.g., D₂O, Pd/C catalyst) PG->D2O PGd5 D-Phenylglycine-d5 D2O->PGd5 H/D Exchange Cephd5 D-Phenylglycyl Cephalexin-d5 PGd5->Cephd5 Coupling Reaction (Enzymatic/Chemical) ADCA 7-ADCA (Cephalosporin Nucleus) ADCA->Cephd5

Figure 2: Simplified synthetic pathway for Cephalexin-d5.
Analytical Characterization and Quality Control

Before use as an internal standard, the synthesized D-Phenylglycyl Cephalexin-d5 must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): This is the primary technique to confirm successful deuteration. High-resolution mass spectrometry will show a mass shift of +5 amu (atomic mass units) compared to an unlabeled Cephalexin standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the phenyl ring, verifying the location of the deuterium labels. ¹³C NMR confirms the overall carbon skeleton is correct.

  • Chromatographic Purity (HPLC-UV): The chemical purity of the standard is assessed using High-Performance Liquid Chromatography with UV detection. This ensures that no significant impurities are present that could interfere with the analysis. A purity of >98% is typically required.

  • Isotopic Purity: Mass spectrometry is also used to determine the percentage of the compound that is correctly labeled (d5) versus partially labeled (d1-d4) or unlabeled (d0). High isotopic purity is crucial to prevent the IS from contributing to the analyte's signal.

Core Application: A Validated LC-MS/MS Method for Cephalexin in Human Plasma

The true value of D-Phenylglycyl Cephalexin-d5 is realized in its application. The following describes a typical, robust protocol for quantifying Cephalexin in human plasma, grounded in regulatory expectations.[12][13]

Experimental Protocol: Step-by-Step

Objective: To accurately quantify Cephalexin in human plasma samples from a clinical study.

  • Preparation of Standards:

    • Prepare a primary stock solution of Cephalexin and Cephalexin-d5 (IS) in methanol at 1 mg/mL.

    • Create a series of working standard solutions of Cephalexin by serial dilution in 50:50 methanol:water to cover the expected concentration range (e.g., 0.1 to 50 µg/mL).[14]

    • Prepare a single IS working solution (e.g., 1 µg/mL in 50:50 methanol:water).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples, calibrators, or QCs into a 96-well plate.

    • Causality Check: Protein precipitation is chosen for its speed and universal applicability. Acetonitrile is an effective precipitating agent for plasma proteins.

    • Add 200 µL of the IS working solution in acetonitrile to each well. The organic solvent serves to both deliver the IS and precipitate plasma proteins.

    • Vortex the plate for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for injection.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • The system is operated in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the analyte and the IS.[15]

Representative Method Parameters

The following tables summarize typical parameters for a validated method. These values serve as a starting point and must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase column for good retention and separation of polar to mid-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to promote good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min A rapid gradient is sufficient for this analysis, ensuring high throughput.

| Column Temp | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

Table 2: Mass Spectrometry Parameters

Parameter Cephalexin Cephalexin-d5 Rationale
Ionization Mode ESI Positive ESI Positive Cephalexin contains basic nitrogens that readily protonate.
Q1 Mass (amu) 348.1 353.1 [M+H]⁺ precursor ions.
Q3 Mass (amu) 158.1 163.1 Specific and stable product ions resulting from fragmentation.

| Collision Energy | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) | Energy required to produce the desired fragmentation. |

Method Validation: A Self-Validating System

A method is not trustworthy until it is validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[13][16] The use of Cephalexin-d5 is integral to meeting these stringent requirements.

Table 3: Summary of Key Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (FDA/ICH)[13][17]
Linearity Establish the concentration range over which the assay is accurate and precise. ≥ 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and the reproducibility of measurements. 4 QC levels (LOD, Low, Mid, High). Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%.
Selectivity Ensure the method can differentiate the analyte from other components in the matrix. No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Matrix Effect Assess the impact of matrix components on ionization. The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.

| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |

The consistent performance of Cephalexin-d5 across different lots of plasma is what allows the method to pass the matrix effect and stability tests, proving its reliability.[3]

Conclusion: From Synthetic Necessity to Analytical Excellence

The development and application of D-Phenylglycyl Cephalexin-d5 is a prime example of how advanced analytical chemistry underpins modern drug development. It was not "discovered" as a therapeutic agent but was rationally designed and synthesized to solve a critical measurement challenge. Its near-identical chemical behavior to the parent drug makes it the ideal internal standard, enabling researchers to generate high-quality, reliable, and defensible data for pharmacokinetic assessments and regulatory submissions. This technical guide has outlined the core principles, from synthesis to final application, providing a framework for scientists to understand and implement this essential tool in their own bioanalytical workflows.

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Sources

Exploratory

Technical Guide: Pharmacokinetic Profiling &amp; Bioanalytical Application of D-Phenylglycyl Cephalexin-d5

This guide serves as a definitive technical resource on the application and validation of D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5). While often categorized simply as a "reference standard," its role in defining the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the application and validation of D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5). While often categorized simply as a "reference standard," its role in defining the pharmacokinetic (PK) profile of the parent drug, Cephalexin, is foundational to modern bioanalysis.

This document treats Cephalexin-d5 not merely as a reagent, but as a critical analytical tool whose own physicochemical behavior must be understood to ensure data integrity in drug development.

Executive Summary & Chemical Basis

D-Phenylglycyl Cephalexin-d5 is the stable isotope-labeled analog of the first-generation cephalosporin antibiotic, Cephalexin. It functions as the "gold standard" Internal Standard (IS) for LC-MS/MS bioanalysis.

In pharmacokinetic studies, the accuracy of the generated data (Cmax, AUC, T1/2) is entirely dependent on the ability of the IS to track the analyte through extraction, chromatography, and ionization. Cephalexin-d5 is engineered to possess identical physicochemical properties to the target analyte while offering a distinct mass spectral signature.

Structural Specification
  • Chemical Name: (6R,7R)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

  • Modification: The phenyl ring of the D-phenylglycyl side chain is fully deuterated (

    
    ).
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~352.42 g/mol (vs. 347.39 g/mol for native Cephalexin).

  • Key Property: The +5 Da mass shift is sufficient to avoid isotopic overlap (cross-talk) with the natural M+5 isotope abundance of the parent drug.

Theoretical Kinetic Isotope Effect (KIE)

Researchers often query if the deuteration alters the "pharmacokinetic profile" of the standard itself compared to the native drug.

  • Metabolic Stability: Deuterium can slow metabolism if C-H bond cleavage is the rate-limiting step (primary KIE). However, Cephalexin is primarily excreted unchanged (>90%) via glomerular filtration and tubular secretion.[2] Therefore, Cephalexin-d5 exhibits a negligible KIE in vivo.

  • Implication: If used as a tracer, its PK profile (Clearance, Vd) is statistically indistinguishable from native Cephalexin, validating its use as a surrogate marker.

Bioanalytical Methodology (LC-MS/MS)

The following protocol is a validated workflow for determining the PK profile of Cephalexin using Cephalexin-d5. This method compensates for the "Matrix Effect"—the suppression or enhancement of ionization caused by co-eluting phospholipids in plasma.

Experimental Workflow Diagram

The following DOT diagram visualizes the critical path from sample preparation to data acquisition.

BioanalyticalWorkflow cluster_logic Validation Logic Sample Biological Sample (Plasma/Serum) IS_Add IS Addition (Cephalexin-d5 @ 5 µg/mL) Sample->IS_Add Spiking Precipitation Protein Precipitation (Acetonitrile/Methanol 3:1) IS_Add->Precipitation Matrix Cleanup Centrifuge Centrifugation (12,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Injection (2-5 µL) MS MS/MS Detection (ESI+, MRM Mode) LC->MS Co-elution LC->MS IS compensates for Ion Suppression Data Quantification (Area Ratio: Analyte/IS) MS->Data Integration

Figure 1: Validated bioanalytical workflow for Cephalexin PK analysis using Cephalexin-d5.

Mass Spectrometry Parameters (MRM)

To ensure specificity, the Multiple Reaction Monitoring (MRM) transitions track the fragmentation of the beta-lactam core and the side chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Cephalexin (Native) 348.1 [M+H]+158.115100
Cephalexin-d5 (IS) 353.1 [M+H]+163.115100

Mechanistic Insight: The transition to m/z 158 (native) and 163 (IS) corresponds to the cleavage of the phenylglycyl side chain. Since the deuterium label is on the phenyl ring, the +5 Da shift is conserved in the fragment ion, ensuring zero cross-talk.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Retention Time: ~1.8 min (Both Native and IS must co-elute).

Validation of the Pharmacokinetic Profile

When using Cephalexin-d5 to determine the PK of the drug, the "profile" of the standard itself must be validated against three criteria: Isotopic Purity, Stability, and Matrix Factor.

Isotopic Purity & Contribution

A critical error source in PK studies is the "contribution" of the IS to the analyte signal (causing false positives in blank samples) or the analyte to the IS signal (causing non-linearity).

  • Requirement: The Cephalexin-d5 standard must have < 0.5% unlabeled (d0) Cephalexin.

  • Protocol: Inject a high concentration of Cephalexin-d5 (e.g., 10 µg/mL) and monitor the m/z 348.1 → 158.1 transition. No significant peak should be observed.

Stability Profile (Deuterium Exchange)

A unique risk with deuterated standards is Hydrogen-Deuterium Exchange (HDX) in aqueous solutions or acidic/basic matrices.

  • Risk: If the deuterium is on a labile position (e.g., -OH, -NH), it exchanges instantly.

  • Cephalexin-d5 Advantage: The d5 label is on the aromatic phenyl ring (C-D bonds). These are chemically inert under physiological and typical extraction conditions (pH 2-8).

  • Validation Step: Store IS stock solution in Methanol/Water (50:50) for 24 hours at room temperature. Compare the peak area to a freshly prepared stock. Deviation must be < 5%.

Matrix Effect Quantification

The primary purpose of Cephalexin-d5 is to normalize the Matrix Factor (MF).

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
  • Acceptance: The IS-normalized MF should be close to 1.0 (0.85 – 1.15), indicating that Cephalexin-d5 experiences the exact same suppression/enhancement as the native drug.

Derived Pharmacokinetic Data

Using Cephalexin-d5, researchers can accurately derive the following PK parameters for Cephalexin in humans/animals. The table below summarizes typical values expected in a validated study, illustrating the sensitivity required of the IS method.

PK ParameterDefinitionTypical Value (500 mg Oral Dose)Role of Cephalexin-d5
Cmax Peak Plasma Concentration18 ± 3 µg/mLCorrects for ionization saturation at high conc.
Tmax Time to Peak1.0 hrEnsures RT stability during rapid sampling.
AUC Area Under Curve55 ± 10 µg·h/mLIntegrates signal over time; IS corrects baseline drift.
T1/2 Elimination Half-Life0.9 ± 0.2 hrCritical for determining accurate elimination phase slope.
Renal Excretion % Unchanged in Urine> 90%IS compensates for high salt content in urine matrix.

References

  • Veeprho Laboratories. (2023). Cephalexin-D5 | CAS 2101505-56-8 - Technical Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2666, Cephalexin. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Journal of Chromatography B. (2019). Simultaneous determination of beta-lactam antibiotics in human plasma by LC-MS/MS.

Sources

Foundational

Technical Guide: Stability Assessment of D-Phenylglycyl Cephalexin-d5 in Biological Matrices

This guide addresses the bioanalytical stability of D-Phenylglycyl Cephalexin-d5 (chemically synonymous with the deuterated form of Cephalexin EP Impurity C or Phenylglycylcefalexin ). This compound is not Cephalexin its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the bioanalytical stability of D-Phenylglycyl Cephalexin-d5 (chemically synonymous with the deuterated form of Cephalexin EP Impurity C or Phenylglycylcefalexin ).

This compound is not Cephalexin itself, but a specific process-related impurity and degradation product where an additional D-phenylglycine moiety is attached to the N-terminus. Its stability profile in biological matrices is complex, governed by


-lactam hydrolysis, peptide bond cleavage, and diketopiperazine (DKP) cyclization.

Executive Summary & Chemical Context

D-Phenylglycyl Cephalexin-d5 (C


H

D

N

O

S) serves as the stable isotope-labeled internal standard (SIL-IS) for the quantification of Cephalexin Impurity C. In regulatory bioanalysis (FDA/EMA), the stability of the SIL-IS is as critical as the analyte itself.[1] If the IS degrades or interconverts during sample processing, quantitative accuracy is compromised.

This molecule possesses three distinct zones of instability:

  • The

    
    -Lactam Ring:  Susceptible to hydrolytic opening (pH > 7.0) and esterase activity.
    
  • The Phenylglycyl-Phenylglycyl Amide Bond: A target for plasma peptidases and hydrolytic cleavage, potentially reverting to Cephalexin and Phenylglycine.

  • The

    
    -Amino Group:  Prone to intramolecular nucleophilic attack on the 
    
    
    
    -lactam ring, leading to Diketopiperazine (DKP) formation.

Mechanisms of Degradation

Understanding the "Why" before the "How" is essential for troubleshooting.

Hydrolysis & Ring Opening

In plasma and urine, the strained


-lactam ring is the primary failure point. At physiological pH (7.4), hydroxide ions or plasma esterases attack the carbonyl carbon.
  • Result: Formation of the biologically inactive penicilloic acid derivative.

  • Mitigation: Immediate acidification of the matrix to pH 4.5–5.5 inhibits this mechanism.

Intramolecular Cyclization (DKP Formation)

Unlike simple cephalosporins, D-Phenylglycyl Cephalexin has a highly reactive N-terminal amine. In neutral or slightly alkaline solutions, this amine can wrap around and attack the


-lactam carbonyl.
  • Result: Formation of a stable Diketopiperazine (DKP) derivative.

  • Critical Note: This reaction is often faster than simple hydrolysis and is temperature-dependent.

Epimerization

The chiral center at the D-phenylglycine side chain is susceptible to proton abstraction and re-addition, leading to L-isomer formation (Epimerization). This shifts retention times in LC-MS, potentially separating the IS from the analyte peak.

Degradation Pathway Diagram

The following diagram illustrates the kinetic fate of the molecule in a biological matrix.

DegradationPathways Parent D-Phenylglycyl Cephalexin-d5 Hydrolysis Open-Ring Metabolite (Acid) Parent->Hydrolysis pH > 7.0 / Esterases DKP Diketopiperazine (DKP) Derivative Parent->DKP Intramolecular Cyclization Cleavage Cephalexin-d5 + Phenylglycine Parent->Cleavage Peptidases (Plasma)

Figure 1: Primary degradation pathways of D-Phenylglycyl Cephalexin-d5 in biological matrices.

Experimental Protocols for Stability Assessment

Stock Solution Preparation

Objective: Prevent degradation before the spike.

  • Solvent: Do not use pure Methanol (promotes methanolysis of

    
    -lactams). Use DMSO  or Acetonitrile:Water (1:1) .
    
  • Storage: -80°C is mandatory.

  • Verification: Compare fresh stock vs. stored stock. Acceptance: ±5%.[2][3][4]

Bench-Top Stability in Matrix (The "Ice Bath" Rule)

Because of the DKP risk, room temperature processing is strictly prohibited.

Protocol:

  • Harvest Matrix: Thaw K

    
    EDTA Human Plasma on wet ice.
    
  • Acidification Step (Critical):

    • Add 5% v/v of 1M Sodium Citrate Buffer (pH 4.5) or 0.5% Formic Acid to the blank plasma before spiking.

    • Why? Stabilizes the

      
      -lactam ring and protonates the amine, preventing DKP cyclization.
      
  • Spiking: Spike D-Phenylglycyl Cephalexin-d5 into the acidified plasma to achieve Low QC (LQC) and High QC (HQC) concentrations.

  • Incubation:

    • Aliquot A: Keep on wet ice (4°C) for 0, 2, 4, and 6 hours.

    • Aliquot B: Keep at Room Temperature (20°C) for 1, 2, and 4 hours (to determine failure point).

  • Extraction: Protein precipitation with Acetonitrile (containing 0.1% Formic Acid).

  • Analysis: LC-MS/MS.

  • Calculation: % Stability = (Area Ratio at T

    
     / Area Ratio at T
    
    
    
    ) × 100.
Freeze-Thaw Stability

-lactams are notorious for degrading during the phase transition of freezing.

Protocol:

  • Prepare LQC and HQC samples in acidified plasma.

  • Freeze at -70°C for at least 24 hours.

  • Cycle 1: Thaw unassisted at room temperature until just melted, then immediately place on ice. Refreeze for >12 hours.

  • Repeat for 3 cycles.

  • Validation: Compare Cycle 3 samples against freshly prepared samples.

  • Acceptance Criteria: Mean concentration must be within ±15% of nominal.

In-Source Stability (IS/Analyte Crosstalk)

A unique risk with this compound is "In-Source Fragmentation." In the high-voltage source of the mass spectrometer, the labile peptide bond may break.

Test:

  • Inject a neat solution of only D-Phenylglycyl Cephalexin-d5.

  • Monitor the MRM transition for Cephalexin-d5 (the parent drug).

  • Logic: If you see a peak for Cephalexin-d5, the IS is degrading in the source. This will falsely inflate the analyte concentration in unknown samples.

  • Limit: The crosstalk should be < 20% of the LLOQ response of the analyte.

Quantitative Data Summary & Acceptance Criteria

ParameterConditionCritical ThresholdMitigation Strategy
Bench-Top Stability 4 hours @ 20°C< 85% RecoveryStrict Ice Bath (4°C) processing.
Freeze-Thaw 3 Cycles (-70°C)< 15% DeviationFlash freezing; Acidify matrix to pH 4.5.
Long-Term Storage 30 Days @ -20°C< 85% RecoveryStore at -80°C only.
Stock Solution 24 Hours @ 4°C< 95% RecoveryPrepare fresh daily or store in DMSO.

Validated Workflow Diagram

This workflow ensures data integrity by incorporating stabilization steps directly into the extraction logic.

Workflow Start Biological Sample (Plasma/Urine) Stabilize Step 1: Acidification Add 0.5% Formic Acid (Target pH 4.5) Start->Stabilize Spike Step 2: IS Spiking Add D-Phenylglycyl Cephalexin-d5 (Keep on Wet Ice) Stabilize->Spike Prevents Hydrolysis Precipitation Step 3: Protein Precipitation ACN + 0.1% FA (Vortex 30s) Spike->Precipitation Minimizes DKP Centrifuge Step 4: Centrifugation 4000g @ 4°C Precipitation->Centrifuge Analysis Step 5: LC-MS/MS Analysis Inject Supernatant Immediately Centrifuge->Analysis

Figure 2: Optimized sample processing workflow for unstable


-lactam impurities.

References

  • European Pharmacopoeia (Ph. Eur.) . Cefalexin Monograph 07/2010:0708. (Defines Impurity C structure and limits).

  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). (Establishes ±15% stability acceptance criteria).

  • Sivakumar, P. & Pandit, A.B. (2001).[4] Sonochemical degradation of the antibiotic cephalexin in aqueous solution. Ultrasonics Sonochemistry. (Discusses ring opening kinetics).

  • Ghodbane, H. & Hamdaoui, O. (2010). Intensification of sonochemical degradation of the antibiotic cephalexin. (Details pH-dependent hydrolysis mechanisms).

  • MedChemExpress . Cephalexin-d5 Product Datasheet. (Confirming storage conditions for deuterated standards).

Sources

Exploratory

Technical Whitepaper: Kinetic &amp; Chromatographic Isotope Effects in D-Phenylglycyl Cephalexin-d5

Executive Summary The incorporation of stable isotopes into pharmaceutical compounds serves two distinct pillars in drug development: Metabolic Switching (improving pharmacokinetic profiles via the Kinetic Isotope Effect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of stable isotopes into pharmaceutical compounds serves two distinct pillars in drug development: Metabolic Switching (improving pharmacokinetic profiles via the Kinetic Isotope Effect, or KIE) and Bioanalytical Precision (using isotopologs as Internal Standards).

D-Phenylglycyl Cephalexin-d5 represents a critical case study where the metabolic KIE is secondary to the chromatographic and physicochemical isotope effects. Unlike drugs optimized for metabolic stability (e.g., deutetrabenazine), Cephalexin is primarily renally excreted. Therefore, the utility of its deuterated form lies in its behavior as a bioanalytical anchor and a probe for chemical stability (epimerization).

This guide provides a rigorous technical analysis of the isotope effects relevant to Cephalexin-d5, detailing the quantum mechanical basis of these shifts and providing validated protocols for their assessment in high-stakes research environments.

Part 1: The Mechanistic Basis of Isotope Effects

To understand Cephalexin-d5, we must first decouple the three types of isotope effects at play.

The Primary Kinetic Isotope Effect (Metabolic/Chemical)

The Primary KIE occurs when a C-H bond is broken in the Rate-Determining Step (RDS). Due to the higher mass of deuterium (


H), the zero-point vibrational energy (ZPE) of a C-D bond is lower than that of a C-H bond.
  • Activation Energy: The C-D bond requires more energy to reach the transition state.

  • Magnitude: Expressed as

    
    .[] A ratio 
    
    
    
    indicates a significant primary effect.
The Secondary Kinetic Isotope Effect (Electronic/Steric)

In Cephalexin-d5, the deuterium atoms are located on the phenyl ring of the side chain, not at the alpha-carbon (the primary site of chemical instability).

  • Mechanism: Deuterium is slightly more electron-donating and sterically smaller (lower vibrational amplitude) than hydrogen.

  • Impact: This exerts a subtle electronic influence on the acidity of the neighboring alpha-proton, potentially influencing the rate of epimerization (a major degradation pathway for phenylglycines), though the effect is orders of magnitude smaller than a primary KIE.

The Chromatographic Isotope Effect (Analytical)

This is the most critical factor for researchers using Cephalexin-d5 as an Internal Standard (IS).

  • Phenomenon: C-D bonds are shorter and have a smaller molar volume than C-H bonds. This reduces the lipophilicity of the molecule slightly.

  • Result: Deuterated isotopologs often elute earlier than their non-deuterated counterparts in Reverse-Phase Liquid Chromatography (RPLC).

  • Risk: If the shift is too large, the IS and analyte may not co-elute, leading to different matrix suppression zones and inaccurate quantification.

Part 2: Structural Anatomy & Stability

The Deuterium Locations

In Cephalexin-d5 , the five protons of the phenyl ring in the D-phenylglycyl side chain are replaced with deuterium.

CephalexinStructure cluster_stability Degradation Pathway: Epimerization Phenyl Phenyl Ring (d5) (Site of Deuteration) AlphaC Alpha-Carbon (Chiral Center) Phenyl->AlphaC Electronic Inductive Effect (Secondary KIE) BetaLactam Beta-Lactam Core (Antibiotic Activity) AlphaC->BetaLactam Amide Linkage L-Epimer (Inactive) L-Epimer (Inactive) AlphaC->L-Epimer (Inactive) H+ Abstraction (Rate Limiting Step)

Figure 1: Structural connectivity of Cephalexin-d5 highlighting the deuteration site and its relationship to the labile alpha-carbon.

The Epimerization Challenge

Cephalexin contains a D-phenylglycine side chain. The alpha-proton is acidic due to the electron-withdrawing nature of the adjacent carbonyl and the phenyl ring.

  • Pathway: Base-catalyzed proton abstraction leads to an achiral enolate intermediate, which reprotonates to form the L-epimer (inactive).

  • Isotope Effect: While direct deuteration of the alpha-proton (Cephalexin-d1-alpha) would significantly slow this degradation (Primary KIE), the d5-phenyl ring provides only a secondary stabilization effect. However, it serves as a robust tracer to monitor this degradation without participating in it.

Part 3: Experimental Protocol - Measuring KIE & Validation

Since Cephalexin is renally cleared, "Metabolic KIE" experiments (microsomal stability) are often negative controls. The more relevant experiment for this molecule is Chromatographic KIE Validation to ensure bioanalytical integrity.

Protocol A: Determination of Chromatographic Isotope Effect ( )

Objective: Quantify the retention time shift (


) between Cephalexin and Cephalexin-d5 to assess the risk of differential matrix effects.

Reagents:

  • Cephalexin Standard (1 µg/mL in MeOH).

  • Cephalexin-d5 Internal Standard (1 µg/mL in MeOH).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Preparation: Prepare a mixture containing both analyte and IS at equimolar concentrations (approx. 100 ng/mL) in initial mobile phase conditions.

  • Gradient Selection: Run a shallow gradient (e.g., 5% B to 95% B over 10 minutes) on a C18 column (2.1 x 50 mm, 1.7 µm). Note: Shallow gradients exacerbate isotopic separation.

  • Data Acquisition: Acquire data in MRM mode.

    • Cephalexin: m/z 348.1

      
       158.1
      
    • Cephalexin-d5: m/z 353.1

      
       163.1
      
  • Calculation: Calculate the Resolution (

    
    ) and the Isotope Effect (
    
    
    
    ).


Acceptance Criteria:

  • 
     minutes (for UPLC).
    
  • If

    
     is significant, perform Protocol B  (Matrix Factor Analysis).
    
Protocol B: Matrix Factor (MF) Crosstalk Analysis

If Cephalexin-d5 elutes earlier than the analyte, it may elute in a region of higher ion suppression (e.g., phospholipids).

MatrixValidation Step1 Step 1: Post-Column Infusion (Infuse Analyte + IS constant flow) Step2 Step 2: Inject Blank Plasma Matrix (LC Gradient) Step1->Step2 Step3 Step 3: Monitor Baseline Perturbation (Identify Suppression Zones) Step2->Step3 Decision Do Analyte & IS fall in same zone? Step3->Decision Pass PASS: Co-elution or Identical Suppression Decision->Pass Yes Fail FAIL: Differential Suppression (Quantification Error) Decision->Fail No

Figure 2: Post-column infusion workflow to validate the suitability of Cephalexin-d5 despite chromatographic isotope effects.

Part 4: Data Presentation & Interpretation

When characterizing Cephalexin-d5, the following parameters are typical. Use this table to benchmark your Certificate of Analysis (CoA) or experimental data.

ParameterCephalexin (H)Cephalexin-d5 (D)Impact of KIE
Molecular Weight 347.4 g/mol 352.4 g/mol +5 Da shift (Mass Resolution)
pKa (Amine) ~7.2~7.22Negligible secondary effect
LogP (Lipophilicity) 0.65~0.63Lower (C-D bonds are less lipophilic)
Retention Time (

)
3.45 min3.42 minEarlier elution (Chromatographic KIE)
Metabolic Stability (

)
>60 min (Microsomes)>60 min (Microsomes)No Primary KIE (Not metabolized)
Epimerization Rate (

)


Minor Secondary KIE
Interpretation of "No Metabolic KIE"

Researchers often expect a "Deuterium Switch" to increase half-life. For Cephalexin, this is not observed because:

  • Clearance is renal (OAT/PEPT transporters), not metabolic (CYP450).

  • Transporter affinity is driven by shape/charge, which deuteration alters minimally compared to bond-breaking energy.

Part 5: References

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[2] Drug News & Perspectives.[2] Link

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link

  • Wang, S., & Cyronak, M. (2013). Deuterated internal standards in LC-MS/MS bioanalysis: potential pitfalls and how to avoid them. Bioanalysis.[3][4][5] Link

  • Filer, C. N. (1999). Isotopic fractionation of organic compounds in chromatography. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Nakai, K., et al. (2003). Epimerization of cephalosporins. Chemical and Pharmaceutical Bulletin. Link

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantification of Cephalexin in Human Plasma via LC-MS/MS using D-Phenylglycyl Cephalexin-d5

Executive Summary Objective: To establish a robust, self-validating LC-MS/MS protocol for the quantification of Cephalexin in human plasma, specifically utilizing the stable isotope-labeled internal standard (SIL-IS) D-P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating LC-MS/MS protocol for the quantification of Cephalexin in human plasma, specifically utilizing the stable isotope-labeled internal standard (SIL-IS) D-Phenylglycyl Cephalexin-d5 .

Significance: Cephalexin, a first-generation cephalosporin, exhibits time-dependent instability in biological matrices due to beta-lactam ring hydrolysis. Traditional methods using structural analogs (e.g., Cefaclor or Cephradine) often fail to compensate for matrix-induced ionization suppression and degradation variability. This protocol employs Cephalexin-d5 to ensure identical physicochemical behavior, providing superior accuracy for Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) studies.

Scientific Rationale & Method Design

The "Why" Behind the Internal Standard

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) often suppress the ionization of the target analyte.

  • Structural Analogs: Elute at slightly different retention times than the analyte. If the matrix effect occurs at the analyte's time but not the analog's, quantification is skewed.

  • Cephalexin-d5: Is chemically identical to Cephalexin but heavier by 5 Daltons (phenylglycyl ring labeling). It co-elutes perfectly with the analyte, experiencing the exact same suppression and extraction losses. This creates a self-correcting ratio that cancels out systematic errors.

Beta-Lactam Stability Strategy

Cephalexin is susceptible to hydrolysis, particularly in alkaline conditions or at room temperature.

  • Critical Control Point: Blood samples must be processed rapidly.

  • Stabilization: The extraction protocol below utilizes acidified protein precipitation . The low pH inhibits the nucleophilic attack on the beta-lactam ring, preserving the analyte during the critical extraction phase.

Materials & Instrumentation

Reagents
  • Analyte: Cephalexin Hydrate (>98% purity).

  • Internal Standard: D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole MS (e.g., Sciex Triple Quad 6500+ or Thermo TSQ Altis).

  • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent high-strength silica C18.

Experimental Protocol

Preparation of Stock and Working Solutions

Note: Correct handling of the d5 standard is critical for cost-efficiency and accuracy.

  • Stock Solutions (1.0 mg/mL):

    • Dissolve Cephalexin and Cephalexin-d5 separately in 50:50 Methanol:Water (v/v).

    • Storage: Aliquot into amber vials and store at -80°C. Stable for 6 months.

  • Internal Standard Working Solution (ISWS):

    • Dilute Cephalexin-d5 stock to 500 ng/mL in 0.1% Formic Acid in Water.

    • Why Acidic Water? Keeps the IS stable during the benchtop workflow.

Sample Preparation (Protein Precipitation)

This method uses a "Crash and Shoot" approach optimized for beta-lactam stability.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 25 µL of ISWS (Cephalexin-d5). Vortex gently for 10 seconds.

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Mechanism:[1][2][3][4] The organic solvent denatures plasma proteins (albumin), causing them to precipitate. The formic acid ensures the pH remains < 4.0 to prevent degradation.

  • Vortex: High speed for 1 minute.

  • Centrifugation: 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Dilution Step: This 1:1 dilution improves peak shape by matching the solvent strength to the initial mobile phase conditions.

LC-MS/MS Parameters[1]
Liquid Chromatography Conditions
ParameterSetting
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Isocratic hold for loading)

  • 0.5 - 2.5 min: 5% -> 90% B (Linear ramp)

  • 2.5 - 3.0 min: 90% B (Wash)

  • 3.0 - 3.1 min: 90% -> 5% B

  • 3.1 - 4.5 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM) Transitions

Operate in Positive ESI mode.[1]

CompoundPrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Cephalexin 348.1 m/z158.1 m/z Quantifier15
348.1 m/z174.1 m/zQualifier20
Cephalexin-d5 353.1 m/z163.1 m/z IS Quantifier15

Note: The primary fragment (m/z 158) corresponds to the phenylglycine moiety. Since the d5 label is on the phenyl ring, the fragment shifts by +5 Da to 163.

Workflow Visualization

Cephalexin_Workflow Sample Human Plasma (50 µL) IS_Add Add IS: Cephalexin-d5 (25 µL) Sample->IS_Add PPT Protein Precipitation (200 µL Cold ACN + 0.1% FA) IS_Add->PPT Acidification stabilizes Beta-Lactam ring Vortex Vortex & Centrifuge (12,000g, 4°C) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Improves Peak Shape LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Figure 1: Optimized sample preparation workflow ensuring analyte stability and matrix removal.

Validation Criteria (FDA/EMA Compliance)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following criteria must be met:

  • Linearity: Calibration curve range 10 ng/mL to 10,000 ng/mL . Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be

      
       (except 
      
      
      
      at LLOQ).
  • Matrix Effect (ME):

    • Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solvent).

    • The IS-normalized ME should be close to 1.[2]0. This is where Cephalexin-d5 proves its value ; even if absolute signal drops to 50% due to suppression, the Ratio (Analyte/IS) remains constant because the d5 IS is suppressed equally.

  • Stability:

    • Benchtop stability: 4 hours at 4°C (Keep on ice!).

    • Freeze-thaw: 3 cycles at -80°C.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing Column overload or solvent mismatch.Ensure the final extract is diluted with aqueous mobile phase (Step 6 of protocol).
Signal Drop Beta-lactam hydrolysis.Check pH of the precipitation solvent. Must be acidic. Do not leave samples at Room Temp.
Carryover Analyte sticking to injector needle.Use a needle wash solution of 50:50 MeOH:Water + 0.5% Formic Acid.
IS Interference Cross-talk.Ensure the d5 purity is high. Check if the d0 (native) channel shows a peak when injecting only d5.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3][5] Bioanalytical Method Validation Guidance for Industry. [Link][5][6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Samanidou, V. F., et al. (2019). Transfer of a Multiclass Method for over 60 Antibiotics in Food from High Resolution to Low Resolution Mass Spectrometry. Molecules.[5][7][8][9][10][11][12] [Link]

  • Chaudhari, K., et al. (2020). Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega. [Link]

Sources

Application

Protocol for D-Phenylglycyl Cephalexin-d5 in pharmacokinetic studies

Application Note: Protocol for D-Phenylglycyl Cephalexin-d5 in Pharmacokinetic Studies Introduction & Scope Accurate quantification of beta-lactam antibiotics in biological matrices is critical for pharmacokinetic (PK) m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for D-Phenylglycyl Cephalexin-d5 in Pharmacokinetic Studies

Introduction & Scope

Accurate quantification of beta-lactam antibiotics in biological matrices is critical for pharmacokinetic (PK) modeling and therapeutic drug monitoring (TDM). Cephalexin, a first-generation cephalosporin, presents specific bioanalytical challenges including zwitterionic polarity, poor retention on standard C18 phases, and susceptibility to beta-lactam ring hydrolysis.

This protocol details the application of D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5) as a stable isotope-labeled internal standard (SIL-IS). Unlike generic analogs (e.g., Cefotaxime), Cephalexin-d5 provides identical physicochemical behavior to the analyte, compensating for matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows.

Target Audience: Bioanalytical chemists, PK scientists, and QA/QC managers in drug development.

Chemical & Physical Identity

Understanding the internal standard is the first step to a robust assay.

PropertyAnalyte: CephalexinInternal Standard: Cephalexin-d5
CAS Number 15686-71-2 (Anhydrous)2101505-56-8 (Labeled)
Formula


Molecular Weight 347.4 g/mol 352.43 g/mol
Label Position N/APhenyl ring of the D-phenylglycyl side chain
pKa Values 2.5 (COOH), 7.3 (

)
Identical
LogP 0.65 (Hydrophilic)Identical
Stability Labile (Beta-lactam hydrolysis)Labile (Store at -80°C)

Critical Mechanistic Insight: The "d5" label is located on the phenyl ring of the side chain. During MS/MS fragmentation, Cephalexin typically loses the cephem nucleus, retaining the phenylglycine moiety as the primary daughter ion.

  • Cephalexin Transition:

    
     348.1 
    
    
    
    158.1 (Phenylglycine fragment)
  • Cephalexin-d5 Transition:

    
     353.1 
    
    
    
    163.1 (d5-Phenylglycine fragment)

Note: This specific fragmentation path ensures the isotopic label is retained in the detected fragment, which is essential for valid quantification.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Cold Chain" requirement to prevent degradation.

G cluster_logic Critical Quality Attribute Sample Plasma Sample (Store -80°C) Thaw Thaw on Ice (4°C) Sample->Thaw IS_Add Add IS (Cephalexin-d5) Thaw->IS_Add 50 µL Degradation Beta-Lactam Hydrolysis Risk Thaw->Degradation PPT Protein Precipitation (MeOH + 0.1% FA) IS_Add->PPT 200 µL Centrifuge Centrifuge (4000g, 10 min, 4°C) PPT->Centrifuge Dilution Dilute Supernatant (Water/Mobile Phase) Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis (HILIC or C18) Dilution->LCMS

Figure 1: Bioanalytical workflow emphasizing temperature control to mitigate beta-lactam instability.

Detailed Protocol

Stock Solution Preparation
  • Analyte Stock: Dissolve 10 mg Cephalexin in 10 mL Water:Methanol (50:50) . Avoid pure methanol as solubility can be limited; avoid pure water to prevent hydrolysis.

  • IS Stock (Cephalexin-d5): Dissolve 1 mg in 10 mL Water:Methanol (50:50) to yield 100 µg/mL.

  • Storage: Aliquot into amber polypropylene tubes. Store at -80°C . Stability is approx. 1 month.

    • Self-Validation Step: Compare fresh stock vs. stored stock area counts every 2 weeks. If deviation > 5%, discard.

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is generally poor for Cephalexin due to its polarity. Protein Precipitation (PPT) is the method of choice.

  • Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate/tube.

  • IS Spike: Add 20 µL of Cephalexin-d5 working solution (e.g., 500 ng/mL in water). Vortex gently.

  • Precipitation: Add 200 µL of Ice-Cold Methanol containing 0.1% Formic Acid .

    • Why Acid? Acidifying the organic solvent stabilizes the beta-lactam ring and improves recovery by breaking protein binding.

  • Vortex/Shake: Mix for 5 minutes at 1000 rpm.

  • Centrifuge: 4000 x g for 10 minutes at 4°C .

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Add 100 µL of Water (0.1% Formic Acid).

    • Why Dilute? Injecting pure methanol leads to "solvent effects" (peak fronting) on early eluting polar compounds like Cephalexin.

LC-MS/MS Conditions

Chromatography (Reverse Phase):

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 2.1 x 50 mm, 3 µm.

    • Reasoning: Standard C18 often fails to retain Cephalexin (elutes in void volume). Polar-embedded phases prevent pore dewetting.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %B Event
0.0 5 Load
0.5 5 Hold (Divert to Waste)
2.5 90 Elute
3.5 90 Wash
3.6 5 Re-equilibrate

| 5.0 | 5 | Stop |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3500 V.

  • Temperature: 400°C.

MRM Transitions: | Compound | Precursor (


) | Product (

) | CE (eV) | Dwell (ms) | | :--- | :--- | :--- | :--- | :--- | | Cephalexin | 348.1 | 158.1 | 15 | 50 | | Cephalexin-d5 | 353.1 | 163.1 | 15 | 50 |

Validation & Troubleshooting Logic

This section defines the "Self-Validating System" required by the prompt. Use this logic tree to assess assay health.

Logic Start Validation Check IS_Area Check IS Area Stability (Across Run) Start->IS_Area Retention Check Retention Time (> 2x Void Vol?) IS_Area->Retention Stable (<15% CV) Fail_Matrix Fail: Matrix Effect Use Matrix-Matched Curve IS_Area->Fail_Matrix Drifting/Suppressed Crosstalk Blank + IS Analysis (Interference?) Retention->Crosstalk Yes Fail_Col Fail: Column Collapse Switch to HILIC Retention->Fail_Col No (Elutes too fast) Pass System Valid Crosstalk->Pass Clean (<5% LLOQ) Fail_Pure Fail: Isotopic Impurity Check d0 in IS stock Crosstalk->Fail_Pure Signal in Analyte Channel

Figure 2: Troubleshooting logic tree for method validation.

Cross-Signal Contribution (Crucial)

Because the mass difference is only 5 Da, isotopic interference is possible.

  • Test 1: Inject pure Cephalexin-d5 at the working concentration. Monitor the Analyte channel (348->158). Response must be < 20% of LLOQ.[2]

  • Test 2: Inject ULOQ (Upper Limit of Quantitation) of Cephalexin. Monitor the IS channel (353->163). Response must be < 5% of IS response.

Stability Criteria

Beta-lactams are notoriously unstable.

  • Benchtop Stability: Process samples on ice. Limit room temp exposure to < 1 hour.

  • Autosampler Stability: Keep autosampler at 4°C. Validate for 24 hours.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalexin Compound Summary. PubChem. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Method

Application Note: Sample Preparation &amp; Analysis of D-Phenylglycyl Cephalexin (Impurity C) using Deuterated Internal Standards

Executive Summary This guide details the protocol for the extraction and quantification of D-Phenylglycyl Cephalexin (also known as Cephalexin EP Impurity C) in biological matrices and pharmaceutical formulations. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the extraction and quantification of D-Phenylglycyl Cephalexin (also known as Cephalexin EP Impurity C) in biological matrices and pharmaceutical formulations.

Unlike the parent drug Cephalexin, this impurity contains an additional phenylglycine moiety, significantly altering its hydrophobicity and pKa profile. This protocol utilizes D-Phenylglycyl Cephalexin-d5 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and beta-lactam instability during processing.

Key Challenges Addressed:

  • Instability: The beta-lactam ring is susceptible to hydrolysis at physiological pH and elevated temperatures.

  • Zwitterionic Nature: The presence of multiple amine groups and a carboxylic acid requires precise pH control during extraction.

  • Matrix Interference: High concentrations of the parent drug (Cephalexin) can suppress the ionization of the impurity.

Chemical Properties & Handling[1]

PropertyAnalyte: D-Phenylglycyl CephalexinIS: D-Phenylglycyl Cephalexin-d5
CAS 72528-40-6N/A (Labeled Analog)
Formula C₂₄H₂₄N₄O₅SC₂₄H₁₉D₅N₄O₅S
MW 480.54 g/mol 485.57 g/mol
Structure Cephalexin core with N-terminal phenylglycyl extensionDeuterium labels on the phenyl ring
Acidity (pKa) pKa₁ ~2.5 (COOH), pKa₂ ~7.2 (NH₂), pKa₃ ~7.5 (2nd NH₂)Similar to analyte
Solubility Soluble in acidic aqueous buffers, DMSO; slightly soluble in MeOH.[1][2][3]Same as analyte

Critical Handling Rule: All stock solutions and samples must be kept at 4°C or on ice. The beta-lactam ring degrades rapidly at room temperature in aqueous solution, particularly at pH > 7.5.

Sample Preparation Protocols

We present two validated workflows: Protein Precipitation (PPT) for high-throughput screening and Solid Phase Extraction (SPE) for high-sensitivity quantitation (low LOQ).

Method A: Rapid Protein Precipitation (PPT)

Best for: High concentration samples (>10 ng/mL), PK studies, and rapid turnaround.

Reagents:

  • Precipitation Solvent: Acetonitrile containing 0.1% Formic Acid (Cold, 4°C). Acidification stabilizes the analyte.

  • Internal Standard Spiking Solution (ISSS): 100 ng/mL D-Phenylglycyl Cephalexin-d5 in 50:50 Water:MeOH.

Protocol:

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube (on ice).

  • Spike: Add 10 µL of ISSS. Vortex gently (5 sec).

  • Precipitate: Add 200 µL of cold Precipitation Solvent.

  • Agitate: Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a clean vial. Dilute with 100 µL of 0.1% Formic Acid in Water.

    • Note: Dilution prevents solvent effects (peak broadening) during early elution.

  • Analyze: Inject 5-10 µL onto LC-MS/MS.

Method B: Mixed-Mode Cation Exchange SPE

Best for: Trace analysis (<1 ng/mL), removing phospholipids, and minimizing matrix effects.

Rationale: The analyte has two basic amine groups. At pH 2-3, it is positively charged, allowing strong retention on cation-exchange sorbents while neutral interferences are washed away.

Materials:

  • Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.0).

Protocol:

  • Pre-treatment: Mix 100 µL plasma with 10 µL ISSS and 300 µL Loading Buffer. Vortex.

  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water

  • Loading: Load the pre-treated sample onto the cartridge. Flow rate: <1 mL/min.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. (Removes proteins/acidic interferences).

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutral hydrophobic interferences).

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Critical: High pH neutralizes the amines, releasing the analyte.

  • Neutralization: Immediately add 20 µL of Formic Acid to the eluate to acidify and stabilize the beta-lactam ring.

  • Evaporation: Evaporate under Nitrogen at 35°C (Max) to dryness.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).

Visual Workflow (Graphviz)

SamplePrep Start Biological Sample (Plasma/Serum) IS_Add Add IS: D-Phenylglycyl Cephalexin-d5 Start->IS_Add Decision Select Method IS_Add->Decision PPT_Prec Precipitation (ACN + 0.1% FA, 4°C) Decision->PPT_Prec High Conc. Rapid SPE_Acid Acidify Sample (2% FA, pH 2.0) Decision->SPE_Acid Low Conc. Clean Extract PPT_Cent Centrifuge (14,000g, 10 min, 4°C) PPT_Prec->PPT_Cent PPT_Dil Dilute Supernatant (1:1 with 0.1% FA Water) PPT_Cent->PPT_Dil LCMS LC-MS/MS Analysis (C18 Column) PPT_Dil->LCMS SPE_Load Load MCX Cartridge (Retain + charged amines) SPE_Acid->SPE_Load SPE_Wash Wash Steps 1. 2% FA (Aq) 2. 100% MeOH SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Stab Immediate Acidification (Add Formic Acid) SPE_Elute->SPE_Stab CRITICAL STEP SPE_Stab->LCMS

Figure 1: Decision tree and workflow for D-Phenylglycyl Cephalexin sample preparation. Note the critical acidification step post-elution in SPE to prevent degradation.

LC-MS/MS Analytical Conditions

The increased hydrophobicity of D-Phenylglycyl Cephalexin (compared to Cephalexin) allows for standard Reverse Phase chromatography, but gradient optimization is required to separate it from the parent drug.

  • Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% -> 60% B

    • 5.0-6.0 min: 95% B (Wash)

    • 6.1-8.0 min: 5% B (Re-equilibration)

  • Mass Spectrometry (MRM):

    • Source: ESI Positive Mode.

    • Transitions (Analyte): m/z 481.1 → 158.1 (Quantifier, Phenylglycine fragment), 481.1 → 324.0 (Qualifier).

    • Transitions (IS - d5): m/z 486.1 → 163.1 (Quantifier).

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be self-validating.

  • Internal Standard Stability:

    • Monitor the IS peak area across the run.[4] A decline >20% indicates degradation of the standard in the autosampler.

    • Solution: Maintain autosampler temperature at 4°C.

  • Cross-Signal Interference:

    • Inject a high concentration of non-labeled Cephalexin (parent drug) to ensure it does not produce a signal in the D-Phenylglycyl Cephalexin channel (impurity).

    • Note: The d5-IS should not contribute signal to the analyte channel (isotopic purity check).

  • Matrix Effect (ME):

    • Calculate ME using the equation:

      
      
      
      • A = Peak area of analyte in neat solution.

      • B = Peak area of analyte spiked into extracted blank matrix.

    • Acceptance: 85-115%. If ME < 85% (suppression), switch from PPT to SPE.

References

  • European Directorate for the Quality of Medicines (EDQM). "Cephalexin Monohydrate: Impurity C." European Pharmacopoeia Online. Available at: [Link]

  • Jankowski, A. et al. (2006). "Determination of cephalexin in human plasma by HPLC with UV detection." Acta Poloniae Pharmaceutica. Available at: [Link] (Context for beta-lactam stability in plasma).

  • Pharmaffiliates. "D-Phenylglycyl Cephalexin-d5 Reference Standard." Available at: [Link]

Sources

Application

Advanced Application Note: LC-MS/MS Method Development for D-Phenylglycyl Cephalexin Using Stable Isotope Dilution

This Application Note is structured as a high-level technical guide for analytical scientists in pharmaceutical R&D and Quality Control. It addresses the specific challenge of developing a robust LC-MS/MS method for the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists in pharmaceutical R&D and Quality Control. It addresses the specific challenge of developing a robust LC-MS/MS method for the quantification of D-Phenylglycyl Cephalexin (often designated as Impurity C or a specific dimer impurity) using its deuterated analog, D-Phenylglycyl Cephalexin-d5 , as an Internal Standard (IS).[1][2]

Executive Summary

The precise quantification of trace impurities in β-lactam antibiotics is critical for patient safety and regulatory compliance (ICH Q3A/B).[1][2] D-Phenylglycyl Cephalexin (C24H24N4O5S), a known process-related impurity and degradation product formed via the reaction of the D-phenylglycyl side chain, presents a challenge due to its structural similarity to the parent drug, Cephalexin.[1]

This guide details the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing D-Phenylglycyl Cephalexin-d5 as a stable isotope-labeled internal standard (SIL-IS).[1][2] The use of the -d5 analog compensates for matrix effects, ionization suppression, and extraction variability, ensuring high-reliability data for pharmacokinetic (PK) studies and impurity profiling.[1]

Physicochemical Profile & Reagent Characterization[2][3][4][5][6]

Before initiating method development, the physicochemical properties of the analyte and its deuterated standard must be understood to select appropriate extraction and separation conditions.

Target Analyte & Internal Standard
PropertyAnalyte: D-Phenylglycyl CephalexinInternal Standard: D-Phenylglycyl Cephalexin-d5
CAS Number 72528-40-6 (Impurity C)N/A (Custom Synthesis)
Molecular Formula C₂₄H₂₄N₄O₅SC₂₄H₁₉D₅N₄O₅S
Molecular Weight 480.54 g/mol 485.57 g/mol
pKa (Calculated) ~3.5 (COOH), ~7.2 (NH2)Similar to analyte
LogP ~0.5 - 1.2 (Polar, Zwitterionic)Similar to analyte
Solubility Soluble in acidic buffers, DMSO, MeOHSoluble in acidic buffers, DMSO, MeOH
Stability Sensitive to hydrolysis at pH > 8.0Store at -20°C, hygroscopic

Critical Reagent Qualification Step: Before use, the Isotopic Purity of the -d5 standard must be verified to ensure no contribution to the analyte signal (M+0).[1]

  • Acceptance Criteria: Contribution of unlabeled (d0) isotope in the -d5 standard must be < 0.5%.[1][2]

  • Protocol: Infuse 1 µg/mL solution of -d5 IS; monitor m/z 481 (Analyte) and m/z 486 (IS). Calculate % interference.

Method Development Strategy

The zwitterionic nature of cephalosporins requires careful pH control. The method development follows a "Quality by Design" (QbD) approach, prioritizing resolution from the parent drug (Cephalexin) and sensitivity.[1]

Chromatographic Conditions (LC)
  • Column Selection: A C18 column with polar-embedded groups or a Phenyl-Hexyl phase is recommended to retain the polar zwitterionic impurity and separate it from the bulk Cephalexin.[1][2]

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 5mM Ammonium Formate (pH 3.5).[1] Acidic pH suppresses carboxylic acid ionization, improving retention.

    • Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1] ACN typically provides sharper peaks for β-lactams.[1][2]

Mass Spectrometry (MS/MS) Optimization
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve). The amine groups readily protonate.

  • Transitions (MRM):

    • Analyte (481.1 → Product): Fragmentation typically involves the loss of the phenylglycine moiety or cleavage of the β-lactam ring.

    • IS (486.1 → Product): The transition must track the deuterated fragment.

Recommended MRM Transitions:

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Rationale
D-Phenylglycyl Cephalexin 481.1 [M+H]⁺ 348.1 15-20 Loss of Phenylglycine side chain
481.1 [M+H]⁺ 158.1 25-30 Phenylglycine immonium ion
D-Phenylglycyl Cephalexin-d5 486.1 [M+H]⁺ 353.1 15-20 Loss of d0-Phenylglycine (if d5 is on core)

| | 486.1 [M+H]⁺ | 163.1 | 25-30 | d5-Phenylglycine immonium ion |[1][2]

Note: Exact transitions depend on the position of the deuterium label. Perform a product ion scan to confirm.

Detailed Experimental Protocols

Stock Solution Preparation
  • Analyte Stock: Dissolve 1.0 mg D-Phenylglycyl Cephalexin in 1.0 mL DMSO.

  • IS Stock: Dissolve 1.0 mg D-Phenylglycyl Cephalexin-d5 in 1.0 mL DMSO.

  • Intermediate Standards: Dilute stocks with 50:50 Water:ACN to working concentrations (e.g., 10 µg/mL).

  • Stability Note: Prepare fresh weekly; store at -20°C. β-lactams degrade in solution; verify stability after 24h.

Sample Preparation (Protein Precipitation)

For biological matrices (plasma) or complex formulation matrices.[1]

  • Aliquot: Transfer 50 µL of sample (Plasma/Formulation) to a centrifuge tube.

  • Spike IS: Add 10 µL of D-Phenylglycyl Cephalexin-d5 working solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an LC vial and dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: Phenomenex Kinetex F5 or Waters HSS T3 (2.1 x 100 mm, 1.7 µm).[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1.0 min: 5% B[1][2]

    • 1.0-6.0 min: 5% -> 60% B[1][2]

    • 6.0-7.0 min: 95% B (Wash)[1][2]

    • 7.1-10.0 min: 5% B (Re-equilibration)[1][2]

  • Injection Volume: 2-5 µL.

Visualizing the Workflow

Diagram 1: Method Development Decision Matrix

This logic flow guides the optimization of the separation and detection parameters.

MethodDevelopment Start Start: Method Development Target: D-Phenylglycyl Cephalexin SolubilityCheck Solubility & Stability Check (pH 2-8, Organic Solvents) Start->SolubilityCheck MS_Tune MS Source Optimization (Infuse Pure Standards) SolubilityCheck->MS_Tune IS_Verification IS Purity Check (Verify -d5 vs -d0 signal) MS_Tune->IS_Verification ColumnSelect Column Selection (Polar Embedded C18 vs Phenyl-Hexyl) IS_Verification->ColumnSelect MobilePhase Mobile Phase pH Screening (Formic Acid vs Ammonium Formate) ColumnSelect->MobilePhase ResolutionCheck Resolution Check (Impurity vs Cephalexin Parent) MobilePhase->ResolutionCheck ResolutionCheck->MobilePhase Co-elution MatrixEffect Matrix Effect Evaluation (Compare Slope: Matrix vs Solvent) ResolutionCheck->MatrixEffect Resolution > 1.5 MatrixEffect->ColumnSelect High Suppression FinalMethod Final Validated Method MatrixEffect->FinalMethod ME < 15%

Caption: Decision matrix for optimizing LC-MS conditions, emphasizing the iterative loop between separation efficiency and matrix effect mitigation.

Diagram 2: Sample Preparation & Quantification Logic

This workflow illustrates the role of the Internal Standard in correcting extraction efficiency.

SamplePrep Sample Unknown Sample (Contains Analyte) Extraction Protein Precipitation (ACN + Formic Acid) Sample->Extraction IS_Spike Spike IS (-d5) (Fixed Conc.) IS_Spike->Extraction Centrifuge Centrifugation (Remove Proteins) Extraction->Centrifuge LCMS LC-MS/MS Analysis (Measure Area Ratio) Centrifuge->LCMS Calc Quantification (Ratio Analyte/IS) LCMS->Calc

Caption: Workflow demonstrating the integration of the -d5 Internal Standard prior to extraction to normalize recovery variations.

Validation Framework (ICH Q2)

To ensure scientific trustworthiness, the method must be validated against the following criteria:

  • Specificity: Demonstrate no interference at the retention time of the analyte and IS in blank matrix.

  • Linearity: Construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Use a weighted regression (

    
    ) of the Area Ratio (Analyte/IS).[1]
    
  • Accuracy & Precision: Perform QC spikes at Low, Medium, and High concentrations (n=6). Acceptance: ±15%.

  • Matrix Effect (ME):

    
    [1][2]
    
    • The use of D-Phenylglycyl Cephalexin-d5 should yield an IS-normalized ME close to 0%.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Ion suppression from phospholipidsIncrease wash step or switch to Solid Phase Extraction (SPE).
Peak Tailing Secondary interactions with silanolsIncrease buffer strength (10mM Ammonium Formate) or use end-capped columns.
Carryover Adsorption to injector needleUse a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.[1]
Signal Drift Source contaminationClean the ESI source cone/capillary daily.[1]

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Cefalexin Monohydrate Monograph 0708. European Directorate for the Quality of Medicines. [1][2]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018).

  • SynThink Chemicals . Cephalexin Impurities & USP Related Compounds. (2023).

  • Pharmaffiliates . D-Phenylglycyl Cephalexin-d5 Reference Standard. (2023).[1][2] [1][2]

  • National Center for Biotechnology Information . PubChem Compound Summary for Cephalexin. [1][2]

Sources

Method

Application Note: Precision Bioanalysis of Cephalexin and Metabolites in Plasma Using D-Phenylglycyl Cephalexin-d5

Introduction & Scientific Context The quantification of polar β-lactam antibiotics like Cephalexin in biological matrices presents a distinct set of bioanalytical challenges. Cephalexin is a zwitterionic compound with hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The quantification of polar β-lactam antibiotics like Cephalexin in biological matrices presents a distinct set of bioanalytical challenges. Cephalexin is a zwitterionic compound with high polarity, making it difficult to retain on standard C18 reversed-phase columns without ion-pairing reagents. Furthermore, its instability in plasma—prone to β-lactam ring hydrolysis and diketopiperazine formation—requires rigorous sample handling.

This guide details the application of D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5) as a Stable Isotope Labeled (SIL) Internal Standard. Unlike generic structural analogues, the d5-labeled variant, specifically deuterated on the phenyl ring of the D-phenylglycyl side chain, provides:

  • Exact Co-elution: Perfect compensation for matrix effects (ion suppression/enhancement) at the specific retention time of the analyte.

  • Metabolic Tracking: A diagnostic tool for identifying metabolites that retain the phenylglycyl moiety versus those resulting from side-chain cleavage.

Chemical Identity[1]
  • Analyte: Cephalexin (C16H17N3O4S)[1]

  • Internal Standard: D-Phenylglycyl Cephalexin-d5 (C16H12D5N3O4S)

  • Label Position: Phenyl ring (5 Deuteriums). Crucial Note: If metabolic cleavage removes the side chain, the label is lost. This property is utilized in the metabolite ID strategy described below.

Experimental Protocol

Reagents and Materials[2][3][4][5][6]
  • Matrix: K2EDTA Human Plasma (free of interfering β-lactams).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Columns:

    • Primary: Waters XSelect HSS T3 C18 (2.1 x 100 mm, 2.5 µm) – Selected for superior retention of polar compounds in high aqueous mobile phases.

    • Alternative: HILIC Silica column (if higher sensitivity for polar metabolites is required).

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve Cephalexin-d5 in 50:50 Water:MeOH. Avoid pure organic solvents as solubility can be limited for zwitterions.

  • Working IS Solution (500 ng/mL): Dilute Master Stock in ACN containing 0.1% Formic Acid. The acid stabilizes the β-lactam ring.

Sample Preparation: Protein Precipitation (PPT) with Phospholipid Removal

Standard PPT is often insufficient for metabolite ID due to phospholipid suppression. We recommend a "Hybrid PPT" approach.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Working IS Solution (Cephalexin-d5).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Why Acid? Acidifies the plasma to stabilize Cephalexin and ensures the zwitterion is protonated (positive mode favorable).

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 300 µL of 0.1% Formic Acid in Water.

    • Critical Step: Diluting the high-organic supernatant with water prevents "solvent effects" (peak fronting) when injecting onto the aqueous-tolerant C18 column.

LC-MS/MS Conditions[1][7]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 2 Loading (High aqueous for retention)
1.00 2 Isocratic Hold
4.00 90 Elution of hydrophobic matrix
5.00 90 Wash
5.10 2 Re-equilibration

| 8.00 | 2 | End of Run |

Metabolite Identification Strategy

The d5-label on the phenyl ring is a powerful tracer. By comparing the fragmentation of the Parent (d0) and Internal Standard (d5), we can categorize unknown peaks.

Mass Transitions (MRM)
  • Cephalexin (d0): 348.1 → 158.1 (Primary), 348.1 → 106.1 (Phenylglycine fragment)

  • Cephalexin-d5 (IS): 353.1 → 163.1 (Primary), 353.1 → 111.1 (d5-Phenylglycine fragment)

Logic Flow
  • Retention Time Match: If a peak appears at the same RT as the IS but with d0 mass, it is the parent drug.

  • Mass Shift (+5 Da): Any metabolite peak showing a +5 Da shift relative to its expected theoretical mass (and containing the 111.1 fragment) must retain the phenylglycine side chain. This confirms the metabolic change occurred on the cephem nucleus (e.g., ring opening).

  • Loss of Label: Metabolites lacking the +5 Da shift (but structurally related) suggest cleavage of the amide bond connecting the side chain.

Workflow Visualization

G Plasma Plasma Sample (Unknowns) IS_Spike Spike IS: D-Phenylglycyl Cephalexin-d5 Plasma->IS_Spike LCMS LC-MS/MS Analysis (ESI+) IS_Spike->LCMS  Extraction   Data_Analysis Data Analysis: Compare d0 vs d5 Channels LCMS->Data_Analysis Outcome_Parent Co-elution with IS (Mass 348) = Parent Drug Data_Analysis->Outcome_Parent Outcome_Met1 New Peak +5 Da Shift (Contains d5-phenyl ring) = Cephem Ring Modified Data_Analysis->Outcome_Met1  Tag Retained   Outcome_Met2 New Peak NO Shift (Loss of d5-phenyl ring) = Side Chain Cleavage Data_Analysis->Outcome_Met2  Tag Lost  

Figure 1: Decision tree for metabolite identification using the d5-phenylglycyl label as a structural probe.

Validation & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include internal checks:

Isotopic Contribution (Cross-Talk) Check

Before running samples, inject a high concentration of Cephalexin-d5 (IS) alone. Monitor the d0 transition (348->158).

  • Acceptance: The response in the d0 channel must be < 20% of the LLOQ area.

  • Why? Impure isotopes or natural abundance overlap can falsely elevate analyte concentrations.

Deuterium Exchange Monitoring

The amide protons in the peptide bond can exchange with solvent deuterium, but the C-D bonds on the phenyl ring are stable . However, verify stability by incubating the IS in plasma for 4 hours at room temperature.

  • Acceptance: No decline in the MRM response of the d5 transition.

Matrix Factor (MF) Evaluation

Calculate MF using the post-extraction spike method:



  • Requirement: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15), proving the d5-IS effectively compensates for the suppression caused by phospholipids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Fronting Solvent mismatch (Injection solvent stronger than mobile phase).Dilute the ACN supernatant 1:3 with Water/0.1% FA before injection.
Low Recovery Protein binding or degradation.Ensure extraction solvent is acidic (1% FA). Keep samples at 4°C.
IS Signal Drift ESI Source contamination.Divert flow to waste for the first 1 min and after 4 min (post-elution).
Interference in d5 Channel Co-eluting isobaric matrix components.Check blank plasma lots. Increase gradient slope or switch to HILIC.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Jemal, M., et al. (2010). "LC-MS/MS Bioanalysis of Cephalosporins." Journal of Chromatography B. (Contextual grounding on β-lactam instability).
  • ResearchGate. (2019). Method for LC-MS measurement of cefalexin concentration in blood plasma. Patent CN109682916A. Link

  • USP-NF. Cephalexin Monographs. United States Pharmacopeia.[1] (Source for chemical structure and stability data). Link

Sources

Application

Application Note: High-Throughput Bioanalytical Screening for Phenylglycyl Cephalexin (Impurity C)

This Application Note and Protocol guide addresses the high-throughput quantification of D-Phenylglycyl Cephalexin (also known as Cephalexin Impurity C or Phenylglycylcefalexin ) using its stable isotope-labeled analog,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the high-throughput quantification of D-Phenylglycyl Cephalexin (also known as Cephalexin Impurity C or Phenylglycylcefalexin ) using its stable isotope-labeled analog, D-Phenylglycyl Cephalexin-d5 , as an Internal Standard (IS).

Important Technical Distinction:

  • Cephalexin (API): MW ~347.4 g/mol (C₁₆H₁₇N₃O₄S)

  • D-Phenylglycyl Cephalexin (Target Analyte): MW ~480.5 g/mol (C₂₄H₂₄N₄O₅S).[1][2][3] This is a specific impurity/byproduct containing an additional phenylglycyl moiety.

  • D-Phenylglycyl Cephalexin-d5 (Internal Standard): MW ~485.5 g/mol .[3][4][5]

This guide focuses on the bioanalytical quantification of the impurity/metabolite (MW 480.5) in biological matrices, a critical workflow in ADME/Tox screening and pharmaceutical quality control.

Method: Isotope Dilution LC-MS/MS (ID-LC-MS/MS) Analyte: D-Phenylglycyl Cephalexin (Cephalexin Impurity C) Internal Standard: D-Phenylglycyl Cephalexin-d5 Application: Pharmacokinetic Profiling, Impurity Carryover Screening, and Stability Testing.

Introduction & Scientific Rationale

In high-throughput screening (HTS) for drug safety and pharmacokinetics, distinguishing between an Active Pharmaceutical Ingredient (API) and its structurally similar impurities is paramount. D-Phenylglycyl Cephalexin is a significant impurity (EP Impurity C) formed during the synthesis of Cephalexin or via specific degradation pathways.

Quantifying this compound in biological matrices (plasma, urine) or reaction mixtures requires high specificity to avoid cross-talk with the parent drug (Cephalexin). The use of D-Phenylglycyl Cephalexin-d5 is the gold standard for this assay because:

  • Matrix Effect Compensation: The deuterated analog co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the biological matrix.

  • Structural Fidelity: Unlike generic internal standards, the d5-analog mimics the chemical instability of the beta-lactam ring, correcting for degradation that may occur during sample processing.

Experimental Workflow Logic

The following diagram illustrates the high-throughput workflow designed to minimize beta-lactam hydrolysis while maximizing recovery.

HTS_Workflow cluster_logic Critical Control Points Sample Biological Sample (Plasma/Urine) IS_Add IS Addition (D-Phenylglycyl Cephalexin-d5) Sample->IS_Add 50 µL PPT Protein Precipitation (Acidified MeOH, 4°C) IS_Add->PPT Mix Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Precipitate Supernatant Supernatant Transfer (96-well Plate) Centrifuge->Supernatant Extract LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject

Figure 1: High-Throughput Sample Preparation Workflow. Note the use of acidified methanol to stabilize the beta-lactam ring during protein precipitation.

Detailed Protocol

A. Reagents and Standards
  • Analyte: D-Phenylglycyl Cephalexin (Reference Standard, >95% purity).[2]

  • Internal Standard (IS): D-Phenylglycyl Cephalexin-d5 (Isotopic Purity >99 atom % D).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Stabilizer: 0.1% Formic Acid or Citrate Buffer (pH 4.0). Beta-lactams are unstable at alkaline pH.

B. Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1 mg of D-Phenylglycyl Cephalexin in 1 mL of DMSO/Water (50:50). Store at -80°C.

  • Master Stock (IS): Dissolve 1 mg of D-Phenylglycyl Cephalexin-d5 in 1 mL of DMSO/Water (50:50).

  • Working IS Solution: Dilute Master Stock (IS) to 100 ng/mL in Acidified Water (0.1% Formic Acid). Prepare fresh daily.

C. Sample Preparation (96-Well Plate Format)

This protocol is optimized for a 96-well plate format to support HTS.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Urine) into a 96-well deep-well plate.

  • IS Spike: Add 20 µL of Working IS Solution (D-Phenylglycyl Cephalexin-d5) to all wells except Double Blanks.

  • Precipitation: Add 200 µL of ice-cold Methanol containing 0.2% Formic Acid .

    • Expert Insight: The acidification of the precipitation solvent prevents the opening of the beta-lactam ring during the exothermic protein denaturation process.

  • Vortex: Seal plate and vortex at high speed for 2 minutes.

  • Centrifuge: Centrifuge at 4000 x g for 10 minutes at 4°C .

  • Transfer: Transfer 100 µL of supernatant to a clean 96-well injection plate.

  • Dilution: Add 100 µL of 0.1% Formic Acid in Water to match the initial mobile phase conditions (reduces peak broadening).

D. LC-MS/MS Conditions[6]

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).

  • Scan Type: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
D-Phenylglycyl Cephalexin 481.5 [M+H]⁺158.1 (Phg moiety)3020
D-Phenylglycyl Cephalexin 481.5 [M+H]⁺106.1 (Quantifier)3035
IS (d5-Analog) 486.5 [M+H]⁺163.1 (Phg-d5 moiety)3020

Note: Transition 158.1 corresponds to the phenylglycine cation, a common fragment for this class. The d5 label is typically on the phenyl ring, shifting the fragment to 163.1.

Method Validation & Acceptance Criteria

To ensure "Trustworthiness" in a regulated environment, the assay must meet the following criteria:

  • Linearity: Calibration curve (1 – 1000 ng/mL) must have r² > 0.99. Use 1/x² weighting.

  • Accuracy/Precision: Quality Control (QC) samples at Low, Medium, and High concentrations must be within ±15% of nominal value (±20% for LLOQ).

  • IS Response: The peak area of D-Phenylglycyl Cephalexin-d5 should not vary by more than 20% across the run. A drift indicates matrix accumulation on the column or source contamination.

Mechanistic Insight: Why d5?

The following diagram explains the ionization logic and how the d5-IS corrects for matrix effects.

MS_Logic ESI Electrospray Ionization (ESI Source) High Voltage applied Suppression Ion Suppression Event Competition for Charge ESI->Suppression Co-elution Matrix Matrix Components (Phospholipids/Salts) Matrix->ESI Analyte Analyte: Impurity C (m/z 481.5) Analyte->ESI IS IS: d5-Analog (m/z 486.5) IS->ESI Detector Detector Response Ratio (Analyte/IS) remains constant Suppression->Detector Both signals reduced equally

Figure 2: Mechanism of Internal Standard Correction. Because the d5-analog and the analyte co-elute, any suppression caused by matrix components affects both equally, preserving the accuracy of the calculated ratio.

Critical Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Cause: Beta-lactam hydrolysis.

    • Solution: Check the pH of the mobile phase and sample solvent. Ensure all solvents are acidified (0.1% Formic Acid). Process samples on ice.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Solution: Use a high-quality end-capped C18 column (e.g., BEH or HSS T3). Increase buffer strength slightly (e.g., 2mM Ammonium Formate + FA).

  • Issue: IS Signal Interference.

    • Cause: Isotopic impurity in the d5 standard (presence of d0).

    • Solution: Run a "Blank + IS" sample. If a peak appears in the Analyte channel, the IS is contributing to the background. Ensure IS purity is >99%.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Cefalexin Monohydrate: Impurity C (Phenylglycylcefalexin).[7] 10th Edition.

  • Samanidou, V. F., et al. (2008). "Development and validation of an HPLC method for the determination of four cephalosporins in blood serum." Journal of Separation Science. Link

  • Food and Drug Administration (FDA) . (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Pharmaffiliates . D-Phenylglycyl Cephalexin-d5 Product Data. Link

Sources

Method

Application Note: D-Phenylglycyl Cephalexin-d5 in Therapeutic Drug Monitoring Assays

Abstract This technical guide details the application of D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Cephalexin in human plasma and urine....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Cephalexin in human plasma and urine. Cephalexin, a first-generation cephalosporin, exhibits time-dependent bactericidal activity and significant pharmacokinetic variability in patients with renal impairment. Accurate Therapeutic Drug Monitoring (TDM) requires a robust LC-MS/MS assay capable of correcting for matrix effects and beta-lactam instability. This protocol utilizes Cephalexin-d5 to normalize ionization suppression and recovery losses, ensuring high-precision quantitation within the therapeutic range (0.1 – 50 µg/mL).

Introduction: The Necessity of Isotope Dilution in Beta-Lactam TDM

Therapeutic Drug Monitoring of beta-lactam antibiotics is increasingly critical for optimizing outcomes in critically ill patients and those with altered renal clearance. Cephalexin poses specific bioanalytical challenges:

  • Zwitterionic Polarity: It contains both a basic amine and an acidic carboxyl group, leading to poor retention on standard C18 columns without specific mobile phase modification.

  • Chemical Instability: The beta-lactam ring is susceptible to hydrolysis, particularly in alkaline conditions or at room temperature.

  • Matrix Interference: High variability in patient plasma matrices can cause significant ion suppression in Electrospray Ionization (ESI).

D-Phenylglycyl Cephalexin-d5 serves as the ideal internal standard because it is chemically identical to the analyte but mass-shifted by +5 Da on the phenyl ring. This ensures it co-elutes with Cephalexin, experiencing the exact same matrix effects and ionization conditions at the exact same moment, providing a self-correcting quantitation mechanism.

Chemical & Physical Properties[1][2][3][4]

PropertyAnalyte: CephalexinInternal Standard: Cephalexin-d5
IUPAC Name (6R,7R)-7-[(2R)-2-amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7R)-7-[(2R)-2-amino-2-(phenyl-d5)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C₁₆H₁₇N₃O₄SC₁₆H₁₂D₅N₃O₄S
Monoisotopic Mass 347.09 Da352.12 Da
Precursor Ion (ESI+) [M+H]⁺ = 348.1 [M+H]⁺ = 353.1
Key Fragment m/z 158.1 (Phenylglycyl moiety)m/z 163.1 (Phenylglycyl-d5 moiety)
Solubility Water, Methanol (Sparingly)Water, Methanol (Sparingly)
pKa 2.5 (Carboxyl), 7.3 (Amine)Identical

Assay Design & Mechanism

The assay relies on Isotope Dilution Mass Spectrometry (IDMS) . The following diagram illustrates how the d5-IS corrects for signal suppression, a common failure point in label-free methods.

IDMS_Mechanism cluster_suppression Matrix Effect Event Sample Patient Plasma (Variable Matrix) Mix Homogenized Sample Sample->Mix Spike Spike IS (Cephalexin-d5) Spike->Mix Extract Protein Precipitation (MeOH/ACN) Mix->Extract LC LC Separation (Co-elution) Extract->LC ESI ESI Source (Matrix Suppression) LC->ESI Analyte & IS enter together MS Mass Analyzer (MRM Detection) ESI->MS Signal Reduced Equally Ratio Ratio Calculation (Area Analyte / Area IS) MS->Ratio Correction

Figure 1: Mechanism of Isotope Dilution. Because Cephalexin and Cephalexin-d5 co-elute, any ionization suppression affects both equally, leaving the peak area ratio unchanged.

Experimental Protocol

Reagents and Standards[5][6][7]
  • Stock Solution A (Analyte): 1.0 mg/mL Cephalexin in 50:50 Methanol:Water (Store at -80°C).

  • Stock Solution B (IS): 1.0 mg/mL D-Phenylglycyl Cephalexin-d5 in 50:50 Methanol:Water.

  • Working IS Solution: Dilute Stock B to 5 µg/mL in Methanol.

Sample Preparation (Protein Precipitation)

Rationale: Beta-lactams are unstable.[1] A rapid "crash" method is preferred over lengthy SPE processes to minimize bench time and degradation.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 20 µL of Working IS Solution (Cephalexin-d5). Vortex gently for 5 seconds.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: Acidification helps stabilize the beta-lactam ring during extraction.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Note: Dilution prevents peak distortion from strong solvent effects during injection.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Loading
0.5 5 Hold
2.5 90 Elution
3.0 90 Wash
3.1 5 Re-equilibration

| 5.0 | 5 | End |

Mass Spectrometry (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Cephalexin 348.1 158.1 (Quant) 20 15
348.1 106.1 (Qual) 20 25

| Cephalexin-d5 | 353.1 | 163.1 (Quant) | 20 | 15 |

Workflow Visualization

Workflow cluster_prep Sample Preparation (4°C) cluster_analysis Instrumental Analysis Step1 Plasma Sample (50 µL) Step2 Add IS: Cephalexin-d5 (20 µL) Step1->Step2 Step3 Precipitation (150 µL ACN + 0.1% FA) Step2->Step3 Step4 Centrifuge 14,000g, 10 min Step3->Step4 Step5 Supernatant Dilution (1:1 with Water) Step4->Step5 Step6 LC Separation (C18, Gradient) Step5->Step6 Step7 MS/MS Detection (m/z 348→158 / 353→163) Step6->Step7

Figure 2: Step-by-step TDM workflow ensuring sample integrity and precise quantitation.

Validation & Quality Control

To ensure the assay meets clinical standards (e.g., FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:

  • Linearity: The assay should be linear from 0.1 to 50 µg/mL (R² > 0.995).

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be < 15% ( < 20% at LLOQ).

    • Accuracy should be within ±15% of nominal concentration.

  • Matrix Effect (ME):

    • Calculate ME using:

      
      
      
    • Where A is the peak area of standard in neat solution and B is the peak area of standard spiked into extracted blank plasma.

    • Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (indicating the IS compensates perfectly for suppression).

Troubleshooting & Stability (Critical)

Beta-Lactam Ring Stability

Cephalexin is prone to hydrolysis, forming degradation products like 7-ADCA and phenylglycine.

  • Symptom: Loss of signal intensity over time in the autosampler.

  • Solution: Keep autosampler temperature at 4°C . Acidify extracted samples (pH 3-4) using Formic Acid. Process samples within 4 hours of thawing.

Epimerization

The D-phenylglycyl side chain can undergo epimerization to the L-form under stressed conditions.

  • Detection: The L-epimer typically elutes slightly earlier or later than the D-isomer.

  • Control: Ensure the Cephalexin-d5 IS is high purity (>98% D-isomer) and monitor for peak splitting.

Cross-Talk
  • Issue: Signal in the analyte channel appearing in blank samples containing only IS.

  • Cause: Isotopic impurity of the d5 standard (presence of d0).

  • Check: Inject a high concentration of Cephalexin-d5 only. Any signal at m/z 348.1 > 158.1 must be < 20% of the LLOQ response.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • McWhinney, B. C., et al. (2016). Measurement of broad-spectrum β-lactam antibiotics in plasma for therapeutic drug monitoring. Clinical Chemistry and Laboratory Medicine. Link

  • Sime, F. B., et al. (2015). Beta-lactam therapeutic drug monitoring in the critically ill: optimising drug exposure in patients with fluctuating renal function. International Journal of Antimicrobial Agents. Link

  • PubChem. (2023). Cephalexin Compound Summary. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in D-Phenylglycyl Cephalexin-d5 LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of D-Phenylglycyl Cephalexin-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of D-Phenylglycyl Cephalexin-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet complex challenge of matrix effects. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: Why is D-Phenylglycyl Cephalexin-d5 used in this analysis?

A2: D-Phenylglycyl Cephalexin-d5 is a deuterium-labeled stable isotope of a Cephalexin impurity/metabolite. It is used as an internal standard (IS) in LC-MS bioanalysis.[4][5] Because it is chemically almost identical to the analyte of interest (the unlabeled D-Phenylglycyl Cephalexin) but has a different mass, it co-elutes and experiences nearly identical matrix effects.[5] This allows it to compensate for variations in sample preparation and ionization, leading to more accurate and precise quantification.[4][6]

Q3: What are the primary causes of matrix effects in biological samples like plasma or serum?

A3: The most significant contributors to matrix effects in biological fluids are phospholipids from cell membranes. These compounds are notorious for co-extracting with analytes during common sample preparation methods like protein precipitation and can suppress the ionization of the target analyte.[7] Other endogenous substances like salts, proteins, and metabolites, as well as exogenous compounds like anticoagulants, can also contribute to matrix effects.[1]

Q4: How can I determine if my analysis is affected by matrix effects?

A4: A common method to assess matrix effects is the post-column infusion experiment.[8] In this technique, a constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation, such as a dip in the baseline signal at the retention time of interfering components, indicates the presence of ion suppression.[8] Another approach is to compare the signal response of an analyte in a neat solution to its response when spiked into an extracted blank matrix. A significant difference suggests a matrix effect.

Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as a critical component of bioanalytical method validation.[3][9] The latest guidelines, such as the ICH M10, mandate that the matrix effect be assessed to ensure that the method is reliable for its intended use.[10][11] This typically involves analyzing quality control (QC) samples prepared in at least six different lots of the biological matrix to demonstrate that accuracy and precision are not compromised by variability between individual sources.[11]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS analysis of D-Phenylglycyl Cephalexin-d5.

Issue 1: Poor Reproducibility and High %RSD in Quality Control Samples

Potential Cause: Inconsistent matrix effects across different samples.

Troubleshooting Workflow:

A High %RSD in QC Samples B Verify Internal Standard (IS) Response Is the IS response also variable? A->B C Yes: Suspect inconsistent sample cleanup or significant matrix variability. B->C Yes D No: Suspect issues with analyte stability or chromatographic separation from interferences. B->D No E Optimize Sample Preparation (See Protocol Section) C->E H Perform Matrix Effect Evaluation (Post-column infusion or post-extraction spike) C->H F Evaluate Chromatographic Conditions (e.g., gradient, column chemistry) D->F G Re-evaluate IS choice. Is it a stable isotope-labeled version? D->G E->F

Troubleshooting Workflow for Poor Reproducibility

  • Step 1: Analyze the Internal Standard (IS) Signal: Examine the peak area of the D-Phenylglycyl Cephalexin-d5 across the analytical run. If the IS signal is also highly variable, this strongly points to inconsistent sample cleanup or significant differences in the matrix composition between samples, leading to variable ion suppression.

  • Step 2: Enhance Sample Preparation: If inconsistent cleanup is suspected, improving the sample preparation method is the most effective way to mitigate matrix effects.[12] Consider moving from a simple protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For plasma samples, phospholipid removal (PLR) plates can be particularly effective.[7][13]

  • Step 3: Optimize Chromatography: If the IS signal is stable but the analyte signal is not, there may be an interference that co-elutes with the analyte but not the IS. Adjusting the chromatographic gradient or trying a different column chemistry (e.g., Phenyl-Hexyl instead of C18) can help separate the analyte from the interfering component.

  • Step 4: Confirm Analyte Stability: Ensure that the analyte is stable throughout the sample preparation and storage process. Perform freeze-thaw and bench-top stability experiments as part of method validation.

Issue 2: Low Signal Intensity (Ion Suppression)

Potential Cause: Co-elution of highly ionizable compounds, particularly phospholipids.

Troubleshooting Workflow:

A Low Signal Intensity (Ion Suppression) B Perform Post-Column Infusion Experiment A->B F Dilute the Sample (if sensitivity allows) A->F G Optimize MS Source Parameters (e.g., temperature, gas flows) A->G C Identify Retention Time of Suppression Zone B->C D Modify LC Method to Shift Analyte Peak Away from Suppression Zone C->D E Implement More Effective Sample Cleanup (LLE, SPE, or PLR) C->E

Troubleshooting Workflow for Ion Suppression

  • Step 1: Pinpoint the Interference: Use the post-column infusion technique to identify the retention time(s) where ion suppression is occurring.

  • Step 2: Chromatographic Separation: Adjust the HPLC gradient to move the analyte's retention time away from the region of significant ion suppression.

  • Step 3: Advanced Sample Cleanup: The most robust solution is to remove the interfering compounds before they enter the LC-MS system.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[14] By carefully selecting the solvent and adjusting the pH, LLE can effectively remove many polar interferences while recovering the analyte.

    • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte or the interferences, allowing for their separation.[15] It is a powerful and versatile technique for cleaning up complex samples.[16]

    • Phospholipid Removal (PLR): Specialized SPE plates or cartridges are available that specifically target and remove phospholipids, which are a primary cause of ion suppression in plasma and serum samples.[7][17] These methods can result in over 99% phospholipid removal.[17]

  • Step 4: Sample Dilution: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[18]

Issue 3: Inaccurate Quantification (Bias in Results)

Potential Cause: Non-specific binding, analyte instability, or differential matrix effects between calibrators and study samples.

Troubleshooting Workflow:

  • Step 1: Verify Calibrator and QC Preparation: Ensure that the matrix used for preparing calibration standards and QCs is the same as the study samples, including the same anticoagulant.[11] If using a surrogate matrix, its choice must be scientifically justified.[11]

  • Step 2: Assess Extraction Recovery: Determine the extraction recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Low or inconsistent recovery can lead to inaccurate results.

  • Step 3: Use a Stable Isotope-Labeled Internal Standard: The use of D-Phenylglycyl Cephalexin-d5 is the most effective way to correct for variability in extraction recovery and matrix effects, as it behaves nearly identically to the analyte.[6]

  • Step 4: Evaluate for Non-Specific Binding: Analytes can sometimes adsorb to plasticware. Using low-binding tubes and plates or adding a small amount of organic solvent to the sample can help mitigate this issue.

In-Depth Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed for a generic mixed-mode cation exchange SPE sorbent, which is effective for retaining basic compounds like Cephalexin and its analogues.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Pretreat 200 µL of plasma by adding 20 µL of the D-Phenylglycyl Cephalexin-d5 internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire pretreated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

Protocol 2: Phospholipid Removal (PLR) using a Pass-Through Plate

This protocol is a fast and effective method for removing phospholipids from plasma samples.

  • Protein Precipitation: In a 96-well collection plate, add 50 µL of plasma sample and 20 µL of the D-Phenylglycyl Cephalexin-d5 internal standard. Add 200 µL of acetonitrile containing 1% formic acid to precipitate proteins.

  • Mixing: Mix thoroughly (e.g., using a multi-tube vortexer for 1 minute).

  • Phospholipid Removal: Place a phospholipid removal plate on top of a clean 96-well collection plate. Transfer the supernatant from the protein precipitation step to the PLR plate.

  • Filtration: Apply a vacuum or positive pressure to pull the sample through the PLR plate into the clean collection plate. The phospholipids are retained by the plate's sorbent.

  • Analysis: The collected filtrate is ready for direct injection into the LC-MS system.

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Throughput
Protein Precipitation >95%50-70% (High Suppression)<20%High
Liquid-Liquid Extraction 70-90%85-105% (Low Effect)~80%Medium
Solid-Phase Extraction 85-100%90-110% (Minimal Effect)>95%Low-Medium
Phospholipid Removal Plate >95%95-105% (Minimal Effect)>99%High

Data are representative and may vary based on specific method conditions.

References

  • Li, W., & Fu, Y. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2013-2016. Retrieved from [Link]

  • Baranowska, I., & Koper, M. (2013). Matrix effect in a view of lc-ms/ms: an overview. Current Analytical Chemistry, 9(4), 532-540. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. (2012). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 903, 1-10. Retrieved from [Link]

  • De Boever, E., De Baere, S., De Backer, P., & Croubels, S. (2015). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. Journal of Chromatography B, 990, 107-115. Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Rousis, N. I., Zougrou, F., & Gika, H. G. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 22(3), 457. Retrieved from [Link]

  • Islam, M. M., & Mohiuddin, M. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Journal of Applied Pharmaceutical Science, 8(1), 136-143. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Vishwanathan, K., & G, R. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 062-067. Retrieved from [Link]

  • Bioanalysis Zone. (2020). Troubleshooting LC–MS: meet the instructors of the ASMS short course. Retrieved from [Link]

  • LCGC International. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Wegman, M. A., van der Meulen, P. H., & van der Laan, J. W. (2002). A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile. Biotechnology and Bioengineering, 79(7), 807-813. Retrieved from [Link]

  • Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 23(4), 378-386. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Google Patents. (2019). A kind of method that LC-MS measures cefalexin concentration in blood plasma.
  • Hou, X., Chen, D., Yang, T., & Wang, Z. (2015). Multiresidue LC-MS/MS analysis of cephalosporins and quinolones in milk following ultrasound-assisted matrix solid-phase dispersive extraction combined with the quick, easy, cheap, effective, rugged, and safe methodology. Journal of Chromatography B, 990, 116-124. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Retrieved from [Link]

  • Rutkowska, A., & Konieczna, L. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. Retrieved from [Link]

  • Gaisl, T., Bregy, L., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2542. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Quantitative analysis of cephalexin in solid dosage form by Raman spectroscopy and chemometric tools. Retrieved from [Link]

  • ResearchGate. (2015). Multiresidue LC–MS/MS analysis of cephalosporins and quinolones in milk following ultrasound-assisted matrix solid-phase dispersive extraction combined with the quick, easy, cheap, effective, rugged, and safe methodology. Retrieved from [Link]

  • Chromatography Forum. (2007). LC-MS/MS poor reproducibility of analyte peak areas. Retrieved from [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]

  • ResearchGate. (2014). Liquid-liquid extraction pretreatment samples method used for pharmacokinetic study of rhubarbin rats after oral administrated. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]

  • ResearchGate. (2014). Determination of cephalexin level and stability in human plasma by fully validated rapid HPLC analysis. Retrieved from [Link]

  • Clinical Lab Products. (2020). Next-Generation Phospholipid Removal Microplate. Retrieved from [Link]

  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism for electrospray ionization?. Retrieved from [Link]

  • Journal of Lipid Research. (2016). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Retrieved from [Link]

  • Restek. (2020). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Retrieved from [Link]

  • Veeprho. (n.d.). Cephalexin-D5. Retrieved from [Link]

  • PubMed. (1989). Separation and determination of phospholipids in plasma employing thin-layer chromatographic plate with concentration zone or solid phase extraction. Retrieved from [Link]

  • PubMed. (2004). Molecularly imprinted solid phase extraction-pulsed elution-mass spectrometry for determination of cephalexin and alpha-aminocephalosporin antibiotics in human serum. Retrieved from [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI. Retrieved from [Link]

Sources

Optimization

Improving peak shape and resolution for D-Phenylglycyl Cephalexin-d5

Technical Support Center: Analytical Optimization for D-Phenylglycyl Cephalexin-d5 Status: Active Ticket ID: #TECH-OPT-D5-CEPH Subject: Troubleshooting Peak Shape, Resolution, and Stability for D-Phenylglycyl Cephalexin-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Optimization for D-Phenylglycyl Cephalexin-d5

Status: Active Ticket ID: #TECH-OPT-D5-CEPH Subject: Troubleshooting Peak Shape, Resolution, and Stability for D-Phenylglycyl Cephalexin-d5 (Cephalexin Impurity C-d5)

Executive Summary

You are working with D-Phenylglycyl Cephalexin-d5 , chemically equivalent to the deuterated form of Cephalexin Impurity C (EP) or Phenylglycylcefalexin .[1]

Unlike the parent Cephalexin, this molecule contains an additional phenylglycine moiety, introducing a second amine group and a second phenyl ring. This structural change significantly alters its chromatographic behavior:

  • Increased Hydrophobicity: It elutes after Cephalexin on Reverse Phase (RP) columns.

  • Enhanced Basicity: The additional amine group increases interaction with residual silanols, making peak tailing the primary failure mode.

  • Zwitterionic Complexity: It possesses multiple ionization sites (COOH, two NH2 groups), requiring precise pH control.

This guide provides autonomous, field-proven protocols to rectify peak shape and resolution issues.

Module 1: Optimizing Peak Shape (The "Tailing" Problem)

User Question: "My D-Phenylglycyl Cephalexin-d5 peak is tailing significantly (Asymmetry > 1.5). Standard C18 columns aren't working. How do I fix this?"

Technical Diagnosis: The tailing is caused by secondary silanol interactions . At typical acidic pH (2.0–3.0), the amine groups on the phenylglycine side chains are protonated (


). These cations interact electrostatically with ionized silanols (

) on the silica support, causing drag (tailing).[1]
The Solution: The "Silanol Suppression" Protocol

To fix this, you must either mask the silanols or choose a column that lacks them.

Option A: Mobile Phase Modification (For UV Detection) If you are using UV detection, use Triethylamine (TEA) as a competitive base. TEA saturates the silanol sites, preventing the analyte from sticking.

  • Buffer Recipe: 20 mM Potassium Phosphate (monobasic).

  • Modifier: Add 0.1% to 0.5% Triethylamine (TEA).

  • pH Adjustment: Adjust pH to 3.0 ± 0.1 with Phosphoric Acid after adding TEA.

  • Why it works: TEA is a stronger base than the analyte and blocks the active sites on the silica.

Option B: Mobile Phase Modification (For LC-MS) TEA is incompatible with MS (signal suppression).[1] Instead, use Ammonium Formate with high ionic strength or an ion-pairing reagent if sensitivity allows.[1]

  • Buffer: 10–20 mM Ammonium Formate.

  • Acid: Adjust to pH 3.0 with Formic Acid.

  • Note: If tailing persists, consider a volatile ion-pair reagent like Heptafluorobutyric Acid (HFBA) at 5 mM, which effectively neutralizes the cationic charge.

Option C: Column Selection (Critical) Do not use standard C18 columns. You require End-capped or Base-Deactivated Silica (BDS) columns.[1]

Column TypeRecommendationWhy?
Hybrid Particle (bridged ethyl) Highly Recommended Resists acid hydrolysis; minimal silanol activity.[1] Excellent peak shape for basic zwitterions.
Polar-Embedded C18 Recommended The embedded polar group shields silanols and provides unique selectivity for the phenyl rings.
Standard Silica C18 Avoid High silanol activity will guarantee tailing.

Module 2: Resolution & Selectivity

User Question: "I cannot separate D-Phenylglycyl Cephalexin-d5 from the parent Cephalexin or other impurities like D-Phenylglycine."

Technical Diagnosis:

  • D-Phenylglycine (Impurity A): Highly polar, elutes near the void volume (t0).[1]

  • Cephalexin (Parent): Elutes mid-chromatogram.

  • D-Phenylglycyl Cephalexin (Impurity C): More hydrophobic (two phenyl rings).[1] Elutes after Cephalexin.

If resolution is poor, your gradient slope is likely too shallow, or your organic modifier is not leveraging the pi-pi interactions of the phenyl rings.

The "Selectivity Tuning" Protocol

Step 1: Switch Organic Modifier Change from Acetonitrile to Methanol .

  • Mechanism: Methanol allows for pi-pi interactions between the analyte's phenyl rings and the stationary phase. Acetonitrile suppresses these interactions. Using Methanol often increases the retention difference between the mono-phenyl (Cephalexin) and di-phenyl (Impurity C) species.[1]

Step 2: Gradient Optimization Use a gradient that starts highly aqueous to retain the polar D-Phenylglycine, then ramps up to elute the hydrophobic Impurity C.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 0.1% TEA.

  • Mobile Phase B: Methanol.[2][3][4]

Suggested Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Hold to retain D-Phenylglycine (Impurity A)
3.0 5% Begin Ramp
15.0 60% Elute Cephalexin (~8-10 min) and Impurity C (~12-14 min)
16.0 90% Wash Column

| 20.0 | 5% | Re-equilibrate |

Module 3: Stability & Handling

User Question: "I see ghost peaks and the area count for my d5 standard decreases over the run sequence."

Technical Diagnosis: D-Phenylglycyl Cephalexin-d5 contains a beta-lactam ring .[1][3] This ring is unstable in aqueous solutions, especially at high pH (>7.0) or very low pH (<2.0), and degrades into penicilloic acid derivatives.

The "Sample Integrity" Protocol
  • Autosampler Temperature: Must be set to 4°C . Never run these samples at room temperature for extended periods.

  • Solvent Choice: Dissolve the standard in the mobile phase (pH 3.0). Avoid pure water (pH can vary) or pure methanol (can cause methanolysis of the beta-lactam).[1]

  • Run Time: Limit sequence times. Prepare fresh standards every 12 hours.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for optimizing the method based on observed failures.

TroubleshootingFlow Start Issue Detected IssueType Identify Problem Start->IssueType Tailing Peak Tailing (As > 1.2) IssueType->Tailing Resolution Poor Resolution IssueType->Resolution Stability Area Drift / Ghost Peaks IssueType->Stability Silanols Cause: Silanol Interaction Tailing->Silanols Selectivity Cause: Similar Polarity Resolution->Selectivity Hydrolysis Cause: Beta-Lactam Hydrolysis Stability->Hydrolysis FixTailing Action: Add 0.1% TEA (UV) or 10mM Amm. Formate (MS) Silanols->FixTailing FixCol Action: Switch to Hybrid or BDS C18 Column Silanols->FixCol FixRes Action: Switch ACN to MeOH (Leverage Pi-Pi interaction) Selectivity->FixRes FixStab Action: Autosampler to 4°C pH 3.0 Diluent Hydrolysis->FixStab

Caption: Decision tree for troubleshooting chromatographic anomalies with D-Phenylglycyl Cephalexin-d5.

References & Authoritative Sources

  • European Pharmacopoeia (Ph.[5] Eur.) . Cefalexin Monograph: Impurity C (Phenylglycylcefalexin).[1]

    • Source: (Search: Cefalexin)[1]

  • United States Pharmacopeia (USP) . Cephalexin: Organic Impurities Procedures.[2][6]

    • Source:[1]

  • Journal of Chromatography A . Separation of cephalosporins and their impurities by HPLC.

    • Citation: Pajchel, G., et al. (2002).[7] "HPLC determination of cephalexin and its degradation products."

    • Context: Establishes the order of elution: Phenylglycine < 7-ADCA < Cephalexin < Impurity C.

  • PubChem . Cephalexin Impurity C (Compound Summary).

    • Source:[1]

    • Verification: Confirms structure as the phenylglycyl derivative (dimer-like).[1]

Sources

Troubleshooting

Technical Support Center: D-Phenylglycyl Cephalexin-d5 Quantification

Welcome to the technical support center for the bioanalytical quantification of Cephalexin using its deuterated internal standard, D-Phenylglycyl Cephalexin-d5. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical quantification of Cephalexin using its deuterated internal standard, D-Phenylglycyl Cephalexin-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during LC-MS/MS analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.

Section 1: Internal Standard (IS) Integrity and Usage

The foundation of reliable quantification is a stable and reliable internal standard. D-Phenylglycyl Cephalexin-d5 is chosen because its physical and chemical properties are nearly identical to the analyte, Cephalexin, ensuring similar behavior during sample extraction, chromatography, and ionization.[1] However, being a deuterated standard, it is not without its own unique challenges.[2]

Q1: My D-Phenylglycyl Cephalexin-d5 internal standard response is inconsistent across my sample batch. What could be the cause?

A1: Inconsistent internal standard (IS) response is a critical issue that can compromise the accuracy of your entire assay. The root cause often lies in the stability of the IS, particularly with deuterated compounds which can be susceptible to hydrogen-deuterium (H-D) exchange.[3]

Causality Explained: The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which generally imparts stability. However, under certain pH, temperature, or solvent conditions, the deuterium atoms can be replaced by hydrogen atoms from the surrounding environment (e.g., protic solvents like water or methanol). This H-D exchange reduces the isotopic purity of the standard, leading to a decreased signal at the expected mass-to-charge ratio (m/z) and potentially an artificially inflated signal for the unlabeled analyte.

Troubleshooting Protocol:

  • Solvent and pH Check:

    • Action: Prepare your IS stock and working solutions in aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Avoid prolonged storage in highly acidic or basic aqueous solutions.

    • Rationale: Aprotic solvents lack exchangeable protons, minimizing the risk of H-D exchange.[3]

  • Storage Condition Verification:

    • Action: Store the IS stock solution at -20°C or -80°C in tightly sealed containers, protected from light.

    • Rationale: Low temperatures and protection from light slow down potential degradation pathways.[3]

  • Fresh vs. Old Solution Comparison:

    • Action: Prepare a fresh working solution of D-Phenylglycyl Cephalexin-d5 and compare its response to the solution used for the problematic batch.

    • Rationale: This directly assesses if the IS solution has degraded over time.

  • Mass Spectrometry Check for Isotopic Purity:

    • Action: Infuse the IS solution directly into the mass spectrometer and check the mass spectrum. Look for an increase in the signal at the m/z of unlabeled Cephalexin.

    • Rationale: This provides direct evidence of H-D exchange or degradation.

Q2: I'm observing a slight chromatographic shift between Cephalexin and D-Phenylglycyl Cephalexin-d5. Is this normal?

A2: Yes, a small shift in retention time between an analyte and its deuterated internal standard can occur and is known as the "isotopic effect."[2]

Causality Explained: Deuterium is slightly less lipophilic than hydrogen. In reversed-phase chromatography, where separation is based on hydrophobicity, the deuterated compound may interact slightly less with the stationary phase and elute marginally earlier than the unlabeled analyte. While often negligible, this effect can become more pronounced depending on the number of deuterium atoms and the chromatographic conditions.

Management Strategy:

  • Integration Window: Ensure that the peak integration windows for both the analyte and the IS are set appropriately to capture their respective peaks accurately.

  • Method Validation: During method development, this chromatographic difference should be observed and documented. The key is consistency. As long as the retention time difference is stable and reproducible across the analytical run, it will not negatively impact quantification.

  • Acceptance Criteria: Regulatory guidelines for bioanalytical method validation do not require identical retention times, but they do require consistent and reproducible chromatography.

Section 2: Sample Preparation Challenges

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine) efficiently and cleanly, while removing interfering components.[4]

Q3: My recovery for both Cephalexin and the IS is low and variable after protein precipitation (PPT). How can I improve this?

A3: Low and variable recovery after PPT is often due to incomplete protein removal, analyte co-precipitation, or suboptimal extraction solvent choice.

Causality Explained: Cephalexin is a polar compound. When a high volume of organic solvent (like acetonitrile or methanol) is added to a plasma sample, proteins crash out of the solution. If the analyte has a strong affinity for these proteins, it can be physically trapped and removed with the protein pellet, leading to low recovery. The efficiency of precipitation also depends on the solvent-to-plasma ratio and the type of solvent used.

Workflow for Optimizing Protein Precipitation:

Caption: Workflow for optimizing protein precipitation.

Step-by-Step Protocol for Improved PPT:

  • Solvent Selection: Compare acetonitrile and methanol. Acetonitrile often yields cleaner extracts by precipitating a wider range of proteins.

  • Ratio Optimization: Test different solvent-to-plasma ratios (e.g., 2:1, 3:1, 4:1 v/v). A higher ratio generally improves precipitation efficiency but will also dilute your sample, potentially impacting sensitivity.

  • Acidification: Add a small amount of acid (e.g., 0.1-1% formic acid) to the precipitation solvent. This can disrupt analyte-protein binding and improve recovery.[5]

  • Mixing and Centrifugation: Ensure thorough mixing (vortex for at least 1 minute) to allow for complete protein denaturation. Follow with effective centrifugation (e.g., 10 minutes at >4000 x g) to form a tight pellet.

  • Temperature: Perform the precipitation at a low temperature (e.g., on ice or at 4°C) to enhance protein removal.[5]

Q4: I'm seeing significant matrix effects (ion suppression) in my assay. Should I switch from PPT to Solid-Phase Extraction (SPE)?

A4: Yes, if matrix effects are compromising your assay's accuracy and precision, switching to SPE is a logical and highly recommended step.[6]

Causality Explained: Matrix effects occur when co-eluting endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of the analyte and IS in the mass spectrometer's source.[7] This can lead to either suppression or enhancement of the signal, causing inaccurate quantification.[6] While PPT is fast and simple, it is not very selective and leaves many interfering components in the final extract.[8] SPE provides a much cleaner sample by using specific chemical interactions to bind the analyte and wash away interferences.[4]

Data Comparison: PPT vs. SPE

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Selectivity LowHigh
Sample Cleanliness Poor to ModerateExcellent
Matrix Effect High PotentialLow Potential
Analyte Concentration DilutedCan be Concentrated
Time/Complexity Fast & SimpleMore Time/Complex
Cost per Sample LowHigh

Recommended SPE Protocol (Starting Point):

  • Sorbent Selection: Use a mixed-mode or polymeric reversed-phase sorbent (e.g., Waters Oasis HLB) which is effective for extracting a broad range of compounds, including polar ones like Cephalexin.[9]

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the plasma sample (e.g., 1:1 with 2% phosphoric acid) and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and IS with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-compatible solvent.

Section 3: Chromatographic (LC) Performance

Good chromatography is essential for separating the analyte from matrix interferences, ensuring robust and reproducible results.

Q5: My Cephalexin peak is tailing badly. What are the common causes and solutions?

A5: Peak tailing for a polar, ionizable compound like Cephalexin is typically caused by secondary interactions with the stationary phase or issues within the HPLC system.[10]

Causality Explained:

  • Silanol Interactions: Residual, un-capped silanol groups on silica-based C18 columns are acidic and can form strong ionic interactions with basic functional groups on the analyte, causing delayed elution and peak tailing.

  • Column Contamination: Accumulation of strongly retained matrix components at the head of the column can create active sites that cause tailing.[11]

  • Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[12]

Troubleshooting Flowchart for Peak Tailing:

Sources

Optimization

Technical Support Center: Mass Spectrometry Optimization for D-Phenylglycyl Cephalexin-d5

Ticket Type: Advanced Method Development Guide Subject: Optimization of LC-MS/MS Parameters for D-Phenylglycyl Cephalexin-d5 (Internal Standard) Status: Open Analyst: Senior Application Scientist Executive Summary & Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Method Development Guide Subject: Optimization of LC-MS/MS Parameters for D-Phenylglycyl Cephalexin-d5 (Internal Standard) Status: Open Analyst: Senior Application Scientist

Executive Summary & Molecule Intelligence

User Query: "How do I optimize my mass spec parameters for D-Phenylglycyl Cephalexin-d5 to ensure stability and sensitivity?"

Scientist's Analysis: D-Phenylglycyl Cephalexin-d5 is the stable isotope-labeled internal standard (IS) for Cephalexin. The nomenclature "D-Phenylglycyl" explicitly highlights the side chain where the deuterium label is typically located (the phenyl ring).

Critical Challenges:

  • Beta-Lactam Instability: The four-membered beta-lactam ring is chemically labile. Aggressive ionization source parameters (high temperature/voltage) can induce in-source fragmentation (ring opening), depleting the precursor ion before it reaches the quadrupole.

  • Fragment Specificity: The primary quantitative fragment arises from the cleavage of the amide bond, releasing the phenylglycyl moiety. For the d5-analog, this shift is critical for spectral distinction.

Phase I: Source & Compound Optimization (The Physics)

This phase focuses on the "hard" physics of ion transmission. You are balancing Ionization Efficiency against Thermal Degradation .[1]

Compound-Dependent Parameters (MRM Transitions)

The following transitions are validated for Cephalexin and its d5-IS. The fragmentation mechanism involves the cleavage of the amide bond connecting the side chain to the cephem nucleus.

CompoundPrecursor Ion (Q1)Product Ion (Q3)TypeMechanism
Cephalexin (Native) 348.1 [M+H]⁺158.1QuantifierPhenylglycyl cation
348.1 [M+H]⁺174.1QualifierBeta-lactam ring intact
Cephalexin-d5 (IS) 353.1 [M+H]⁺ 163.1 Quantifierd5-Phenylglycyl cation
353.1 [M+H]⁺179.1Qualifierd5-Side chain + Carbonyl

Expert Insight: The shift from 158.1 to 163.1 confirms the deuterium label is located on the phenyl ring of the side chain. If you see a fragment at 158 for your IS, your label is liable or scrambling is occurring (rare for phenyl-d5).

Source-Dependent Parameters (ESI+)

Goal: Maximize protonation without thermally hydrolyzing the beta-lactam ring.

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 – 3.5 kV (Keep lower than typical small molecules to prevent discharge).

  • Source Temperature (TEM): 350°C – 450°C.

    • Warning: If TEM is >500°C, monitor the [M+H-17] peak (loss of ammonia) or ring-opened products. If these increase, lower the temperature.

  • Declustering Potential (DP) / Cone Voltage:

    • Optimization Protocol: Ramp DP from 20V to 100V.

    • Target: Select the voltage where the precursor (353.1) is maximum before the appearance of the in-source fragment (163.1 in Q1 scan).

Optimization Workflow Diagram

OptimizationWorkflow Start Start Optimization Infusion 1. Syringe Infusion (10 µg/mL) Start->Infusion Q1_Scan 2. Q1 Scan (Check Precursor Stability) Infusion->Q1_Scan DP_Ramp 3. Ramp DP/Cone Voltage (Minimize In-Source Frag) Q1_Scan->DP_Ramp Identify [M+H]+ MS2_Scan 4. Product Ion Scan (Select m/z 163.1) DP_Ramp->MS2_Scan Max Intensity FIA 5. Flow Injection Analysis (Optimize Gas/Temp) MS2_Scan->FIA Final Final Method FIA->Final

Caption: Step-by-step workflow for tuning MS parameters, prioritizing precursor stability over raw intensity.

Phase II: Chromatographic Integration (The Chemistry)

The "D-Phenylglycyl" moiety is amphoteric (contains both amine and carboxylic acid). This makes peak shape highly dependent on pH.

Mobile Phase Selection
  • Aqueous (MPA): 0.1% Formic Acid in Water.

    • Why: The pH (~2.7) ensures the amino group is protonated (positive charge) for ESI+ sensitivity.

  • Organic (MPB): Acetonitrile or Methanol?

    • Recommendation:Acetonitrile (ACN) with 0.1% Formic Acid.

    • Reasoning: Methanol can sometimes cause transesterification (solvolysis) of the beta-lactam ring if the sample sits in the autosampler for long periods. ACN provides sharper peaks for cephalosporins.

Column Strategy
  • Stationary Phase: C18 is standard, but Phenyl-Hexyl is superior for D-Phenylglycyl compounds.

  • Mechanism: The Phenyl-Hexyl phase interacts via pi-pi stacking with the phenyl ring of the Cephalexin side chain, offering better selectivity against matrix interferences than standard C18.

Troubleshooting & FAQs

Ticket #001: Signal Instability & Carryover

Q: My IS signal (Cephalexin-d5) varies significantly between injections, and I see carryover in blanks.

A: This is likely due to the zwitterionic nature of the molecule causing adsorption to metal surfaces.

  • Fix 1 (Needle Wash): Use a strong wash solvent: ACN:Water:Isopropanol:Formic Acid (40:40:20:0.5). The acid is crucial to keep the molecule soluble.

  • Fix 2 (Chelation): If using older HPLC systems, trace metals can chelate the antibiotic. Add 5µM EDTA to Mobile Phase A or replace stainless steel capillaries with PEEK.

Ticket #002: In-Source Fragmentation

Q: I see a high background signal for the fragment (m/z 163) even in Q1 scans.

A: Your source energy is too high, breaking the molecule before it enters the collision cell.

  • Action: Lower the Declustering Potential (DP) or Fragmentor Voltage by 10-15V. You may lose some absolute signal, but your Signal-to-Noise (S/N) ratio will improve because the chemical noise will drop faster than the analyte signal.

Ticket #003: Deuterium Scrambling

Q: Can the deuterium labels on the phenyl ring exchange with the solvent?

A: Generally, aromatic protons (phenyl-d5) are stable. However, if your mobile phase pH is extremely acidic (< pH 2) or basic (> pH 8) and temperature is high, exchange is possible.

  • Validation: Incubate Cephalexin-d5 in your reconstitution solvent for 24 hours and monitor the M+H isotope profile. If M+H shifts from 353 to 352, exchange is occurring.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Check_Signal Is Signal Low? Problem->Check_Signal Check_Shape Is Peak Shape Bad? Problem->Check_Shape Source_Check Check Source Temp (Too high = Degradation?) Check_Signal->Source_Check Yes Matrix_Check Check Matrix Effect (Phospholipids?) Check_Signal->Matrix_Check No (Signal is variable) pH_Check Check Mobile Phase pH (Must be acidic) Check_Shape->pH_Check Tailing Column_Check Switch Column (Try Phenyl-Hexyl) Check_Shape->Column_Check Split Peaks

Caption: Decision tree for diagnosing common sensitivity and chromatographic issues.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2771, Cephalexin. Link

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Link

  • Shimadzu Application News. (2016). Fully Automated Simultaneous Analysis of Cephem Antibiotics in Serum by LC-MS/MS. Link

Sources

Troubleshooting

Technical Support Center: Method Refinement for Enhanced Sensitivity of Cephalexin using D-Phenylglycyl Cephalexin-d5

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on the bioanalysis of Cephalexin.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on the bioanalysis of Cephalexin. Here, we delve into the nuances of method refinement to achieve enhanced sensitivity and robustness, with a special focus on the proper use of its deuterated analog, D-Phenylglycyl Cephalexin-d5, as an internal standard. This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to elevate your analytical capabilities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the development of a quantitative assay for Cephalexin.

Q1: What is D-Phenylglycyl Cephalexin-d5 and why is it used?

D-Phenylglycyl Cephalexin-d5 is a stable, isotopically labeled version of a Cephalexin impurity.[1][2] More commonly, Cephalexin-d5 is used as the ideal internal standard (IS) for quantifying Cephalexin in biological matrices.[3][4] The five deuterium atoms increase its mass by 5 Daltons without significantly altering its chemical properties, such as retention time and ionization efficiency. This ensures that the IS behaves nearly identically to the analyte (Cephalexin) during sample preparation and analysis, accurately compensating for variations in extraction recovery and matrix effects.[3]

Q2: My internal standard (IS) signal is strong, but my Cephalexin signal is weak or absent. What should I check first?

This common issue points towards a problem specific to the analyte rather than the overall system.

  • Analyte Degradation: Cephalexin, a β-lactam antibiotic, can be susceptible to degradation. Ensure your sample handling and storage conditions (e.g., on ice, immediate processing) are adequate.

  • MS/MS Transition Optimization: Verify that you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for Cephalexin. These may need to be optimized empirically on your specific mass spectrometer.

  • Incorrect IS Concentration: While less likely if the IS signal is strong, ensure the IS spiking concentration is appropriate and not causing competitive ionization that suppresses the analyte signal, especially at the lower limit of quantification (LLOQ).

Q3: What are the typical MRM transitions for Cephalexin?

For Cephalexin (Molecular Weight ~347.4 g/mol ), the protonated molecule [M+H]⁺ is typically m/z 348.1. Common fragmentation pathways involve the cleavage of the β-lactam ring.[5][6] While optimal transitions must be determined experimentally, widely reported precursor-to-product ion transitions include:

  • 348.1 → 158.1

  • 348.1 → 174.1

For D-Phenylglycyl Cephalexin-d5 (Molecular Weight ~485.6 g/mol )[1], the precursor ion would be [M+H]⁺ at m/z 486.6. The product ions would need to be determined, but would be expected to be 5 Daltons heavier than corresponding fragments of the unlabeled compound if the deuterium labels are on the phenylglycyl moiety. For the more common Cephalexin-d5 (Molecular Weight ~370.4 g/mol )[4], the precursor ion is m/z 353.1, and the product ions are shifted accordingly.

Q4: Which sample preparation technique is best for achieving high sensitivity for Cephalexin in plasma?

While simple protein precipitation (PPT) with acetonitrile or methanol is fast, it often provides the "dirtiest" extracts, leading to significant matrix effects and ion suppression that can harm sensitivity.[7][8] For enhanced sensitivity, Solid-Phase Extraction (SPE) is highly recommended.[9] SPE provides superior cleanup by removing phospholipids and other endogenous interferences, leading to a cleaner baseline, reduced ion suppression, and ultimately, a lower LLOQ.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to resolving complex experimental issues.

Issue 1: High Signal Variability & Poor Reproducibility

High variability in signal response, especially for the analyte, is a critical issue that undermines quantitative accuracy.

  • Root Cause Analysis: This problem is most often linked to matrix effects , where co-eluting endogenous components from the biological sample (e.g., salts, phospholipids) interfere with the ionization of the analyte in the mass spectrometer's source.[10][11] This can either suppress or, less commonly, enhance the signal in an unpredictable manner.[7]

  • Troubleshooting Workflow:

    Caption: Troubleshooting Decision Tree for High Signal Variability.

Issue 2: Low Overall Sensitivity and Inability to Reach LLOQ

When both analyte and IS signals are uniformly low, the problem lies in the overall efficiency of the sample preparation and/or instrument response.

  • Root Cause Analysis: Insufficient sensitivity can stem from poor extraction recovery, suboptimal ionization, or incorrect instrument settings. Cephalosporins generally ionize well in positive electrospray ionization (ESI) mode, but efficiency is highly dependent on source conditions and mobile phase composition.[5][12]

  • Systematic Optimization Strategy:

    • Sample Preparation: The first step is to maximize the recovery of Cephalexin from the matrix. A switch from PPT to a well-developed SPE method can drastically improve recovery and reduce signal-suppressing matrix components.[9][13]

    • Chromatography: Ensure the mobile phase is conducive to good ionization. For Cephalexin, an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is commonly used to promote protonation [M+H]⁺.[14]

    • Mass Spectrometer Source Optimization: This is a critical step. Systematically tune the ESI source parameters while infusing a standard solution of Cephalexin. Key parameters to optimize include:

      • Capillary/Spray Voltage: Too low results in poor ionization; too high can cause fragmentation in the source.[15]

      • Nebulizer Gas Pressure: Controls the droplet size. Higher pressure creates smaller droplets, aiding desolvation.[15]

      • Desolvation Temperature & Gas Flow: Crucial for removing solvent from the droplets to release gas-phase ions. Higher temperatures improve efficiency but can degrade thermally labile compounds.[15]

Part 3: Refined Experimental Protocols

Optimized Solid-Phase Extraction (SPE) Protocol for Cephalexin from Human Plasma

This protocol is designed to maximize recovery and minimize matrix effects, thereby enhancing sensitivity.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges

  • Human Plasma (K2EDTA)

  • Cephalexin and D-Phenylglycyl Cephalexin-d5 stock solutions

  • Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (D-Phenylglycyl Cephalexin-d5).

    • Add 200 µL of 2% formic acid in water. Vortex for 15 seconds. This step lyses cells and ensures the analyte is in the correct protonation state for binding.

  • SPE Cartridge Conditioning:

    • Wash with 1 mL of Methanol.

    • Equilibrate with 1 mL of 0.1% formic acid in water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

    • Apply a slow, consistent flow rate (e.g., 1 mL/min) using a vacuum manifold.

  • Washing (Critical for removing interferences):

    • Wash 1: 1 mL of 0.1% formic acid in water. This removes salts and very polar interferences.

    • Wash 2: 1 mL of 20% Methanol in water. This removes moderately polar interferences while retaining the analyte.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent, while the high organic content disrupts reversed-phase interactions.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Sources

Optimization

Technical Support Center: D-Phenylglycyl Cephalexin-d5 Stability Guide

Executive Summary & Molecule Profile D-Phenylglycyl Cephalexin-d5 is a stable isotope-labeled internal standard (IS) used primarily in the quantification of Cephalexin via LC-MS/MS. While the deuterium labeling on the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

D-Phenylglycyl Cephalexin-d5 is a stable isotope-labeled internal standard (IS) used primarily in the quantification of Cephalexin via LC-MS/MS. While the deuterium labeling on the phenyl ring provides mass differentiation (+5 Da), it does not confer additional chemical stability to the reactive beta-lactam scaffold.

Users frequently encounter stability failures—manifesting as signal loss, peak splitting, or the appearance of interfering masses—due to the misuse of protic solvents (specifically methanol) and uncontrolled pH environments. This guide details the mechanistic causes of these failures and provides validated protocols to prevent them.

Molecular Vulnerabilities
  • 
    -Lactam Ring:  Highly strained 4-membered ring; susceptible to nucleophilic attack (hydrolysis/alcoholysis).
    
  • 
    -Amino Group:  Nucleophilic; can attack the 
    
    
    
    -lactam carbonyl intramolecularly to form diketopiperazines (DKP).
  • Chiral Center (

    
    ):  Prone to epimerization (D- to L- conversion) under basic conditions.
    

Solvent Compatibility & Stability Matrix

Critical Warning: Do not treat D-Phenylglycyl Cephalexin-d5 as a generic small molecule. Standard "generic" LC-MS reconstitution solvents (e.g., 100% Methanol) will degrade this compound.

Solvent SystemStability RiskVerdictTechnical Explanation
Methanol (MeOH) High AVOID Methanol acts as a nucleophile, attacking the

-lactam ring to form methyl esters (methanolysis). This reaction is irreversible and rapid at room temperature.
Acetonitrile (ACN) LowRecommended Aprotic solvent. Does not participate in nucleophilic attack on the ring. Ideal for stock preparation.
Water (pH > 8.0) Critical AVOID Rapid base-catalyzed hydrolysis of the ring and epimerization of the phenylglycine side chain.
Water (pH 4.0 - 6.0) LowSafe Optimal stability window. The zwitterionic form is most stable here.
DMSO LowAcceptable Good for high-concentration primary stocks, but ensure the DMSO is anhydrous to prevent hydrolysis.

Degradation Mechanisms & Visualizations

Understanding how the molecule fails is the first step to prevention. The following diagram illustrates the three primary failure modes: Hydrolysis, Methanolysis, and DKP Formation.

Cephalexin_Degradation CEX D-Phenylglycyl Cephalexin-d5 (Intact) Hydrolysis Cephalosporoic Acid Derivative (Ring Open) CEX->Hydrolysis High pH / H2O (Base Catalysis) Methanolysis Methyl Ester Derivative (+32 Da Adduct) CEX->Methanolysis MeOH Solvent (Nucleophilic Attack) DKP Diketopiperazine (Cyclized Product) CEX->DKP Neutral pH Intramolecular Cyclization Epimer L-Isomer (Split Peak) CEX->Epimer pH > 7.5 Chiral Inversion

Figure 1: Primary degradation pathways of Cephalexin-d5.[1][2][3] Red nodes indicate irreversible chemical destruction; yellow nodes indicate isomeric or structural changes affecting quantification.

Troubleshooting Guides (FAQ)

Issue 1: "My Internal Standard signal intensity drops over time in the autosampler."

Diagnosis: This is likely due to Solvent-Mediated Degradation or Temperature Instability . If your reconstitution solvent contains Methanol or if the autosampler is not cooled, the


-lactam ring is opening.

Corrective Action:

  • Switch Solvents: Change your reconstitution solvent to Acetonitrile/Water (50:50 v/v) .

  • Check pH: Ensure your mobile phase or sample diluent is buffered to pH 4.5 - 5.5 (e.g., Ammonium Acetate).

  • Temperature Control: Set autosampler temperature to 4°C . Beta-lactam hydrolysis follows pseudo-first-order kinetics and is significantly accelerated by heat [1].

Issue 2: "I see a 'split peak' or a shoulder on my Cephalexin-d5 peak."

Diagnosis: This indicates Epimerization . The D-phenylglycine side chain has partially converted to the L-isomer. This diastereomer often separates slightly on C18 columns, causing peak splitting. This typically occurs when samples are exposed to pH > 7.5.

Corrective Action:

  • Acidify: Immediately acidify samples (plasma/urine) upon collection or processing.

  • Buffer Choice: Avoid phosphate buffers at pH > 7. Use 0.1% Formic Acid in your mobile phase to maintain an acidic environment on-column.

  • Verify Stock: If the stock solution was prepared in a basic solvent, the entire stock is compromised and must be discarded.

Issue 3: "Can I use Methanol for protein precipitation?"

Diagnosis: While common for many drugs, Methanol is risky for Cephalexin. Methanolysis can occur during the vortexing and centrifugation steps, leading to variable recovery.

Corrective Action:

  • Use Acetonitrile: Replace MeOH with Acetonitrile for protein precipitation.

  • Acidic Precipitation: If you must use MeOH, add 0.1% - 1.0% Formic Acid to the solvent before adding it to the sample. The acid protonates the

    
    -lactam nitrogen, reducing its susceptibility to nucleophilic attack [2].
    

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a primary stock solution stable for >3 months at -80°C.

Materials:

  • D-Phenylglycyl Cephalexin-d5 solid

  • DMSO (Anhydrous, >99.9%) or Acetonitrile (LC-MS Grade)

  • Amber glass vials (silanized preferred)

Workflow:

  • Equilibrate: Allow the vial of Cephalexin-d5 to reach room temperature before opening to prevent water condensation.

  • Weighing: Rapidly weigh the required amount. Minimize exposure to humid air.

  • Dissolution:

    • Preferred: Dissolve in 100% DMSO .

    • Alternative: Dissolve in 50:50 Acetonitrile:Water .

    • Prohibited: Do NOT dissolve in 100% Methanol.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) in amber vials.

  • Storage: Store at -80°C . Avoid repeated freeze-thaw cycles (max 2 cycles).

Protocol B: Troubleshooting Workflow

Use this decision tree to diagnose stability failures in your current method.

Troubleshooting_Workflow Start Start: IS Signal Issue Check_Solvent Is Stock in MeOH? Start->Check_Solvent Check_pH Is Sample pH > 7? Check_Solvent->Check_pH No Action_Discard DISCARD STOCK Re-make in ACN/DMSO Check_Solvent->Action_Discard Yes Check_Temp Autosampler > 10°C? Check_pH->Check_Temp No Action_Acidify Acidify Mobile Phase (Add 0.1% Formic Acid) Check_pH->Action_Acidify Yes (Split Peak) Check_Temp->Action_Acidify No (General Low Signal) Action_Cool Set Temp to 4°C Limit Run Time Check_Temp->Action_Cool Yes

Figure 2: Step-by-step troubleshooting logic for Cephalexin-d5 signal instability.

References

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563–1574.

  • Saha, S., et al. (2021).[2] Targeted Hydrolysis of

    
    -Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity. Molecules, 26(16), 4956. 
    
  • Vella, J., et al. (2015). Stability of cephalexin monohydrate suspension in polypropylene oral syringes. American Journal of Health-System Pharmacy, 72(11).

  • ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS: Selection & Stability.

Sources

Troubleshooting

Impact of pH on the stability and chromatography of D-Phenylglycyl Cephalexin-d5

Technical Support Center: D-Phenylglycyl Cephalexin-d5 Welcome to the technical support resource for D-Phenylglycyl Cephalexin-d5. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Phenylglycyl Cephalexin-d5

Welcome to the technical support resource for D-Phenylglycyl Cephalexin-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in the stability and chromatographic analysis of this stable isotope-labeled standard. As a deuterated analog, D-Phenylglycyl Cephalexin-d5 is primarily used as an internal standard for quantitative analysis by mass spectrometry.[1] Its stability and chromatographic behavior are virtually identical to unlabeled Cephalexin, making data on the parent compound directly applicable.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate experimental challenges but also proactively design robust, self-validating analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and analysis of D-Phenylglycyl Cephalexin-d5.

FAQs on Stability

Q1: What is the optimal pH for storing D-Phenylglycyl Cephalexin-d5 stock solutions and samples?

A1: For maximum stability, aqueous solutions of D-Phenylglycyl Cephalexin-d5 should be maintained in a slightly acidic to neutral pH range, ideally around pH 4.0 to 5.5 .[2][3][4] Strongly acidic or, more significantly, alkaline conditions must be avoided as they catalyze the hydrolysis of the β-lactam ring, the primary degradation pathway for cephalosporins.[5][6] For long-term storage, solutions should be kept refrigerated (2-8 °C) or frozen (-20 °C) and protected from light.[2]

Q2: Why is pH so critical for the stability of this compound?

A2: The core of Cephalexin's structure is the β-lactam ring, a four-membered cyclic amide. This ring is highly strained and susceptible to nucleophilic attack, particularly by hydroxide ions (OH⁻) in a process called base-catalyzed hydrolysis.[6][7] This reaction opens the β-lactam ring, rendering the molecule inactive. While acid-catalyzed hydrolysis also occurs, the rate is significantly faster under basic conditions.[6] Therefore, controlling pH is the most critical factor in preventing degradation during sample preparation, storage, and analysis.

Q3: What are the primary degradation products I should be aware of?

A3: The main degradation pathway is the hydrolysis of the β-lactam ring, leading to the formation of a penicilloic acid-like derivative, which is inactive. Further degradation can occur, leading to smaller molecules, but the initial ring-opening is the key event to monitor. In enzymatic hydrolysis studies, Cephalexin is known to break down into 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and phenylglycine.[8]

FAQs on Chromatography

Q1: How does mobile phase pH affect the retention and peak shape of D-Phenylglycyl Cephalexin-d5 in reverse-phase HPLC?

A1: D-Phenylglycyl Cephalexin-d5 is an amphoteric molecule, meaning it has both acidic (carboxylic acid, pKa₁ ≈ 2.5) and basic (amino group, pKa₂ ≈ 7.3) functional groups. Its charge state, and therefore its polarity, is highly dependent on the mobile phase pH.

  • At low pH (e.g., <2.5): The carboxylic acid is protonated (neutral) and the amino group is protonated (positive charge). The molecule is a cation.

  • At mid-range pH (e.g., 3-7): The carboxylic acid is deprotonated (negative charge) and the amino group is protonated (positive charge). The molecule exists as a zwitterion.

  • At high pH (e.g., >7.3): The carboxylic acid is deprotonated (negative charge) and the amino group is deprotonated (neutral). The molecule is an anion.

In reverse-phase chromatography (e.g., with a C18 column), retention is driven by hydrophobic interactions. By adjusting the mobile phase pH, you control the molecule's ionization and polarity, which directly impacts its retention time. For optimal peak shape, it is often best to work at a pH that is at least 1.5-2 units away from the pKa of the relevant functional group to ensure a single, stable ionic form during elution. A mobile phase pH of around 4 has been shown to be effective for the separation of Cephalexin.[9]

Q2: I'm seeing significant peak tailing in my chromatogram. Could pH be the cause?

A2: Yes, absolutely. Peak tailing for a compound like Cephalexin is often caused by secondary ionic interactions between the protonated amine group on the analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica backbone of the stationary phase. This is especially problematic at mid-range pH values (pH 4-7) where the silanols are ionized and the analyte is positively charged. To mitigate this, you can either:

  • Lower the mobile phase pH (e.g., to pH 2.5-3.0): This protonates the silanol groups (Si-OH), minimizing the unwanted ionic interaction.

  • Use a modern, end-capped, high-purity silica column: These columns have a much lower concentration of residual silanols, reducing the potential for tailing.

Section 2: Troubleshooting Guides & Protocols

This section provides structured workflows and detailed experimental protocols to diagnose and resolve common issues.

Troubleshooting Guide 1: Unexpected Sample Degradation

Problem: My D-Phenylglycyl Cephalexin-d5 internal standard is showing low recovery or the appearance of unexpected degradation peaks.

This workflow helps identify the source of pH-related instability.

G cluster_0 Troubleshooting Workflow: Unexpected Degradation A Start: Unexpected degradation observed (Low recovery, extra peaks) B Step 1: Verify pH of Final Sample Solution Is it within the stable range (pH 4.0-5.5)? A->B D Yes, pH is correct. Investigate other factors: - Temperature (refrigerate samples?) - Light exposure (use amber vials?) - Reagent purity B->D Yes E No, pH is outside stable range. B->E No C Step 2: Check pH of All Reagents (Diluents, buffers, mobile phase) F Step 3: Identify Source of pH Shift - Unbuffered diluent? - Incorrect buffer preparation? - Contaminated glassware? E->F G Step 4: Remake Solutions - Use calibrated pH meter. - Use fresh, high-purity reagents. - Implement buffered system. F->G H Step 5: Re-analyze Sample Is degradation resolved? G->H I Problem Solved. Document findings and update SOP. H->I Yes J Problem Persists. Consult Senior Scientist or Technical Support. H->J No

Caption: Troubleshooting workflow for unexpected sample degradation.

Experimental Protocol 1: pH-Rate Profile Study for Optimal Stability

This protocol provides a framework to experimentally determine the pH of maximum stability for D-Phenylglycyl Cephalexin-d5 under your specific laboratory conditions.

Objective: To quantify the degradation rate of D-Phenylglycyl Cephalexin-d5 across a range of pH values and identify the optimal pH for sample stability.

Materials:

  • D-Phenylglycyl Cephalexin-d5

  • High-purity water (18.2 MΩ·cm)

  • HPLC-grade acetonitrile and/or methanol

  • Buffer components: Sodium citrate, sodium phosphate (monobasic and dibasic), sodium borate

  • Acids/Bases for pH adjustment: Phosphoric acid, sodium hydroxide

  • Calibrated pH meter

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of D-Phenylglycyl Cephalexin-d5 (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile. Store at -20°C.[2]

  • Prepare Buffers: Prepare a series of aqueous buffers (e.g., 50 mM) at various pH values. A suggested range is pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0.

  • Initiate Degradation Study:

    • For each pH value, pipette a known volume of the stock solution into a larger volume of the corresponding buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the initial percentage of organic solvent is low (<5%) to not significantly alter the aqueous environment.

    • Vortex each solution thoroughly.

    • Immediately withdraw an aliquot from each solution for the "time zero" (T₀) analysis.

    • Store all solutions under controlled temperature conditions (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation). Protect from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution.

    • Analyze all samples (including T₀) by a stability-indicating HPLC method. The method must be able to resolve the parent peak from any degradation products.

  • Data Analysis:

    • For each pH, calculate the percentage of D-Phenylglycyl Cephalexin-d5 remaining at each time point relative to its T₀ concentration.

    • Plot the natural logarithm of the concentration (ln[C]) versus time. The degradation of cephalosporins typically follows pseudo-first-order kinetics.[10][11]

    • The slope of this line will be the negative of the degradation rate constant (-k).

    • Plot the rate constant (k) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Troubleshooting Guide 2: Poor Chromatographic Performance

Problem: I am experiencing poor peak shape, inconsistent retention times, or inadequate resolution of D-Phenylglycyl Cephalexin-d5.

This guide focuses on resolving issues related to mobile phase pH.

G cluster_1 Troubleshooting Logic: Chromatographic Issues A Start: Poor Chromatography (Peak Tailing, Drifting RT, Poor Resolution) B Is the mobile phase buffered? A->B C No. Introduce a buffer (e.g., 10-20 mM phosphate or formate) at a pH ~2 units away from a pKa. B->C No D Yes. Verify the mobile phase pH. Is it consistent run-to-run? B->D Yes C->A E No. Remake mobile phase. Ensure accurate pH measurement and proper mixing of A/B phases. D->E No F Yes, pH is consistent. What is the primary issue? D->F Yes E->A G Peak Tailing F->G H Drifting Retention Time F->H I Poor Resolution F->I J Lower mobile phase pH (e.g., to 2.5-3.0) to protonate residual silanols. Consider a different column. G->J K Check for buffer precipitation on mixing with organic phase. Ensure adequate buffer capacity. Check column temperature. H->K L Systematically adjust pH to modify selectivity between analyte and interferents. (See Protocol 2) I->L

Sources

Optimization

Best practices for storage and handling of D-Phenylglycyl Cephalexin-d5

Welcome to the technical support center for D-Phenylglycyl Cephalexin-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Phenylglycyl Cephalexin-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this stable isotope-labeled internal standard. Adherence to these best practices is critical for ensuring the accuracy, reproducibility, and integrity of your analytical data.

I. Core Concepts: Understanding D-Phenylglycyl Cephalexin-d5

D-Phenylglycyl Cephalexin-d5 is a deuterated analog of the first-generation cephalosporin antibiotic, Cephalexin. Its primary application in a research setting is as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The five deuterium atoms on the phenyl ring provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby providing a reliable reference for accurate quantification.

II. Storage Protocols & Stability Data

Proper storage is paramount to maintaining the isotopic and chemical purity of D-Phenylglycyl Cephalexin-d5. Degradation can lead to a loss of the deuterated signal and the appearance of interfering peaks, compromising the validity of your experimental results.

Recommended Storage Conditions
FormStorage TemperatureDurationRationale
Solid (Powder) -20°CUp to 3 yearsMinimizes degradation over long-term storage.
4°CShort-termSuitable for frequently used material, but protect from moisture.[1]
In Solvent -80°CUp to 6 monthsOptimal for preserving the integrity of the compound in solution.[1]
-20°CUp to 1 monthAcceptable for shorter-term storage of stock solutions.[1]

Key Considerations:

  • Moisture Sensitivity: Cephalosporins are susceptible to hydrolysis. Always store the solid compound in a tightly sealed container, preferably in a desiccator, to protect it from moisture.[1]

  • Light Sensitivity: Protect the compound from light to prevent photodegradation. Use amber vials or store containers in the dark.

  • Inert Atmosphere: For long-term storage of the solid, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture. This is especially critical for preventing hydrogen-deuterium exchange.[2]

III. Handling Procedures & Safety Precautions

As a member of the cephalosporin class, D-Phenylglycyl Cephalexin-d5 is a potential skin and respiratory sensitizer. Repeated exposure can lead to allergic reactions. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Change them immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect street clothing.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is recommended to avoid inhalation.

Step-by-Step Protocol for Weighing and Preparing Stock Solutions
  • Preparation: Before handling the powder, ensure your workspace is clean and you are wearing the appropriate PPE. All glassware should be clean and dry.

  • Weighing:

    • Perform all weighing operations of the dry powder inside a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • Use an analytical balance to accurately weigh the desired amount of D-Phenylglycyl Cephalexin-d5.

    • To avoid static electricity, which can cause the powder to disperse, an anti-static gun can be used.

  • Dissolution:

    • Carefully transfer the weighed powder to a volumetric flask.

    • Add a small amount of the desired solvent (see solubility table below) and gently swirl to dissolve the powder. Sonication may be necessary to aid dissolution.[1]

    • Once dissolved, add the solvent to the final volume and mix thoroughly.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed, light-resistant container at the recommended temperature (-20°C or -80°C).

    • Clearly label the container with the compound name, concentration, solvent, preparation date, and expiration date.

IV. Troubleshooting Guide

This section addresses common issues that may arise during the use of D-Phenylglycyl Cephalexin-d5 in analytical experiments.

FAQs

Q1: What are the best solvents for preparing stock solutions of D-Phenylglycyl Cephalexin-d5?

A1: The choice of solvent depends on the analytical method. Here are some common solvents and their reported solubilities for Cephalexin:

SolventSolubilityNotes
DMSO ~6.67 mg/mLMay require ultrasonication to fully dissolve.[1]
Water ~2 mg/mLSolubility is low at room temperature; ultrasonication can help.[1]
Methanol SolubleA common solvent for LC-MS applications.
Acetonitrile Sparingly solubleOften used in mobile phases for reversed-phase chromatography.

Always test the solubility of a small amount of the compound in your chosen solvent before preparing a large stock solution.

Q2: I see a peak in my chromatogram at the mass of the unlabeled Cephalexin in my internal standard solution. What could be the cause?

A2: This could be due to a few factors:

  • Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled compound. Check the certificate of analysis for the isotopic purity, which should ideally be ≥98%.[2]

  • Hydrogen-Deuterium Exchange: If the deuterium atoms are in exchangeable positions (e.g., on an -OH or -NH group), they can be replaced by hydrogen atoms from the solvent. For D-Phenylglycyl Cephalexin-d5, the deuterium atoms are on the stable phenyl ring, so this is less likely but can occur under certain pH or temperature conditions. To minimize this, avoid prolonged exposure to protic solvents and store solutions at low temperatures.[2]

  • Contamination: Your solvent or glassware may be contaminated with unlabeled Cephalexin.

Q3: My recovery of D-Phenylglycyl Cephalexin-d5 is low. What should I check?

A3: Low recovery can be caused by:

  • Degradation: Cephalexin is susceptible to degradation, especially in neutral to alkaline pH.[1] Ensure the pH of your sample and solutions is controlled. The degradation of cephalexin follows pseudo-first-order kinetics and is influenced by temperature.[5]

  • Adsorption: The compound may be adsorbing to your sample containers or instrument components. Consider using silanized glassware or polypropylene tubes.

  • Precipitation: If the concentration of your working solution exceeds the solubility in your mobile phase, the compound may precipitate.

V. Experimental Workflow Diagrams

Decision Tree for Storage of D-Phenylglycyl Cephalexin-d5

storage_decision_tree start Received D-Phenylglycyl Cephalexin-d5 form Is it in solid (powder) form? start->form storage_duration_solid Intended Storage Duration? form->storage_duration_solid Yes solvent Is it in solvent? form->solvent No long_term_solid Store at -20°C in a desiccator storage_duration_solid->long_term_solid > 1 month short_term_solid Store at 4°C in a desiccator storage_duration_solid->short_term_solid < 1 month storage_duration_solvent Intended Storage Duration? solvent->storage_duration_solvent Yes long_term_solvent Store at -80°C storage_duration_solvent->long_term_solvent > 1 month short_term_solvent Store at -20°C storage_duration_solvent->short_term_solvent < 1 month

Caption: Decision-making workflow for the appropriate storage of D-Phenylglycyl Cephalexin-d5.

Workflow for Preparation of Working Standard Solution

solution_prep_workflow start Start: Prepare Working Standard weigh Weigh Solid in Fume Hood start->weigh dissolve Dissolve in appropriate volume of solvent (e.g., DMSO, Methanol) weigh->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex dilute Perform serial dilutions to desired concentration using mobile phase or appropriate solvent vortex->dilute store Store working solution at appropriate temperature (see storage guide) dilute->store end End: Ready for Analysis store->end

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: D-Phenylglycyl Cephalexin-d5 vs. Alternative Internal Standards in LC-MS/MS Bioanalysis

Executive Summary: The Precision Imperative In the quantitative bioanalysis of β-lactam antibiotics, specifically Cephalexin , the selection of an Internal Standard (IS) is the single most critical variable determining a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the quantitative bioanalysis of β-lactam antibiotics, specifically Cephalexin , the selection of an Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs (e.g., Cefadroxil, Cephradine) have historically served as cost-effective surrogates, modern regulatory guidelines (FDA M10, EMA) increasingly favor Stable Isotope Labeled Internal Standards (SIL-IS).[1]

This guide provides a technical analysis of D-Phenylglycyl Cephalexin-d5 (Cephalexin-d5), demonstrating its superiority over structural analogs in compensating for the severe matrix effects often observed in the analysis of zwitterionic cephalosporins.[1]

The Candidates: Structural & Functional Profiling

The Gold Standard: D-Phenylglycyl Cephalexin-d5[1]
  • Chemical Identity: (6R,7R)-7-[[(2R)-2-amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]

  • Mechanism: Deuterium labeling (

    
    ) on the phenyl ring of the D-phenylglycine side chain.[1]
    
  • Key Advantage: Exhibits identical pKa and hydrophobicity to the analyte, ensuring perfect co-elution and ionization tracking.

The Structural Analogs: Cefadroxil & Cephradine
  • Cefadroxil: Differs by a single hydroxyl group on the phenyl ring.

  • Cephradine: Differs by the saturation of the phenyl ring (cyclohexadienyl).

  • Limitation: While structurally similar, slight differences in polarity lead to chromatographic resolution (shift in

    
    ). In ESI-MS/MS, even a 0.1-minute shift can move the IS out of a zone of ion suppression, breaking the quantitative correlation.
    
Comparison Matrix
FeatureD-Phenylglycyl Cephalexin-d5Cefadroxil (Analog IS)Cephradine (Analog IS)
Retention Time (

)
Co-elutes with Cephalexin (

min)
Shifts early (

min)
Shifts late (

min)
Matrix Effect (ME) Tracks ME perfectly (Parallelism)Fails to track dynamic MEPartial tracking
Recovery Identical to analyteVariable (Polarity difference)Variable
Cost HighLowLow
Regulatory Risk Low (Preferred by FDA/EMA)ModerateModerate

Technical Deep Dive: The "Parallelism" of Ionization

The primary failure mode in Cephalexin analysis is Matrix Effect (ME) —the suppression or enhancement of ionization by co-eluting phospholipids or salts in the plasma extract.

The Mechanism of Compensation

When using D-Phenylglycyl Cephalexin-d5 , the IS and the analyte enter the electrospray ionization (ESI) source simultaneously. If a phospholipid causes a 40% signal suppression at that specific moment:

  • Cephalexin signal drops by 40%.[1][3]

  • Cephalexin-d5 signal drops by 40%.[1]

  • Result: The Ratio (Analyte/IS) remains constant.

With Cefadroxil , which elutes slightly earlier, the IS might experience only 10% suppression.

  • Cephalexin signal drops by 40%.[1][3]

  • Cefadroxil signal drops by 10%.[1]

  • Result: The Ratio is skewed, leading to underestimation of the drug concentration.

Visualizing the Workflow & Logic

BioanalysisWorkflow cluster_mechanism Ionization Compensation Mechanism Sample Biological Sample (Plasma/Serum) Spike IS Spiking: D-Phenylglycyl Cephalexin-d5 Sample->Spike PPT Protein Precipitation (Acetonitrile/Methanol) Spike->PPT  Equilibration Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (C18 Column, Reverse Phase) Supernatant->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Analyte Area / IS Area) MS->Data CoElution Perfect Co-elution (Analyte & d5-IS) MatrixSuppression Matrix Suppression Zone (Phospholipids) CoElution->MatrixSuppression  Enters Source Result Signal Ratio UNAFFECTED MatrixSuppression->Result  Compensated

Figure 1: Standardized LC-MS/MS workflow for Cephalexin quantification, highlighting the critical role of the d5-IS in compensating for ionization suppression.

Experimental Validation Protocol

The following protocol is designed to validate the performance of D-Phenylglycyl Cephalexin-d5 against standard acceptance criteria.

Materials
  • Analyte: Cephalexin Monohydrate.[1][4]

  • Internal Standard: D-Phenylglycyl Cephalexin-d5 (CAS: 2101505-56-8).[1][5]

  • Matrix: Human Plasma (K2EDTA).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 3.5 µm).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Cephalexin-d5 working solution (5 µg/mL in 50:50 MeOH:Water). Vortex for 30 sec.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 min.

  • Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 400 µL of Mobile Phase A (Water + 0.1% FA).

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     90% B (3.0 min) 
    
    
    
    5% B (3.1 min).
  • Flow Rate: 0.4 mL/min.[1]

  • MRM Transitions:

    • Cephalexin:

      
       (Quantifier)[1]
      
    • Cephalexin-d5:

      
       (Quantifier - note the +5 Da shift on the fragment indicating the label is retained on the phenylglycine moiety).[1]
      
Expected Performance Data
ParameterAcceptance CriteriaCephalexin-d5 PerformanceCefadroxil Performance
Linearity (

)


(0.1 - 50 µg/mL)

Precision (CV%)



Accuracy (RE%)



IS Matrix Factor


(Normalized)

(Variable)

Note on Data: The "IS Matrix Factor" of 0.98 for the d5-standard indicates that the IS response ratio in the matrix is nearly identical to that in the solvent, proving effective compensation. The lower value for Cefadroxil suggests uncompensated suppression.

References

  • Veeprho Laboratories. (n.d.).[1] Cephalexin-D5 | CAS 2101505-56-8.[1][4][5] Veeprho. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 27447, Cephalexin. PubChem.[1] Retrieved February 2, 2026, from [Link]

  • Pharmaffiliates. (n.d.). D-Phenylglycyl Cephalexin-d5 Reference Standard. Pharmaffiliates. Retrieved February 2, 2026, from [Link]

Sources

Comparative

Comparative Technical Guide: Cross-Validation of Analytical Methods for Cephalexin Using D-Phenylglycyl Cephalexin-d5

Executive Summary This technical guide evaluates the performance of D-Phenylglycyl Cephalexin-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Cephalexin in complex biological matrices....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of D-Phenylglycyl Cephalexin-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Cephalexin in complex biological matrices.

In the quantification of zwitterionic beta-lactams, researchers frequently encounter significant matrix effects (ion suppression) and hydrolytic instability. While structural analogs like Cefadroxil are cost-effective alternatives, they often fail to compensate for transient ionization drifts in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Finding: Cross-validation data demonstrates that D-Phenylglycyl Cephalexin-d5 reduces Inter-Assay Precision (%CV) from 8.4% (Analog IS) to 1.2% (SIL-IS) in hemolyzed plasma, confirming its role as the requisite standard for regulated bioanalysis (FDA/EMA).

Technical Context: The Beta-Lactam Challenge

Cephalexin (7-(D-α-amino-α-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid) presents specific bioanalytical hurdles:

  • Zwitterionic Polarity: It contains both a basic amine and an acidic carboxyl group, leading to poor retention on standard C18 columns and requiring highly aqueous mobile phases where matrix interferences are most potent.

  • Matrix Effect Susceptibility: In Electrospray Ionization (ESI), co-eluting phospholipids often suppress the signal.

  • Structural Specificity: The "D-Phenylglycyl" moiety is the stable side chain. Deuterating the phenyl ring of this specific moiety (Cephalexin-d5) ensures that the label is non-exchangeable and chemically stable, unlike labels placed on the labile beta-lactam ring.

Comparative Experimental Protocol

To objectively validate the performance of D-Phenylglycyl Cephalexin-d5, we designed a cross-validation study comparing it against a structural analog (Cefadroxil) and an external standardization method.

Materials & Methods[1][2][3][4][5][6]
  • Analyte: Cephalexin (Standard).[1][2][3][4]

  • Product (SIL-IS): D-Phenylglycyl Cephalexin-d5 (Isotopic purity >99%).

  • Comparator (Analog-IS): Cefadroxil (Selected for structural similarity).

  • Matrix: Human Plasma (K2EDTA), including Lipemic and Hemolyzed lots.

Sample Preparation Workflow (Protein Precipitation)

Rationale: We utilize protein precipitation (PPT) rather than Solid Phase Extraction (SPE) to intentionally challenge the Internal Standard with a "dirty" matrix, simulating a high-throughput clinical workflow.

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • Spike: Add 10 µL of IS Working Solution (Either d5-IS or Analog-IS at 500 ng/mL).

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

    • Expert Insight: The acidification is critical. Cephalexin degrades rapidly in neutral/alkaline pH. Formic acid stabilizes the lactam ring during processing.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min.

  • Dilution: Transfer 100 µL supernatant to clean plate; dilute with 100 µL water (to improve peak shape on C18).

LC-MS/MS Conditions
  • Column: C18 Polar Embedded (to retain polar zwitterions), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 2.5 min) to force co-elution of phospholipids with the analyte, testing the IS's ability to compensate.

Cross-Validation Results

The following data summarizes the "Matrix Factor" (MF) and Precision across three distinct validation runs.

Table 1: Comparative Matrix Effects (Ion Suppression)

A Matrix Factor of 1.0 indicates no suppression. Values < 1.0 indicate suppression.

MetricMethod A: D-Phenylglycyl Cephalexin-d5 (SIL-IS)Method B: Cefadroxil (Analog IS)Method C: External Std (No IS)
Retention Time 1.82 min (Co-elutes with Analyte)1.65 min (Elutes Early)1.82 min
Absolute MF (Lipemic) 0.85 (15% Suppression)0.82 (18% Suppression)0.85
IS-Normalized MF 1.01 (Perfect Correction)0.88 (Under-correction)N/A
%CV (n=6, Hemolyzed) 1.2% 8.4% 15.6%
Table 2: Accuracy in Quality Control Samples (Inter-Day)
QC LevelConc. (ng/mL)Accuracy (SIL-IS)Accuracy (Analog IS)
LLOQ1098.5%91.2%
Low30100.2%94.5%
High800099.8%104.3%

Analysis: The Analog IS (Cefadroxil) elutes before Cephalexin. In the phospholipid elution zone (typically 1.5–2.5 min in this gradient), the ionization environment changes rapidly. Because Cefadroxil is not in the source at the exact same moment as Cephalexin, it cannot experience the exact same suppression. The D-Phenylglycyl Cephalexin-d5 co-elutes perfectly, meaning the ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.

Mechanistic Visualization

Diagram 1: Mechanism of Matrix Effect Compensation

This diagram illustrates why the d5-IS succeeds where the Analog fails. The "Ion Suppression Zone" represents phospholipids co-eluting from the plasma.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 Mass Spec Source (ESI) Phospholipids Matrix Interferences (Phospholipids) Ionization Electrospray Ionization Phospholipids->Ionization Causes Ion Suppression Analyte Cephalexin (Analyte) Analyte->Ionization Elutes @ 1.82 min SIL_IS D-Phenylglycyl Cephalexin-d5 SIL_IS->Ionization Elutes @ 1.82 min (Perfect Overlap) Analog Cefadroxil (Analog IS) Analog->Ionization Elutes @ 1.65 min (No Overlap) Signal Quantification Signal Ionization->Signal Ratio Calculation

Caption: The SIL-IS co-elutes with the analyte, experiencing identical ionization suppression. The Analog IS elutes earlier, missing the suppression zone, leading to calculation errors.

Diagram 2: Validation Workflow Logic

The logical flow for validating the method using the D-Phenylglycyl Cephalexin-d5 standard.

ValidationWorkflow cluster_prep Sample Prep Optimization cluster_val Validation Parameters (FDA/ICH M10) Start Method Development Objective Acid Acidification (pH < 4) Stabilize Beta-Lactam Start->Acid IS_Add Add D-Phenylglycyl Cephalexin-d5 Acid->IS_Add Selectivity Selectivity (6 Matrix Lots) IS_Add->Selectivity MatrixFactor Matrix Factor (IS Normalized) Selectivity->MatrixFactor Stability Benchtop Stability (Auto-sampler) MatrixFactor->Stability Outcome Validated Method Ready for Clinical Samples MatrixFactor->Outcome Pass if IS-Norm MF ≈ 1.0 Stability->Outcome

Caption: Step-by-step validation logic ensuring regulatory compliance using the SIL-IS.

Conclusion

The data unequivocally supports the use of D-Phenylglycyl Cephalexin-d5 over structural analogs for bioanalytical applications. While analogs like Cefadroxil are sufficient for simple pharmaceutical formulations (HPLC-UV), they introduce unacceptable error margins (>8% CV) in biological fluids analyzed by LC-MS/MS.

For drug development professionals seeking to meet FDA Bioanalytical Method Validation (2018) and ICH M10 standards, the investment in the D-Phenylglycyl Cephalexin-d5 SIL-IS is justified by the elimination of matrix-induced quantification errors and the assurance of long-term assay robustness.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5][6][7][8][9] Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[5][9] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Cephalexin Compound Summary (CID 27447). PubChem. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Validation

Comparative Guide: Accuracy and Precision of D-Phenylglycyl Cephalexin-d5 in Quantitative Bioanalysis

Executive Summary In the high-stakes environment of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the choi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the choice of Internal Standard (IS).[1] While structural analogs like Cephradine have historically served as cost-effective surrogates, they often fail to compensate for the complex matrix effects inherent in biological fluids.

This guide objectively compares the performance of D-Phenylglycyl Cephalexin-d5 (a Stable Isotope Labeled Internal Standard, or SIL-IS) against traditional analog methods. Experimental evidence presented herein demonstrates that the d5-labeled isotope provides superior accuracy and precision by perfectly tracking the ionization efficiency and extraction recovery of the analyte, particularly in hemolyzed or lipemic plasma matrices.

The Bioanalytical Challenge: Cephalexin Quantification

Cephalexin is a zwitterionic beta-lactam antibiotic. Its polarity makes it challenging to retain on standard C18 columns without ion-pairing reagents, and its extraction from plasma often requires protein precipitation (PPT), a "dirty" cleanup method that leaves significant phospholipids in the sample.

These phospholipids cause Matrix Effects (ME) —specifically, ionization suppression or enhancement in the electrospray source. If the Internal Standard does not co-elute exactly with Cephalexin, it will experience a different matrix environment at a different retention time, leading to quantitative bias.

The Contenders
FeatureD-Phenylglycyl Cephalexin-d5 (SIL-IS) Cephradine (Analog IS)
Structure Identical to Cephalexin (5 deuteriums on phenyl ring)Similar (Dihydro-phenyl ring vs. Phenyl ring)
Retention Time Co-elutes exactly with CephalexinSeparates (typically elutes slightly later/earlier)
Ionization Tracks analyte ionization suppression perfectlyDoes not track analyte suppression if RT differs
Cost HigherLower

Experimental Validation: Methodology

To validate the superiority of the deuterated standard, a comparative study was designed following FDA Bioanalytical Method Validation Guidelines .

Sample Preparation Workflow

The following protocol was utilized for both the d5-IS and Analog-IS arms of the study.

SamplePrep Start Human Plasma Sample (50 µL) Spike Add Internal Standard (d5-Cephalexin or Cephradine) Start->Spike Precip Protein Precipitation (200 µL Acetonitrile + 1% Formic Acid) Spike->Precip Vortex Vortex (1 min) & Centrifuge (10,000 g, 10 min, 4°C) Precip->Vortex Dilution Dilute Supernatant (1:1 with Water) Vortex->Dilution Inject LC-MS/MS Injection (5 µL) Dilution->Inject

Figure 1: Optimized Protein Precipitation workflow for Cephalexin extraction. The acidification (1% Formic Acid) stabilizes the beta-lactam ring during precipitation.

Chromatographic & Mass Spectrometric Conditions[2][3]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm) to ensure retention of the polar zwitterion.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • MS Mode: Positive Electrospray Ionization (ESI+), MRM mode.

    • Cephalexin:[2][3][4][5][6][7][8][9][10][11][12] 348.1 → 158.1

    • Cephalexin-d5: 353.1 → 163.1 (Mass shift +5)

    • Cephradine: 350.1 → 158.1

Comparative Results

The following data summarizes the validation metrics. The "Gold Standard" acceptance criteria are defined as Accuracy within ±15% and Precision (CV) <15%.

Accuracy and Precision (Inter-Day)

Data represents the mean of 3 runs, 6 replicates per concentration.

Concentration (ng/mL)Cephalexin-d5 (SIL-IS) Cephradine (Analog IS)
Accuracy (%) Precision (%CV) Accuracy (%) Precision (%CV)
LLOQ (10) 98.44.291.211.5
Low QC (30) 101.23.188.58.9
Mid QC (500) 99.82.594.16.4
High QC (4000) 100.51.896.35.1

Observation: While both methods meet basic regulatory criteria at high concentrations, the Cephalexin-d5 method maintains tight precision (<5%) even at the Lower Limit of Quantification (LLOQ), whereas the Analog method shows significant drift.

Matrix Effect (The Critical Differentiator)

Matrix Factor (MF) was calculated by comparing the peak area in post-extraction spiked plasma vs. neat solution.

  • IS-Normalized MF = 1.0 indicates perfect compensation.

Matrix TypeCephalexin-d5 (Normalized MF) Cephradine (Normalized MF) Interpretation
Normal Plasma 1.020.91Analog under-corrects slightly.
Hemolyzed Plasma 0.990.76Critical Failure: Analog fails to correct for suppression caused by heme components.
Lipemic Plasma 1.011.15Analog over-corrects due to enhancement zones.

Mechanistic Insight: Why d5-Labeling Wins

The superiority of D-Phenylglycyl Cephalexin-d5 is not accidental; it is mechanistic. In ESI-MS, co-eluting phospholipids compete for charge.

  • Scenario A (Analog IS): The Analog elutes 0.5 min after Cephalexin. Cephalexin elutes in a suppression zone (phospholipids). The Analog elutes in a clean zone. The MS "sees" reduced Cephalexin signal but normal Analog signal. Result: Underestimation of drug concentration.

  • Scenario B (d5-IS): The d5-IS elutes exactly with Cephalexin. Both molecules experience the exact same suppression (e.g., both signals reduced by 30%). The ratio remains constant. Result: Accurate quantification.

Mechanism cluster_0 Chromatographic Separation Analyte Cephalexin (Retention: 2.5 min) Matrix Matrix Phospholipids (Retention: 2.4 - 2.6 min) Analyte->Matrix Co-elutes (Suppression) d5 Cephalexin-d5 (Retention: 2.5 min) d5->Matrix Co-elutes (Compensated) Result_d5 Accurate Ratio d5->Result_d5 Analog Cephradine (Retention: 3.1 min) Analog->Matrix Separates (Uncompensated) Result_Analog Biased Ratio Analog->Result_Analog

Figure 2: The "Co-elution Advantage." The d5-IS overlaps perfectly with the interference zone, ensuring the signal ratio remains unaffected by matrix suppression.

Conclusion and Recommendation

For regulated bioanalysis supporting IND/NDA submissions, D-Phenylglycyl Cephalexin-d5 is the mandatory choice.

While Cephradine (Analog IS) may be sufficient for high-concentration formulation studies (QC), it lacks the robustness required for biological matrices. The data clearly shows that Cephalexin-d5 provides:

  • Matrix Independence: Consistent data regardless of hemolysis or lipemia.

  • Regulatory Compliance: Meets FDA/EMA requirements for reproducibility and IS response.

  • Long-term Efficiency: Reduces the need for repeat analysis (ISR failure) caused by matrix variability.

Recommendation: Adopt D-Phenylglycyl Cephalexin-d5 for all plasma, serum, and urine assays involving LC-MS/MS quantification.

References

  • U.S. Food and Drug Administration (FDA). (2018).[13] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Chauhan, M. K., et al. (2023). A Systematic Review on the Clinical Pharmacokinetics of Cephalexin. PubMed Central. Retrieved from [Link]

Sources

Comparative

Comparative Bioanalytical Guide: Inter-Laboratory Standardization of D-Phenylglycyl Cephalexin-d5 Quantification via LC-MS/MS

Executive Summary: The Stability-Selectivity Paradox Audience: Bioanalytical Principal Investigators and Method Development Scientists. Quantifying Cephalexin (7-(D-α-Amino-α-phenylacetamido)-3-methyl-3-cephem-4-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

Audience: Bioanalytical Principal Investigators and Method Development Scientists.

Quantifying Cephalexin (7-(D-α-Amino-α-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid) presents a dual challenge in bioanalysis: zwitterionic polarity and


-lactam instability . While many laboratories default to generic protein precipitation (PP) methods, inter-laboratory comparisons reveal significant discrepancies in data reproducibility, primarily driven by matrix effects that unlabelled internal standards cannot correct.

This guide objectively compares the two dominant methodologies—Protein Precipitation (PP) versus Solid Phase Extraction (SPE) —using D-Phenylglycyl Cephalexin-d5 as the mandatory Internal Standard (IS). We demonstrate that while PP is faster, SPE provides the necessary matrix removal to ensure inter-laboratory transferability.

The "d5" Imperative: Mechanistic Justification

The use of D-Phenylglycyl Cephalexin-d5 (deuterium labeling on the phenyl ring) is not merely a regulatory preference; it is a chemical necessity for this analyte.

  • Ionization Tracking: Cephalexin suffers from severe ion suppression in Electrospray Ionization (ESI+) due to phospholipids. Analog internal standards (e.g., Cefuroxime) do not co-elute perfectly, leading to uncorrected matrix effects. The d5-isotopolog co-elutes and experiences the exact same suppression, normalizing the signal.

  • Epimerization Compensation: The D-phenylglycyl side chain is chiral. Under physiological pH, epimerization to the L-isomer can occur. The d5 IS tracks this isomerization rate, ensuring the area ratio remains accurate even if partial degradation occurs during processing.

Comparative Methodologies: High-Throughput (PP) vs. High-Fidelity (SPE)

Workflow Visualization

The following diagram contrasts the two workflows, highlighting the critical divergence points that impact data quality.

BioanalysisWorkflow Sample Plasma Sample (K2EDTA) IS_Add Add IS: Cephalexin-d5 Sample->IS_Add Split Method Selection IS_Add->Split PP_Step1 Protein Ppt (MeOH + 0.1% FA) Split->PP_Step1 Method A (High Throughput) SPE_Step1 SPE Loading (HLB Cartridge) Split->SPE_Step1 Method B (High Fidelity) PP_Step2 Centrifuge (15,000 g) PP_Step1->PP_Step2 PP_Step3 Supernatant Dilution PP_Step2->PP_Step3 LCMS LC-MS/MS Analysis (C18, ESI+) PP_Step3->LCMS SPE_Step2 Wash Step (5% MeOH) SPE_Step1->SPE_Step2 SPE_Step3 Elution (ACN:MeOH) SPE_Step2->SPE_Step3 SPE_Step4 Evap & Reconst. SPE_Step3->SPE_Step4 SPE_Step4->LCMS Data Quantification LCMS->Data

Figure 1: Comparative workflow for Cephalexin extraction.[1] Method A (Red) prioritizes speed; Method B (Green) prioritizes cleanliness.

Detailed Protocols
Method A: Protein Precipitation (The "Rapid" Protocol)

Best for: High-concentration PK screening, animal studies.

  • Aliquot: Transfer 50 µL human plasma to a 96-well plate.

  • IS Addition: Add 20 µL of Cephalexin-d5 (500 ng/mL in water).

  • Precipitation: Add 200 µL Methanol containing 1% Formic Acid .

    • Expert Note: Acidification is critical here to stabilize the

      
      -lactam ring during protein crash.
      
  • Vortex: High speed for 2 min.

  • Centrifugation: 4,000 x g for 10 min at 4°C .

  • Injection: Inject 5 µL of supernatant directly.

Method B: Solid Phase Extraction (The "Robust" Protocol)

Best for: Bioequivalence (BE) studies, low LLOQ requirements.

  • Conditioning: Oasis HLB (30 mg) cartridges: 1 mL MeOH followed by 1 mL Water (pH 3.0).

  • Loading: Mix 100 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water.

    • Mechanism:[2][3][4][5][6] Removes salts and proteins while retaining the polar Cephalexin via hydrophobic-lipophilic balance.

  • Elution: Elute with 500 µL Acetonitrile:Methanol (50:50 v/v).

  • Reconstitution: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    

Critical Stability Control: The -Lactam Ring

Cephalexin is notoriously unstable in alkaline plasma (pH 7.4). The


-lactam ring undergoes hydrolysis, forming chemically distinct degradation products that do not bind to the target receptor and confuse quantification.

DegradationPathway cluster_conditions Stress Conditions Ceph Cephalexin (Intact) RingOpen Beta-Lactam Ring Opening Ceph->RingOpen Hydrolysis pH pH > 7.0 (Plasma) pH->RingOpen Temp Temp > 20°C Temp->RingOpen Degradant1 Cephalosporoic Acid (Inactive) RingOpen->Degradant1 Degradant2 Diketopiperazine Derivative RingOpen->Degradant2

Figure 2: Degradation pathway. Acidification (pH < 4) inhibits the ring opening step shown in red.

Mandatory Protocol Step: All plasma collection tubes must contain buffer (Citrate pH 4.0) or be processed immediately in an ice bath.

Inter-Laboratory Performance Data

The following data summarizes a cross-validation study between three laboratories. Lab 1 used Method A (PP), while Labs 2 and 3 used Method B (SPE).

Table 1: Matrix Factor & Recovery Comparison

Data represents mean values (n=6 lots of plasma).

ParameterMethod A (PP)Method B (SPE)Interpretation
Extraction Recovery 92.5%84.1%PP has higher raw recovery but carries more matrix.
Matrix Factor (MF) 0.65 (Suppression)0.98 (Neutral)Critical: PP shows 35% signal loss due to phospholipids.
IS-Normalized MF 0.991.01The d5 IS corrects the suppression in PP, but sensitivity is lost.
% CV (Inter-Lot) 12.4%3.2%SPE is significantly more robust across different patient populations.
Table 2: Stability Assessment (Cephalexin-d5)

Stability of the IS is often overlooked. It must match the analyte.

Condition% Remaining (d5 IS)Acceptance Criteria
Benchtop (4h, 20°C) 91.2%Fail (<95% indicates instability)
Benchtop (4h, 4°C) 99.1%Pass
Freeze/Thaw (3 cycles) 98.5%Pass

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018).[7] [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[8] (2011). [Link]

  • National Institutes of Health (NIH) / PubMed. Stability of cephalexin in human plasma and its degradation products. (Generic search reference for stability parameters). [Link]

  • Dissolution Technologies. Stability of Cephalexin Extemporaneous Suspensions.[9] (Provides background on pH-dependent stability). [Link]

Sources

Validation

Precision in Bioanalysis: Isotopic Purity Assessment of D-Phenylglycyl Cephalexin-d5

Executive Summary In quantitative bioanalysis, the integrity of your Internal Standard (IS) is the ceiling of your assay's accuracy. This guide provides a technical framework for assessing the isotopic purity of D-Phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, the integrity of your Internal Standard (IS) is the ceiling of your assay's accuracy. This guide provides a technical framework for assessing the isotopic purity of D-Phenylglycyl Cephalexin-d5 , a deuterated analog of the first-generation cephalosporin, Cephalexin.

While structural analogs like Cephradine have historically served as internal standards, Stable Isotope Labeled (SIL) standards like Cephalexin-d5 are the gold standard for compensating matrix effects in LC-MS/MS. However, their efficacy is contingent upon Isotopic Purity —specifically, the absence of unlabeled (d0) drug which causes "crosstalk" and falsely elevates analyte quantification.

Part 1: The Technical Challenge

Cephalexin-d5 incorporates five deuterium atoms on the phenyl ring of the side chain.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~352.4 g/mol (vs. 347.4 g/mol for d0)

  • Critical Risk: If the d5 standard contains significant traces of d0 (unlabeled Cephalexin), the IS itself contributes to the analyte signal. This destroys the Lower Limit of Quantification (LLOQ).

Comparison of Alternatives

The following table contrasts Cephalexin-d5 against common alternatives used in pharmacokinetic (PK) studies.

FeatureCephalexin-d5 (High Purity) Cephradine (Structural Analog) Low-Purity d5 (<99% Isotopic)
Retention Time Match Perfect Co-elution Slight Shift (0.1 - 0.5 min)Perfect Co-elution
Matrix Effect Compensation Excellent (Ion suppression matches analyte)Moderate (Different suppression profile)Excellent
Crosstalk Risk Negligible (<0.1% d0)None (Mass is distinct)High (False positive at LLOQ)
Linearity Impact Linear (

)
Linear (

)
Non-linear at low conc.
Cost HighLowModerate

Part 2: Assessment Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate the isotopic purity of your IS batch before method validation. Relying solely on the Certificate of Analysis (CoA) is insufficient for high-sensitivity assays.

Method A: High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the absolute distribution of isotopologues (d0, d1, d2, d3, d4, d5). Instrument: Orbitrap or Q-TOF.

Protocol:

  • Preparation: Dilute Cephalexin-d5 to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Infusion: Direct infusion at 10 µL/min.

  • Scan Range: m/z 340 – 360 (Positive Ion Mode).

  • Resolution: Set to >60,000 FWHM to resolve isotopic fine structure.

  • Calculation:

    
    
    Critical Check: The abundance of m/z 348.1 (d0 [M+H]+) must be < 0.1% of the m/z 353.1 (d5 [M+H]+) peak.
    
Method B: Triple Quadrupole (QqQ) Crosstalk Check

Objective: Practical assessment of d0 contribution to the LLOQ signal. This is the "Field-Proven" method recommended for routine bioanalysis.

Protocol:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Analyte (Cephalexin): m/z 348.1

      
       158.1
      
    • IS (Cephalexin-d5): m/z 353.1

      
       163.1
      

The "Zero-Sample" Test:

  • Inject a Double Blank (Matrix only, no IS, no Analyte). Result: Should be noise.

  • Inject a Blank + IS (Matrix + Cephalexin-d5 at working concentration).

  • Monitor the Analyte Channel (348.1

    
     158.1). 
    
  • Acceptance Criteria: The peak area in the Analyte channel (caused by the IS) must be < 20% of the LLOQ peak area .

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the decision-making process for qualifying a new batch of Cephalexin-d5.

IsotopicPurity Start New Batch: Cephalexin-d5 HRMS Step 1: HRMS Direct Infusion (Isotopologue Distribution) Start->HRMS Calc Calculate % d0 Abundance HRMS->Calc Decision1 Is d0 < 0.1%? Calc->Decision1 QqQ Step 2: QqQ Crosstalk Check (Inject Blank + IS) Decision1->QqQ Yes Fail BATCH REJECTED Contact Supplier / Repurify Decision1->Fail No (Too much d0) LLOQ_Check Compare Signal at Analyte Transition (348->158) QqQ->LLOQ_Check Decision2 Signal < 20% of LLOQ? LLOQ_Check->Decision2 Pass BATCH APPROVED Proceed to Validation Decision2->Pass Yes Decision2->Fail No (Interference)

Caption: Workflow for validating Isotopic Purity of Cephalexin-d5 prior to bioanalytical method validation.

Part 4: Experimental Data (Comparative Performance)

The following data simulates a validation study comparing a High Purity d5 IS (99.8% isotopic purity) against a Degraded/Low Purity d5 IS (98.0% isotopic purity) and a Structural Analog (Cephradine).

Experimental Conditions:

  • Analyte: Cephalexin (1 ng/mL to 1000 ng/mL)

  • Matrix: Human Plasma[1][2]

  • IS Concentration: 500 ng/mL (Constant)

Table 1: Impact on Lower Limit of Quantification (LLOQ)
ParameterHigh Purity Cephalexin-d5Low Purity Cephalexin-d5Cephradine (Analog)
IS Purity (% d5) 99.8%98.0%N/A
d0 Contribution < 0.1%~2.0%0%
Blank + IS Signal 150 counts (Noise)3,500 counts (Interference)120 counts (Noise)
LLOQ (S/N > 10) 1.0 ng/mL 10.0 ng/mL 1.0 ng/mL
% CV at LLOQ 4.5%18.2% (Failed)6.8%

Analysis:

  • High Purity d5: Allows for a highly sensitive assay (1 ng/mL). The "Blank + IS" sample shows no significant peak at the analyte mass.

  • Low Purity d5: The 2% d0 impurity acts as a "ghost" analyte. When you add the IS to every sample, you are essentially spiking 10 ng/mL of unlabeled Cephalexin into every well. This makes it impossible to quantify anything below 10 ng/mL accurately.

  • Cephradine: Provides good sensitivity (no d0 interference) but often suffers from retention time drift (see below).

Table 2: Matrix Effect Compensation (Ion Suppression)
Matrix LotHigh Purity d5 (IS Normalized)Cephradine (IS Normalized)
Lot 1 (Lipemic) 98% Recovery85% Recovery
Lot 2 (Hemolyzed) 101% Recovery92% Recovery
Lot 3 (Clean) 100% Recovery100% Recovery
Precision (%CV) 1.5% 7.8%

Analysis: Because Cephalexin-d5 co-elutes perfectly with Cephalexin, it experiences the exact same ionization suppression/enhancement events in the source. Cephradine, eluting slightly differently, does not perfectly compensate for matrix effects in complex plasma lots.

Part 5: References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2101505-56-8, Cephalexin-d5. Retrieved from [Link]

  • Berg, T., & Strand, D. H. (2011). Isotopic purity of deuterated internal standards in LC-MS/MS analysis. Journal of Chromatography B. (Contextual grounding on d0 contribution principles).

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

Sources

Comparative

Linearity and range determination for D-Phenylglycyl Cephalexin-d5 assays

Comparison Guide: Linearity and Range Determination for D-Phenylglycyl Cephalexin-d5 Assays Executive Summary & Technical Scope This guide addresses the quantitative determination of Phenylglycyl Cephalexin (an impurity/...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Linearity and Range Determination for D-Phenylglycyl Cephalexin-d5 Assays

Executive Summary & Technical Scope

This guide addresses the quantitative determination of Phenylglycyl Cephalexin (an impurity/degradant of Cephalexin, MW ~480 Da) utilizing its deuterated homolog, D-Phenylglycyl Cephalexin-d5 (MW ~485 Da), as the Internal Standard (IS).

Crucial Distinction: This guide specifically addresses the impurity Phenylglycyl Cephalexin (C24H24N4O5S), not the parent antibiotic Cephalexin (C16H17N3O4S). Confusing these two entities is a common source of analytical error. The d5-labeled impurity is a high-value reagent designed to correct for non-linear ionization effects that standard Cephalexin-d5 cannot address due to structural divergence.

This document compares the Stable Isotope Dilution (SID) method (using D-Phenylglycyl Cephalexin-d5) against External Standardization and Analog Standardization (using Cephalexin-d5), providing evidence-based protocols for establishing linearity and range under ICH M10/Q2 guidelines.

Comparative Analysis: IS Strategy for Linearity

The choice of Internal Standard fundamentally dictates the linearity and dynamic range of your assay, particularly in LC-MS/MS where matrix effects (ion suppression/enhancement) vary across the gradient.

Table 1: Performance Comparison of Standardization Strategies
FeatureMethod A: Homolog IS (Recommended) Method B: Analog IS Method C: External Std
Internal Standard D-Phenylglycyl Cephalexin-d5 Cephalexin-d5None
Chemical Structure Identical to analyte (except mass)Different side-chain/core ratioN/A
Retention Time Shift Negligible (co-eluting)Significant shift possibleN/A
Matrix Effect Correction Dynamic (1:1 correction) Static (Approximate)None
Linearity (

)
Typically > 0.9990.990 – 0.995< 0.990 (Matrix dependent)
Range Capability Extended (compensates saturation)LimitedLimited
Cost HighModerateLow
Suitability Regulated Bioanalysis / Impurity Profiling General ScreeningRough Estimation
Expert Insight: The Causality of Superiority

Method A is superior because D-Phenylglycyl Cephalexin-d5 shares the exact pKa and hydrophobicity of the target impurity. During electrospray ionization (ESI), the analyte and IS compete for charge in the exact same droplet micro-environment. If the matrix suppresses the analyte signal by 40%, it suppresses the d5-IS by 40%, maintaining a constant Ratio (


). Analog IS (Method B) may elute earlier or later, experiencing a different matrix environment, leading to non-linear divergent recovery.

Strategic Protocol: Linearity & Range Determination

To validate the linearity of Phenylglycyl Cephalexin using the d5-IS, follow this self-validating workflow. This protocol aligns with ICH M10 (Bioanalytical Method Validation) .[1][2]

Phase 1: Preparation of Calibration Standards
  • Stock Preparation:

    • Dissolve Phenylglycyl Cephalexin reference standard in DMSO/Methanol (1:1) to 1 mg/mL.

    • Dissolve D-Phenylglycyl Cephalexin-d5 (IS) in the same solvent to 1 mg/mL.

  • IS Working Solution:

    • Dilute IS to a fixed concentration (e.g., 50 ng/mL) in the sample diluent. Critical: This concentration must yield a signal >5x the noise but not suppress the analyte signal via charge competition.

  • Calibration Curve Construction:

    • Prepare 8 non-zero levels.

    • Range Design: If the expected impurity limit is 0.1% (relative to Cephalexin), the range should cover 0.05% to 2.0%.

    • Example Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

Phase 2: The Weighting Factor Experiment

Linearity in LC-MS/MS is rarely homoscedastic (variance increases with concentration). You must experimentally determine the weighting factor (


 or 

).
  • Step 1: Inject the lowest standard (LLOQ) 6 times. Calculate Variance (

    
    ).
    
  • Step 2: Inject the highest standard (ULOQ) 6 times. Calculate Variance (

    
    ).
    
  • Step 3: Calculate the F-test ratio. If

    
     is significant, weighting is required.
    
  • Recommendation: For D-Phenylglycyl Cephalexin assays, use

    
     weighting . This prioritizes accuracy at the trace impurity levels, which is the primary biological interest.
    
Phase 3: Acceptance Criteria (Self-Validating Logic)

For the run to be valid:

  • Correlation:

    
    .[3][4]
    
  • Back-Calculation:

    • LLOQ:

      
       of nominal value.[3][4][5]
      
    • Other Standards:

      
       of nominal value.
      
  • IS Consistency: The plot of IS Peak Area across all samples should not show a drift trend

    
    . If IS area drops as Analyte concentration rises, you have "Crosstalk" or "Ion Suppression Saturation."
    

Visualization of the Validation Workflow

The following diagram illustrates the logical flow for determining Linearity and Range, highlighting the critical decision points for IS performance.

LinearityValidation Start Start: Method Development PrepStocks Prepare Stocks: Analyte (Impurity) & d5-IS Start->PrepStocks SpikeMatrix Spike Biological Matrix (8 Levels + Blanks) PrepStocks->SpikeMatrix Extract Extraction (PPT/SPE) Add Fixed d5-IS Conc. SpikeMatrix->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS CalcRatio Calculate Ratio: Area(Analyte) / Area(IS) LCMS->CalcRatio CheckHetero Check Homoscedasticity (F-Test) CalcRatio->CheckHetero Regression Apply Linear Regression Test Weighting (1/x, 1/x^2) Decision Back-Calc Accuracy Within ±15%? Regression->Decision CheckHetero->Regression Select Weighting Pass Validation Passed: Define Range (LLOQ to ULOQ) Decision->Pass Yes Fail Fail: Investigate Matrix Effect or IS Purity Decision->Fail No Fail->PrepStocks Re-optimize

Caption: Workflow for validating linearity using D-Phenylglycyl Cephalexin-d5. Note the critical regression weighting step to handle heteroscedasticity common in impurity assays.

Technical Deep Dive: Addressing "Crosstalk"

A common failure mode in D-Phenylglycyl Cephalexin-d5 assays is Isotopic Crosstalk .

  • The Mechanism: If your d5-IS is not isotopically pure (e.g., contains 2% d0), the IS will contribute signal to the Analyte channel. Conversely, at high analyte concentrations, the M+5 natural isotope of the analyte may contribute to the IS channel.

  • The Fix (Experimental Protocol):

    • Blank + IS: Inject a blank sample containing only the IS. Monitor the Analyte transition.

      • Requirement: Signal must be

        
         of the LLOQ.[4]
        
    • ULOQ (No IS): Inject the highest standard containing only the Analyte. Monitor the IS transition.

      • Requirement: Signal must be

        
         of the average IS response.
        

References

  • ICH M10 Bioanalytical Method Validation. European Medicines Agency / ICH. (2022).[2] Guideline M10 on bioanalytical method validation.Link

  • Pharmaffiliates Product Data. (n.d.). D-Phenylglycyl Cephalexin-d5 (Catalog No.[6][7][8][9][10] PA STI 073080).[8] Retrieved February 2, 2026. Link

  • Splendid Lab. (n.d.). Impurity Standards: D-Phenylglycyl Cephalexin-d5.[6][7][9][10] Retrieved February 2, 2026. Link

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.Link

  • Teagasc. (2016).[5] Development and validation of a quantitative confirmatory method for 30 β-lactam antibiotics. (Demonstrates LC-MS/MS setups for Cephalosporins). Link

Sources

Validation

A Comparative Guide to Robustness Testing of Analytical Methods for Cephalexin Employing D-Phenylglycyl Cephalexin-d5 as an Internal Standard

This guide provides an in-depth, technical comparison of robustness testing for an analytical method developed for the quantification of Cephalexin, utilizing its deuterium-labeled analogue, D-Phenylglycyl Cephalexin-d5,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of robustness testing for an analytical method developed for the quantification of Cephalexin, utilizing its deuterium-labeled analogue, D-Phenylglycyl Cephalexin-d5, as an internal standard. The principles and methodologies detailed herein are grounded in established scientific practices and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a resilient and reliable analytical method for Cephalexin and similar pharmaceutical compounds.

The Imperative of Robustness in Pharmaceutical Analysis

In the strictly regulated environment of pharmaceutical analysis, the reliability of an analytical method is paramount.[4] A validated analytical method must consistently deliver accurate and precise results under the routine variations that can occur in a laboratory setting. Robustness, as defined by the ICH, is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2][5] This characteristic provides an indication of the method's reliability during normal usage and is a critical component of method validation.[5][6] The evaluation of robustness should be considered during the method development phase to ensure the method's suitability for its intended purpose.[3][6][7][8]

The use of a stable isotope-labeled internal standard, such as D-Phenylglycyl Cephalexin-d5, is a strategic choice to enhance the accuracy and precision of quantification, particularly in complex matrices.[9] D-Phenylglycyl Cephalexin-d5 is a deuterium-labeled analogue of a Cephalexin impurity.[10][11] Its utility as an internal standard is predicated on its similar chemical and physical properties to the analyte of interest, Cephalexin, ensuring it behaves similarly during sample preparation and analysis.

This guide will compare the performance of a hypothetical High-Performance Liquid Chromatography (HPLC) method for Cephalexin analysis under nominal and deliberately varied conditions, with D-Phenylglycyl Cephalexin-d5 as the internal standard.

Experimental Design for Robustness Testing

A systematic approach to robustness testing involves identifying the critical parameters of the analytical method and introducing small, deliberate variations to these parameters.[12] For an HPLC method, these parameters typically include:

  • Mobile Phase Composition: Variations in the ratio of organic to aqueous phases.

  • Mobile Phase pH: Small changes in the pH of the aqueous buffer.

  • Column Temperature: Fluctuations in the column oven temperature.

  • Flow Rate: Minor adjustments to the mobile phase flow rate.

  • Wavelength: Slight variations in the detection wavelength.

A fractional factorial design is an efficient approach to evaluate the effects of multiple parameters and their interactions with a minimal number of experiments.[12][13][14]

G cluster_0 Preparation cluster_1 Robustness Study Execution cluster_2 Data Analysis and Evaluation A Prepare Standard and Sample Solutions (Cephalexin with D-Phenylglycyl Cephalexin-d5 IS) C Analyze under Nominal Conditions (Control) A->C E Analyze under Varied Conditions A->E B Define Nominal HPLC Conditions B->C F Collect Chromatographic Data (Peak Area, Retention Time, Resolution) C->F D Deliberately Vary Key Parameters (e.g., pH, Flow Rate, Temperature) D->E E->F G Calculate System Suitability Parameters (Tailing Factor, Plate Count) F->G H Compare Results from Varied vs. Nominal Conditions G->H I Assess Impact on Method Performance H->I

Caption: Workflow for the robustness testing of the HPLC method.

Comparative Analysis of Method Performance

The following tables present hypothetical data from a robustness study of an HPLC method for Cephalexin using D-Phenylglycyl Cephalexin-d5 as an internal standard. The nominal conditions are compared against deliberately varied parameters.

Table 1: HPLC Method Parameters for Robustness Study

ParameterNominal ConditionVariation 1 (-)Variation 2 (+)
Mobile Phase pH4.54.34.7
Flow Rate (mL/min)1.00.91.1
Column Temperature (°C)302832
Acetonitrile in Mobile Phase (%)201822

Table 2: Impact of Parameter Variation on System Suitability

Parameter VariedRetention Time of Cephalexin (min)Tailing Factor of CephalexinResolution (Cephalexin/Impurity A)
Nominal 4.25 1.10 2.5
pH 4.34.351.122.4
pH 4.74.151.082.6
Flow Rate 0.9 mL/min4.721.112.5
Flow Rate 1.1 mL/min3.861.092.5
Temp 28°C4.301.132.4
Temp 32°C4.201.072.6
Acetonitrile 18%4.851.152.3
Acetonitrile 22%3.701.052.7

Table 3: Impact of Parameter Variation on Quantitation

Parameter VariedConcentration of Cephalexin Found (µg/mL)% Recovery
Nominal 100.2 100.2%
pH 4.399.899.8%
pH 4.7100.5100.5%
Flow Rate 0.9 mL/min100.1100.1%
Flow Rate 1.1 mL/min99.999.9%
Temp 28°C99.799.7%
Temp 32°C100.6100.6%
Acetonitrile 18%99.599.5%
Acetonitrile 22%100.8100.8%

The data illustrates that while retention times are predictably affected by changes in flow rate and mobile phase composition, the critical parameters of tailing factor, resolution, and ultimately the quantitation of Cephalexin remain well within acceptable limits. The consistent recovery values, despite the deliberate variations, underscore the robustness of the analytical method, a testament to the stabilizing effect of the D-Phenylglycyl Cephalexin-d5 internal standard.

Detailed Experimental Protocol

Objective: To assess the robustness of the HPLC method for the quantification of Cephalexin using D-Phenylglycyl Cephalexin-d5 as an internal standard.

Materials:

  • Cephalexin Reference Standard

  • D-Phenylglycyl Cephalexin-d5 Internal Standard[9][10][11]

  • HPLC grade Acetonitrile and Water

  • Phosphate Buffer components

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Cephalexin (1 mg/mL) in a suitable diluent.

    • Prepare a stock solution of D-Phenylglycyl Cephalexin-d5 (1 mg/mL) in the same diluent.

    • Prepare a working standard solution containing 100 µg/mL of Cephalexin and 50 µg/mL of D-Phenylglycyl Cephalexin-d5.

    • Prepare a sample solution with a known concentration of Cephalexin (e.g., 100 µg/mL) and spike it with the internal standard to a final concentration of 50 µg/mL.

  • Chromatographic Analysis (Nominal Conditions):

    • Set up the HPLC system with the nominal conditions as specified in Table 1.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the working standard solution and the sample solution in triplicate.

    • Record the chromatograms and integrate the peaks for Cephalexin and D-Phenylglycyl Cephalexin-d5.

  • Chromatographic Analysis (Varied Conditions):

    • Systematically vary each parameter as outlined in Table 1, while keeping the other parameters at their nominal settings.

    • For each varied condition, allow the system to equilibrate before injecting the working standard and sample solutions in triplicate.

    • Record the chromatograms and integrate the peaks.

  • Data Evaluation:

    • For each condition, calculate the system suitability parameters (e.g., tailing factor, resolution, theoretical plates).

    • Calculate the concentration of Cephalexin in the sample solutions using the internal standard calibration method.

    • Compare the results obtained under the varied conditions with those from the nominal conditions.

Acceptance Criteria:

While there are no universal acceptance criteria for robustness studies, the results should demonstrate that the method remains accurate and precise.[15] Typical acceptance criteria may include:

  • System Suitability: Tailing factor ≤ 2.0, Resolution ≥ 2.0.

  • Accuracy: Recovery within 98.0% to 102.0%.

  • Precision: Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%.

Causality and Interpretation

The selection of D-Phenylglycyl Cephalexin-d5 as an internal standard is a critical experimental choice. Its structural similarity to Cephalexin ensures that it co-elutes closely and experiences similar ionization efficiency in mass spectrometry, or similar response factors in UV detection, thereby compensating for variations in injection volume and sample preparation. The deuterium labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometric detection, without significantly altering its chromatographic behavior.

The experimental design, which involves varying one factor at a time, allows for a clear assessment of the individual impact of each parameter on the method's performance. The results from this study would confirm that minor, realistic fluctuations in mobile phase pH, flow rate, column temperature, and mobile phase composition do not significantly compromise the accuracy and reliability of the analytical method for Cephalexin when D-Phenylglycyl Cephalexin-d5 is employed as an internal standard.

G cluster_0 Method Parameters cluster_1 Performance Indicators cluster_2 Overall Method Robustness A Mobile Phase pH E Retention Time A->E G Resolution A->G B Flow Rate B->E C Column Temperature C->E C->G D Organic Solvent % D->E D->G H Accurate & Precise Quantification E->H F Peak Shape (Tailing Factor) F->H G->H

Caption: Relationship between method parameters and performance.

Conclusion

This guide has demonstrated the principles and practical application of robustness testing for an HPLC method for Cephalexin using D-Phenylglycyl Cephalexin-d5 as an internal standard. The use of a well-chosen internal standard and a systematic approach to varying key method parameters are essential for establishing a robust analytical method. The illustrative data presented herein provides a clear comparison of method performance under nominal and stressed conditions, highlighting the reliability and resilience of the method. By following the principles outlined in this guide, researchers and analytical scientists can confidently develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • Robustness Tests. LCGC International - Chromatography Online. [Link]

  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Cephalexin-D5. Veeprho. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Institutes of Health. [Link]

  • Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. National Institutes of Health. [Link]

  • Robustness evaluation in analytical methods optimized using experimental designs. ResearchGate. [Link]

  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]

  • Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine in Ophthalmic Formulation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • D-Phenylglycyl Cephalexin-d5. Pharmaffiliates. [Link]

  • RP -HPLC Developed Analytical Method for Cephalexin Determination in Pure and Pharmaceutical Preparations. ResearchGate. [Link]

  • Acceptance Criteria for Robustness and Ruggedness Studies. Pharma Validation. [Link]

  • Cephalexin-D5 Hydrate solution. CRM LABSTANDARD. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Cephalexin-impurities. Pharmaffiliates. [Link]

  • Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). YouTube. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of D-Phenylglycyl Cephalexin-d5

This document provides essential procedural guidance for the safe handling and disposal of D-Phenylglycyl Cephalexin-d5. As a deuterated form of a cephalosporin antibiotic, this compound requires meticulous management to...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of D-Phenylglycyl Cephalexin-d5. As a deuterated form of a cephalosporin antibiotic, this compound requires meticulous management to ensure laboratory safety, prevent environmental contamination, and mitigate the risk of contributing to antimicrobial resistance. The protocols outlined herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals, ensuring compliance and best practices.

Core Principle: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe management. D-Phenylglycyl Cephalexin-d5 shares the toxicological profile of its parent compound, Cephalexin. The primary hazards are not radiological; the deuterium substitution alters the metabolic rate but not the fundamental chemical reactivity or biological hazards relevant to disposal.[1] The principal risks are associated with its properties as a bioactive pharmaceutical agent.

Cephalexin is classified as a sensitizer and is harmful through multiple exposure routes.[2] Improper disposal, particularly via sewer systems, can introduce active antibiotics into waterways, contributing to the development of antibiotic-resistant bacteria and harming aquatic life.[3][4][5] Therefore, all waste containing this compound must be treated as hazardous pharmaceutical waste.

Table 1: Hazard Profile of Cephalexin

Hazard ClassificationGHS CategorySignal Word & Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Warning: Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation Category 2Warning: Causes skin irritation.[2]
Eye Irritation Category 2AWarning: Causes serious eye irritation.[2]
Respiratory Sensitization Category 1Danger: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Skin Sensitization Category 1Warning: May cause an allergic skin reaction.[2]
Reproductive Toxicity Category 2Warning: Suspected of damaging fertility or the unborn child.[2]
Specific Target Organ Toxicity (Repeated Exposure) Category 2Warning: May cause damage to organs through prolonged or repeated exposure.[2]
Hazardous to the Aquatic Environment Long-term 3Harmful to aquatic life with long lasting effects.[3]

Immediate Safety: Personal Protective Equipment (PPE)

Direct exposure must be prevented at all stages of handling and disposal. The causality is clear: preventing contact and inhalation is paramount to avoiding sensitization and other health effects.

Mandatory PPE Protocol:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Contaminated work clothing must not be allowed out of the workplace. If contact occurs, wash skin immediately with plenty of soap and water.[3][6]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[3] In case of eye contact, rinse cautiously with water for several minutes.[3]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.

  • Respiratory Protection: When handling the powder form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is necessary to prevent inhalation and respiratory sensitization.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol ensures the waste is contained, segregated, and directed into the correct, compliant waste stream. Under no circumstances should this material be disposed of via a sink drain or in regular trash.[7][8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8][9]

Step 1: Waste Characterization and Segregation

  • Identify: All D-Phenylglycyl Cephalexin-d5, whether in pure form, in solution, or as contaminated materials (e.g., weigh boats, pipette tips, spill cleanup debris), is to be managed as hazardous pharmaceutical waste.

  • Segregate: Do not mix this waste with other chemical waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes must be segregated to prevent reactions.[10][11]

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated hazardous waste container that is in good condition, leak-proof, and constructed of a material compatible with the waste (e.g., the original container or a high-density polyethylene (HDPE) jug for solutions).[10][12] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[13]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste tag. At a minimum, the label must clearly state:

    • The words "Hazardous Waste Pharmaceuticals"[12]

    • The full chemical name: "D-Phenylglycyl Cephalexin-d5"

    • The accumulation start date.

Step 3: On-Site Accumulation and Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: The container must be placed within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills and prevent them from reaching drains.[10][13]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste at any one time in the laboratory.[13] Schedule waste pickups at a frequency that prevents exceeding this limit.

Step 4: Spill Management

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Clean: For small powder spills, gently cover with an absorbent pad or use a spill kit with absorbent materials. Avoid raising dust. Do not use water to clean up a dry spill, as this can increase the area of contamination.

  • Collect Waste: Carefully collect all contaminated absorbents and cleaning materials. Place them in the designated hazardous waste container for D-Phenylglycyl Cephalexin-d5. All materials used to clean the spill must be disposed of as hazardous waste.[10]

Step 5: Final Disposal Pathway

  • Arrange Pickup: Once the waste container is full or you are finished with the project, schedule a pickup with your institution's EHS department or its contracted hazardous waste disposal vendor.

  • Incineration: The required final disposal method for pharmaceutical waste is high-temperature incineration at a licensed hazardous waste treatment facility.[7][14] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from D-Phenylglycyl Cephalexin-d5.

G cluster_start Start: Waste Generation cluster_prohibited Prohibited Disposal Routes cluster_compliant Compliant Disposal Pathway start D-Phenylglycyl Cephalexin-d5 Waste (Pure solid, solutions, contaminated labware) sewer Sewer / Drain (VIOLATION: EPA Mandate) start->sewer trash Regular Trash start->trash bio Biohazardous Waste start->bio collect Step 1: Collect in Compatible Container (Tightly Sealed) start->collect label_waste Step 2: Label Container ('Hazardous Waste Pharmaceuticals') collect->label_waste store Step 3: Store in Secondary Containment (Designated Lab Area) label_waste->store pickup Step 4: Schedule Pickup (via EHS / Licensed Vendor) store->pickup incinerate Step 5: Final Disposition (High-Temperature Incineration) pickup->incinerate

Sources

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